molecular formula C8H6ClFO3 B1470313 3-Chloro-6-fluoro-2-methoxybenzoic acid CAS No. 1781848-13-2

3-Chloro-6-fluoro-2-methoxybenzoic acid

Cat. No.: B1470313
CAS No.: 1781848-13-2
M. Wt: 204.58 g/mol
InChI Key: KWAPPUIDYSPKMR-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6ClFO3 and its molecular weight is 204.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-fluoro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAPPUIDYSPKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Substituted Benzoic Acids: Focus on 3-Chloro-6-fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Chloro-6-fluoro-2-methoxybenzoic acid, grounded in established scientific principles and available data.

Introduction

This compound belongs to the class of substituted benzoic acids, a cornerstone of modern medicinal chemistry and materials science. The specific arrangement of chloro, fluoro, and methoxy groups on the benzoic acid scaffold imparts a unique electronic and steric profile, making it a valuable building block for creating complex molecules with tailored properties. Understanding the interplay of these substituents is critical for predicting reactivity, designing synthetic routes, and ultimately, for its successful application in drug discovery and materials development.

Substituted benzoic acids are known to be key intermediates in the synthesis of a wide range of pharmaceuticals. For instance, related structures like 3-Chloro-2-fluorobenzoic acid are utilized in the development of Aurora A inhibitors for cancer therapy and in the creation of 19F NMR probes for metabolomics studies.[1] The strategic placement of halogens and a methoxy group can influence a molecule's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile.

Predicted Chemical Properties and Structure

Molecular Structure

Caption: 2D structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueScientific Rationale
Molecular Formula C₈H₆ClFO₃Based on the chemical structure.
Molecular Weight 204.58 g/mol Sum of atomic weights.
pKa ~3.0 - 3.5The electron-withdrawing effects of the chloro and fluoro groups are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2), making it a stronger acid.[2][3][4]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate.The hydrophobic benzene ring limits water solubility, a common trait for benzoic acids. Solubility in hot water is expected to be higher than in cold water.[3][5]
Appearance White to off-white solidTypical appearance for many substituted benzoic acids.

Spectroscopic Analysis (Predicted)

Predicting the spectroscopic signatures is crucial for the identification and characterization of this compound in a laboratory setting. These predictions are based on analogous structures.[6]

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

  • Aromatic Protons (Ar-H): Two signals are anticipated in the aromatic region (7-8 ppm), each integrating to one proton. The coupling patterns will be influenced by both the adjacent chloro and fluoro substituents.

  • Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around 3.8-4.0 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-C=O): A signal is predicted in the range of 165-175 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a characteristic large coupling constant (¹J C-F).

  • Methoxy Carbon (-OCH₃): A signal is anticipated around 55-60 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1730 cm⁻¹.

  • C-O Stretch (Ether): A peak is anticipated in the 1200-1300 cm⁻¹ region.

  • C-Cl and C-F Stretches: These will appear in the fingerprint region below 1200 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 204, with a characteristic M+2 peak at m/z 206 with roughly one-third the intensity, indicative of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of -OH, -COOH, and -OCH₃ groups.

Reactivity and Synthetic Considerations

The reactivity of this compound is governed by the interplay of its functional groups.

Caption: Key reaction pathways for this compound.

  • Carboxylic Acid Reactions: The carboxylic acid group is the most reactive site for many transformations. It can readily undergo esterification with alcohols under acidic conditions, and amidation with amines using standard peptide coupling reagents (e.g., HATU).[1] Conversion to the more reactive acid chloride using thionyl chloride or oxalyl chloride is a common first step for many derivatizations.

  • Aromatic Ring Reactivity: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid, chloro, and fluoro groups. Any substitution would be directed to the positions meta to the carboxyl group. Nucleophilic aromatic substitution of the chloro or fluoro groups is possible but would likely require harsh conditions (high temperature, strong nucleophile).

Potential Synthetic Routes

While a specific, validated synthesis for this compound is not published, a plausible retrosynthetic analysis suggests it could be prepared from simpler, commercially available precursors. A common strategy for synthesizing polysubstituted benzoic acids involves a sequence of directed aromatic substitutions. For example, a synthetic route could involve the nitration, reduction, diazotization, and subsequent functionalization of a suitably substituted chlorofluorobenzene derivative.[7][8]

Illustrative Synthetic Protocol (Hypothetical)

A multi-step synthesis could be envisioned, potentially starting from a commercially available dichlorofluorobenzene. The following is a generalized, hypothetical workflow that would require significant experimental optimization.

  • Formylation/Carboxylation: Introduction of a carbonyl group, for instance, via a Vilsmeier-Haack reaction followed by oxidation, or through a Grignard reaction with CO₂.

  • Methoxylation: A nucleophilic aromatic substitution to replace one of the chloro groups with a methoxy group. This step's feasibility and regioselectivity would be highly dependent on the electronic environment of the ring.

  • Functional Group Interconversion and Final Oxidation: Further modifications to arrive at the desired substitution pattern, with a final oxidation step to yield the carboxylic acid if not already present.

Applications in Research and Drug Development

The unique combination of substituents in this compound makes it an attractive scaffold for several applications:

  • Medicinal Chemistry: As an intermediate for the synthesis of active pharmaceutical ingredients (APIs). The presence of halogens can enhance binding to protein targets through halogen bonding and can be used to modulate metabolic stability. The methoxy group can also participate in hydrogen bonding and influence solubility.

  • Materials Science: As a building block for liquid crystals and Metal-Organic Frameworks (MOFs).[9] The rigid benzoic acid core and the potential for intermolecular interactions through its functional groups make it a candidate for creating ordered materials with specific electronic or porous properties.

  • Agrochemicals: Substituted benzoic acids are a well-established class of herbicides. The specific substitution pattern of this molecule could be explored for novel herbicidal activity.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with appropriate precautions.

  • Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a polysubstituted aromatic carboxylic acid with significant potential as a building block in both pharmaceutical and materials science research. While specific experimental data is limited, its chemical properties and reactivity can be reliably predicted based on the established principles of physical organic chemistry. Its synthesis, though likely requiring a multi-step process, is achievable through known synthetic methodologies. Further investigation into this compound and its derivatives could lead to the discovery of novel therapeutic agents and advanced materials.

References

  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid aromatic acids. Retrieved January 20, 2026, from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved January 20, 2026, from [Link]

  • CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids. Retrieved January 20, 2026, from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved January 20, 2026, from [Link]

  • Colominas, C., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1642.
  • PubChemLite. (n.d.). 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3). Retrieved January 20, 2026, from [Link]

  • Zhang, L., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 43(5-6), 166-171.
  • Zhang, L., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.
  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved January 20, 2026, from [Link]

  • PubChemLite. (n.d.). 6-chloro-2-fluoro-3-methoxybenzoic acid (C8H6ClFO3). Retrieved January 20, 2026, from [Link]

  • AOBChem. (n.d.). 3-Chloro-2-fluoro-4-methoxybenzoic acid. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved January 20, 2026, from [Link]

  • PubMed. (2022, October 27). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Retrieved January 20, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 3-Chloro-2-Fluorobenzoic Acid in Material Science. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved January 20, 2026, from [Link]

  • YouTube. (2021, June 23). Alkene Reaction With meta-chloroperoxybenzoic acid (MCPBA REACTION). Retrieved January 20, 2026, from [Link]

  • PubMed. (n.d.). Reaction of chlorine dioxide with amino acids and peptides: kinetics and mutagenicity studies. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-6-fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, 3-Chloro-6-fluoro-2-methoxybenzoic acid. By virtue of its unique substitution pattern, this molecule represents a valuable building block in modern synthetic chemistry, offering a scaffold that can be strategically elaborated into more complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a proposed synthetic pathway, its potential applications in drug discovery, standard analytical protocols for its characterization, and essential safety information.

Core Compound Data and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of chloro, fluoro, and methoxy groups on the benzoic acid core imparts specific steric and electronic properties that are highly sought after in the design of bioactive molecules.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1781848-13-2 .[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1781848-13-2[1][2]
Molecular Formula C₈H₆ClFO₃[3]
Molecular Weight 204.58 g/mol
Monoisotopic Mass 203.99895 Da[4]
IUPAC Name This compound[3]
SMILES COC1=C(C(=C(C=C1)Cl)F)C(=O)O[4]
InChI Key NRYJSKFRXRUEDT-UHFFFAOYSA-N[4]
Predicted XlogP 1.7[4]
Appearance White to off-white solid (presumed)General knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General knowledge

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and efficient synthetic route can be designed based on established organometallic and aromatic chemistry principles. The following proposed multi-step synthesis starts from a commercially available precursor.

The causality behind this proposed pathway lies in the principles of regioselective aromatic substitution, where existing substituents direct the position of incoming groups.

Synthesis_Workflow A 1,4-Difluoro-2-methoxybenzene B Intermediate A (Lithiation) A->B  1. n-BuLi, THF  2. -78 °C C Intermediate B (Chlorination) B->C  1. N-Chlorosuccinimide (NCS)  2. -78 °C to RT D This compound (Carboxylation) C->D  1. sec-BuLi, THF, -78 °C  2. CO₂ (dry ice)  3. H₃O⁺ workup

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)
  • Directed Ortho-Lithiation: Start with 1,4-difluoro-2-methoxybenzene. The methoxy group is a potent ortho-directing group for lithiation. Dissolve the starting material in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi) dropwise. The lithium atom will preferentially replace the hydrogen at the C3 position, directed by the methoxy group. This choice is critical as it sets up the regiochemistry for the subsequent steps.

  • Regioselective Chlorination: To the lithiated intermediate solution at -78 °C, slowly add a solution of an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). The highly nucleophilic carbon-lithium bond will attack the electrophilic chlorine, yielding 1-chloro-2,5-difluoro-3-methoxybenzene. The reaction is allowed to warm to room temperature before quenching and extraction. This method avoids the harsh conditions and potential side products of direct aromatic chlorination.

  • Second Lithiation and Carboxylation: The resulting intermediate is then subjected to a second lithiation. The fluorine atom is also an ortho-directing group, and in concert with the methoxy group, will direct the lithiation to the C4 position. The intermediate is dissolved in anhydrous THF, cooled to -78 °C, and treated with sec-butyllithium (a stronger base often required for less activated positions). The resulting aryllithium species is then quenched by pouring the reaction mixture over an excess of crushed solid carbon dioxide (dry ice).

  • Acidification and Isolation: Upon warming, the carboxylate salt is formed. An acidic workup with aqueous HCl will protonate the salt, precipitating the final product, this compound. The solid can then be collected by filtration, washed, and purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated and methoxylated benzoic acids are privileged scaffolds in medicinal chemistry. The specific combination of substituents in this compound makes it a valuable building block for several reasons:

  • Modulation of Physicochemical Properties: The chloro and fluoro groups significantly impact the lipophilicity and metabolic stability of a drug candidate. The methoxy group can act as a hydrogen bond acceptor and influence conformation.

  • Vector for Further Synthesis: The carboxylic acid group is a versatile handle for forming amide bonds, a cornerstone of medicinal chemistry. It can be readily coupled with amines using standard peptide coupling reagents (e.g., HATU, DCC) to build larger, more complex molecules.[5]

  • Bioisosteric Replacement: The fluoro and chloro substituents can serve as bioisosteres for other groups, allowing chemists to fine-tune the electronic and steric profile of a lead compound to optimize its binding affinity and pharmacokinetic properties.

While specific drugs derived from this exact molecule are not prominent in public literature, it is an ideal starting point for synthesizing inhibitors for various biological targets. For instance, similar substituted benzoic acids are used as key intermediates in the development of inhibitors for enzymes like stearoyl-CoA desaturase 1 (SCD1), which are targets for metabolic diseases such as obesity.[6]

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is critical. A standard analytical workflow would involve High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Analytical_Workflow A HPLC Analysis B ¹H and ¹³C NMR C ¹⁹F NMR B->C D Mass Spectrometry (MS)

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the compound.

  • Methodology: A reversed-phase C18 column is typically used. The mobile phase would likely be a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the carboxylic acid is protonated.

  • Detection: UV detection, likely around 254 nm, where the benzene ring absorbs.

  • Expected Result: A single major peak indicating a high degree of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure.

  • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see:

    • A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.

    • Two distinct signals in the aromatic region (approx. 7.0-8.0 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom.

    • A broad singlet for the carboxylic acid (-COOH) proton at a downfield shift (>12 ppm).

  • ¹³C NMR: Would show eight distinct carbon signals, confirming the number of unique carbon atoms in the molecule.

  • ¹⁹F NMR: A crucial experiment that would show a single resonance for the fluorine atom, with its coupling to nearby protons providing further structural confirmation.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight.

  • Methodology: Electrospray ionization (ESI) in negative mode is ideal for carboxylic acids.

  • Expected Result: A prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 203.0. The characteristic isotopic pattern of chlorine (a ~3:1 ratio for ³⁵Cl and ³⁷Cl) would be a definitive confirmation, showing peaks at m/z ~203 and ~205.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not universally available, a hazard assessment can be made based on similar halogenated benzoic acids.[7][8]

  • Hazard Classification: Expected to be classified as a skin irritant (H315) and a serious eye irritant (H319).[8] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

    • Inhalation: Remove to fresh air.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound stands as a potent and versatile chemical intermediate for advanced organic synthesis. Its value is particularly pronounced in the field of drug discovery, where the precise arrangement of its functional groups allows for the strategic construction of novel therapeutic agents. While detailed literature on this specific isomer is sparse, its properties, synthesis, and applications can be reliably inferred from the foundational principles of organic chemistry and the behavior of analogous structures. The protocols and insights provided in this guide offer a solid framework for researchers to handle, characterize, and utilize this compound to its full potential in their scientific endeavors.

References

  • Fisher Scientific. CAS RN 1781848-13-2. Available from: [Link]

  • Zhang, J., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Publications Ltd. Available from: [Link]

  • PubChemLite. 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3). Available from: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-6-fluoro-2-methoxybenzoic Acid: Molecular Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly reliant on the design and synthesis of highly functionalized aromatic scaffolds. These building blocks serve as the cornerstone for developing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, halogenated and methoxy-substituted benzoic acids have garnered significant attention due to their unique electronic and steric properties, which can profoundly influence molecular interactions with biological targets. This guide provides a comprehensive technical overview of 3-Chloro-6-fluoro-2-methoxybenzoic acid, a key intermediate with emerging importance in the synthesis of bioactive molecules. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper understanding of the causality behind its synthesis, the logic of its structural characterization, and its strategic application in drug development.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted benzoic acid derivative. The strategic placement of chloro, fluoro, and methoxy groups on the benzene ring imparts a unique combination of lipophilicity, electronic effects, and conformational rigidity, making it a valuable synthon in medicinal chemistry.

Structural Elucidation

The molecular structure of this compound is characterized by a benzoic acid core with substituents at positions 2, 3, and 6.

Caption: 2D representation of this compound.

The interplay of the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy group creates a distinct electronic environment on the aromatic ring, influencing its reactivity and the acidity of the carboxylic acid moiety.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for oral absorption in drug candidates.

PropertyValueSource
Molecular Formula C₈H₆ClFO₃
Molecular Weight 204.58 g/mol
CAS Number 1781848-13-2
Appearance Solid (predicted)-
Predicted XlogP 1.7
Predicted pKa ~3.5 (stronger acid due to electron-withdrawing groups)-

Synthesis and Mechanistic Insights

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the carboxylic acid group via carboxylation of a suitable organometallic intermediate. This strategy offers the advantage of utilizing readily available starting materials.

Retrosynthesis target This compound intermediate1 Lithium 3-chloro-6-fluoro-2-methoxyphenyl target->intermediate1 Carboxylation (CO2) start 1-Chloro-4-fluoro-2-methoxybenzene intermediate1->start Directed ortho-metalation (n-BuLi)

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol is adapted from a similar synthesis of a bromo-analogue found in the patent literature, demonstrating a viable route for researchers.

Step 1: Directed ortho-Metalation of 1-Chloro-4-fluoro-2-methoxybenzene

  • Reaction: 1-Chloro-4-fluoro-2-methoxybenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature.

  • Causality: The methoxy group is a powerful directed metalation group (DMG). Its lone pair of electrons coordinates to the lithium ion, directing the deprotonation to the adjacent ortho position (C6). The fluorine atom at the other ortho position also contributes to the activation of this site through its inductive electron-withdrawing effect, making the proton at C6 the most acidic on the ring. The low temperature (-78 °C) is critical to prevent side reactions, such as decomposition of the organolithium reagent or unwanted nucleophilic attack on the aromatic ring.

  • Procedure:

    • Dissolve 1-Chloro-4-fluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

Step 2: Carboxylation

  • Reaction: The newly formed aryllithium species is quenched with an excess of solid carbon dioxide (dry ice).

  • Causality: The aryllithium is a potent nucleophile that readily attacks the electrophilic carbon of CO₂. The use of a large excess of dry ice ensures complete carboxylation and minimizes side reactions, such as the formation of ketones from the reaction of the initial carboxylate with another equivalent of the aryllithium.

  • Procedure:

    • In a separate flask, place an excess of freshly crushed dry ice.

    • Slowly transfer the cold aryllithium solution via cannula onto the dry ice with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature as the excess CO₂ sublimes.

Step 3: Acidic Work-up and Isolation

  • Reaction: The resulting lithium carboxylate is protonated with a strong acid.

  • Causality: The addition of a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the desired carboxylic acid, which is typically a solid that can be isolated.

  • Procedure:

    • Quench the reaction mixture with water.

    • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Synthetic_Workflow start 1-Chloro-4-fluoro-2-methoxybenzene step1 Directed ortho-Metalation (n-BuLi, THF, -78 °C) start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 Carboxylation (excess CO2) intermediate->step2 carboxylate Lithium Carboxylate step2->carboxylate step3 Acidic Work-up (HCl) carboxylate->step3 product This compound step3->product purification Purification product->purification

Caption: Proposed workflow for the synthesis of the title compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the molecular structure of this compound and to ensure its purity. While experimental spectra for this specific compound are not widely published, a detailed predictive analysis based on the spectra of analogous compounds can provide valuable insights for its identification.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid typically appears as a broad singlet in this downfield region and is solvent-dependent.
~7.2-7.5Doublet of doublets1HAr-HThe aromatic protons will be split by each other and by the fluorine atom. The exact coupling constants would need to be determined experimentally.
~6.9-7.2Doublet of doublets1HAr-HThe positions of the aromatic protons are influenced by the electronic effects of the substituents.
~3.9Singlet3H-OCH₃The methoxy group protons are not coupled to other protons and will appear as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-170C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
~150-160C-F (Aromatic)The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.
~145-155C-O (Aromatic)The carbon bearing the methoxy group.
~120-135C-Cl (Aromatic)The carbon attached to the chlorine atom.
~110-130C-H (Aromatic)Aromatic carbons bonded to hydrogen.
~110-120C-COOH (Aromatic)The carbon to which the carboxylic acid is attached.
~55-60-OCH₃The carbon of the methoxy group.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1475C=C stretchAromatic Ring
~1250C-O stretchAryl Ether
~1100C-F stretchAryl Fluoride
~750C-Cl stretchAryl Chloride
Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. The fragmentation pattern would be influenced by the substituents.

Predicted m/zFragment IonPossible Neutral Loss
204/206[M]⁺-
189/191[M - CH₃]⁺CH₃
159/161[M - COOH]⁺COOH
124[M - COOH - Cl]⁺COOH, Cl

The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1 for the molecular ion and any chlorine-containing fragments.

Applications in Drug Development

Halogenated benzoic acids are privileged scaffolds in medicinal chemistry. The presence of chlorine and fluorine atoms can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule.

Intermediate in the Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

This compound and structurally similar compounds are valuable intermediates in the synthesis of inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids. Inhibition of SCD1 has emerged as a promising therapeutic strategy for a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as certain types of cancer.

The general synthetic strategy involves the coupling of the substituted benzoic acid with a suitable amine-containing heterocyclic core, which is a common pharmacophore in many SCD1 inhibitors.

SCD1_Inhibitor_Synthesis benzoic_acid This compound activation Activation (e.g., SOCl2, HATU) benzoic_acid->activation acyl_chloride Acyl Chloride/Activated Ester activation->acyl_chloride coupling Amide Coupling acyl_chloride->coupling amine_core Amine-containing Heterocycle amine_core->coupling scd1_inhibitor SCD1 Inhibitor coupling->scd1_inhibitor

Caption: General scheme for the synthesis of SCD1 inhibitors.

The carboxylic acid of this compound is typically activated, for example, by conversion to an acyl chloride or by using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activated species then readily reacts with the amine on the heterocyclic core to form a stable amide bond, yielding the final SCD1 inhibitor.

Mechanism of Action of Derived SCD1 Inhibitors

SCD1 inhibitors that incorporate the 3-Chloro-6-fluoro-2-methoxybenzoyl moiety typically act by binding to the active site of the SCD1 enzyme. The substituted phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. The chloro and fluoro substituents can form specific halogen bonds with electron-rich atoms, such as the backbone carbonyl oxygens of the protein, thereby increasing the binding affinity and potency of the inhibitor. The methoxy group can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site. By blocking the activity of SCD1, these inhibitors prevent the synthesis of monounsaturated fatty acids, leading to an accumulation of saturated fatty acids and a decrease in the overall lipid content in cells. This modulation of lipid metabolism has been shown to have therapeutic benefits in various disease models.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on safety data sheets for similar compounds, it is likely to be an irritant to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a highly functionalized and strategically important building block for modern drug discovery. Its unique substitution pattern offers a combination of steric and electronic properties that can be exploited to design potent and selective inhibitors of various biological targets. While a detailed experimental characterization is not yet widely available, the predictive analysis of its spectroscopic properties and a plausible synthetic route provide a solid foundation for its utilization in research and development. The application of this and similar synthons in the development of SCD1 inhibitors highlights the critical role of tailored chemical intermediates in advancing the frontiers of medicine. As our understanding of the subtle interplay between molecular structure and biological activity continues to grow, the demand for such precisely engineered chemical entities is certain to increase.

References

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An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Polysubstituted Benzoic Acids

In the landscape of modern drug discovery and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount to tailoring molecular properties. 3-Chloro-6-fluoro-2-methoxybenzoic acid represents a highly functionalized building block with significant potential for the development of novel pharmaceuticals and advanced materials. The unique electronic and steric environment created by the chloro, fluoro, and methoxy groups offers a versatile platform for further chemical elaboration. This guide provides a comprehensive, field-proven pathway for the synthesis of this valuable compound, emphasizing the underlying chemical principles and experimental best practices.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A robust synthetic strategy begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis of this compound identifies a key disconnection at the carboxylic acid group, pointing towards a carboxylation reaction as the final step. This leads us to the pivotal intermediate, 2-fluoro-6-chloroanisole, a commercially available and structurally congruent starting material.

G target This compound intermediate 2-Fluoro-6-chloroanisole target->intermediate Carboxylation (C-C bond formation) G start 2-Fluoro-6-chloroanisole lithiated Lithiated Intermediate start->lithiated 1. n-BuLi, THF, -78 °C target This compound lithiated->target 2. CO2 (dry ice) 3. H3O+ workup

Proposed forward synthesis pathway.

Step 1: Directed Ortho-Lithiation of 2-Fluoro-6-chloroanisole

The foundational step of this synthesis is the regioselective deprotonation of 2-fluoro-6-chloroanisole. The methoxy group, being a potent DMG, complexes with the lithium cation of the organolithium base, thereby directing deprotonation to the sterically accessible and electronically activated ortho-position (C3). [1][2]The use of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (THF) at cryogenic temperatures is crucial to ensure high selectivity and prevent side reactions. [3][4]

Step 2: Carboxylation of the Lithiated Intermediate

The aryllithium species generated in situ is a powerful nucleophile. Its reaction with a suitable electrophile, in this case, carbon dioxide (in the form of dry ice), leads to the formation of a lithium carboxylate salt. Subsequent acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound. This carboxylation strategy is a well-documented and efficient method for the synthesis of benzoic acid derivatives from organolithium precursors. [5]

Detailed Experimental Protocol

Caution: This procedure involves the use of pyrophoric and corrosive reagents. It must be performed by trained personnel in a fume hood under an inert atmosphere.

Materials and Reagents:

  • 2-Fluoro-6-chloroanisole

  • n-Butyllithium (solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-fluoro-6-chloroanisole (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

  • In a separate beaker, crush a sufficient amount of dry ice.

  • Carefully and quickly, add the crushed dry ice to the reaction mixture in several portions, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Data Summary Table

StepReagents and SolventsTemperature (°C)Time (h)Expected Yield (%)
1 2-Fluoro-6-chloroanisole, n-BuLi, Anhydrous THF-781-2-
2 Dry Ice (CO2), HCl (workup)-78 to RT1270-85 (based on analogous reactions)

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid and other functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. [5]

Conclusion

The synthesis pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound. By leveraging the principles of directed ortho-metalation, this approach provides excellent regiocontrol, leading to the desired product in good yield. This versatile building block can now be utilized by researchers and drug development professionals to explore new frontiers in medicinal chemistry and materials science.

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An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-6-fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-fluoro-2-methoxybenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, a methoxy group, and a carboxylic acid function on the benzene ring, imparts specific electronic and steric properties that can influence its biological activity and pharmacokinetic profile. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not widely available, this guide will present predicted data based on established spectroscopic principles and data from analogous structures, offering a robust framework for its identification and characterization.

Molecular Structure and Key Features

The structure of this compound presents a fascinating case for spectroscopic analysis. The interplay of electron-withdrawing (chloro, fluoro, carboxylic acid) and electron-donating (methoxy) groups creates a distinct electronic environment around the aromatic ring, which is reflected in its spectroscopic signatures.

Caption: Numbering scheme for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)-
Aromatic (H5)7.2 - 7.5Doublet of doublets³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 1-2
Aromatic (H4)7.0 - 7.3Doublet of doublets³J(H-H) ≈ 8-9, ⁵J(H-F) ≈ 0.5-1
Methoxy (-OCH₃)3.8 - 4.0Singlet-
Interpretation of the ¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, often above 12 ppm.[1][2] Its chemical shift can be concentration-dependent.

  • Aromatic Protons (H4, H5): The two aromatic protons are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm).[3][4]

    • H5: This proton is ortho to a carbon bearing a hydrogen (H4) and meta to a carbon with a fluorine atom. It will likely appear as a doublet of doublets due to coupling with H4 (³J, ortho coupling, typically 7-10 Hz) and a smaller coupling to the fluorine atom (⁴J, meta coupling, typically 1-3 Hz).

    • H4: This proton is ortho to H5 and para to the fluorine atom. It is also expected to be a doublet of doublets, with the primary splitting from the adjacent H5 (³J) and a smaller coupling to the fluorine (⁵J, para coupling, typically <1 Hz). The electron-withdrawing nature of the adjacent chlorine atom will likely shift H4 further downfield compared to H5.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet. Their chemical shift is influenced by the attachment to the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the six aromatic carbons, the carboxylic acid carbon, and the methoxy carbon.

Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
Carboxylic Acid (-C OOH)165 - 175Singlet
Aromatic (C6-F)155 - 165Doublet (¹JC-F)
Aromatic (C2-OCH₃)150 - 160Doublet (³JC-F)
Aromatic (C1-COOH)125 - 135Doublet (³JC-F)
Aromatic (C3-Cl)120 - 130Doublet (⁴JC-F)
Aromatic (C5)115 - 125Doublet (²JC-F)
Aromatic (C4)110 - 120Doublet (³JC-F)
Methoxy (-OC H₃)55 - 65Singlet or very small doublet
Interpretation of the ¹³C NMR Spectrum
  • Carboxylic Acid Carbon (-COOH): This carbon is typically found in the downfield region of the spectrum, between 165 and 185 ppm.[2]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.[4][5]

    • C6-F: The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JC-F, typically 240-260 Hz).[6]

    • C2-OCH₃: The carbon attached to the electron-donating methoxy group will also be downfield. It will exhibit a smaller three-bond coupling to the fluorine atom.

    • C1, C3, C4, C5: The remaining aromatic carbons will have their chemical shifts determined by the combined electronic effects of the substituents. They will also show smaller couplings to the fluorine atom (two-bond, three-bond, and four-bond), which can aid in their assignment.[6]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet in the upfield region, typically between 55 and 65 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometry Data
Ion Description Predicted m/z
[M]⁺˙Molecular Ion204/206 (in a ~3:1 ratio)
[M-OH]⁺Loss of hydroxyl radical187/189
[M-COOH]⁺Loss of carboxylic acid group159/161
[M-OCH₃]⁺Loss of methoxy radical173/175
Interpretation of the Mass Spectrum
  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 204, corresponding to the molecular weight of this compound (C₈H₆ClFO₃). Due to the presence of the chlorine atom, an isotopic peak ([M+2]⁺˙) will be observed at m/z 206 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH).[7] The loss of the methoxy group (-OCH₃) is also a likely fragmentation pathway. The resulting fragment ions can provide further structural confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium, Sharp
C=O Stretch (Carboxylic Acid)1680 - 1720Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Carboxylic Acid & Methoxy)1200 - 1320Strong
C-F Stretch1000 - 1100Strong
C-Cl Stretch700 - 800Medium to Strong
Interpretation of the IR Spectrum
  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][8][9]

  • C=O Stretch: A strong, sharp absorption band between 1680-1720 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. Conjugation with the aromatic ring typically lowers this frequency.[2][10]

  • Aromatic C=C and C-H Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region are due to C=C stretching vibrations within the aromatic ring. C-H stretching vibrations of the aromatic protons will appear as sharp peaks around 3000-3100 cm⁻¹.[8]

  • C-O, C-F, and C-Cl Stretches: Strong absorptions corresponding to the C-O stretches of the carboxylic acid and methoxy groups, as well as the C-F and C-Cl stretches, will be present in the fingerprint region (below 1400 cm⁻¹).

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for the techniques discussed.

General Experimental Workflow

General Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample_Prep Dissolve/prepare sample in appropriate solvent/matrix NMR ¹H & ¹³C NMR Spectroscopy Sample_Prep->NMR Acquire Data MS Mass Spectrometry Sample_Prep->MS Acquire Data IR FTIR Spectroscopy Sample_Prep->IR Acquire Data Data_Processing Process raw data (e.g., Fourier transform, peak picking) NMR->Data_Processing MS->Data_Processing IR->Data_Processing Interpretation Interpret spectra and assign signals Data_Processing->Interpretation Structure_Confirmation Confirm molecular structure Interpretation->Structure_Confirmation

Caption: A generalized workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, unless C-F coupling is observed. A larger number of scans is typically required compared to ¹H NMR.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For carboxylic acids, derivatization may be necessary for GC-MS analysis to increase volatility.[12]

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Conclusion

References

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The Solubility Profile of 3-Chloro-6-fluoro-2-methoxybenzoic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper to bioavailability. A drug that cannot adequately dissolve in the physiological milieu of the gastrointestinal tract will invariably exhibit poor absorption, leading to suboptimal therapeutic efficacy and erratic dose-responses. 3-Chloro-6-fluoro-2-methoxybenzoic acid (CAS: 1781848-13-2), a substituted benzoic acid derivative, presents a molecular architecture of interest for medicinal chemists. However, its journey from a promising lead compound to a viable clinical candidate is critically dependent on a thorough characterization of its solubility profile.

This guide provides an in-depth technical exploration of the solubility of this compound. Moving beyond a mere presentation of data, we will dissect the causal relationships between its physicochemical properties and solubility behavior. We will further provide robust, field-proven experimental protocols for researchers to validate these characteristics in their own laboratories, ensuring a foundation of trustworthiness and scientific integrity.

Section 1: Core Physicochemical Characteristics

Understanding the solubility of a molecule begins with its fundamental physicochemical identity. These parameters govern its interaction with various solvent systems and are predictive of its behavior in more complex biological environments.

PropertyValue / PredictionSource
CAS Number 1781848-13-2[Toronto Research Chemicals, ChemicalBook][1][2]
Molecular Formula C₈H₆ClFO₃[Fisher Scientific][3]
Molecular Weight 204.58 g/mol [Fisher Scientific][3]
Predicted XLogP ~1.7 - 2.0[PubChem][4]
Estimated pKₐ ~3.0 - 3.5Scientist's Estimate

Causality Behind the Parameters:

  • XLogP (Octanol-Water Partition Coefficient): The predicted XLogP value of approximately 1.7-2.0 suggests a moderate lipophilicity. This indicates that the molecule possesses a balance of hydrophobic (the chlorinated, fluorinated benzene ring) and hydrophilic (the carboxylic acid and methoxy groups) character. This balance is pivotal, as excessive lipophilicity can lead to poor aqueous solubility, while excessive hydrophilicity can hinder membrane permeability.

  • pKa (Acid Dissociation Constant): As a benzoic acid derivative, this compound is a weak acid. While no experimental pKa is published, we can form a reasoned estimate based on substituent effects. Benzoic acid has a pKa of ~4.2.[5] Halogen substituents, being electron-withdrawing, increase acidity and thus lower the pKa.[6][7] Furthermore, the methoxy group at the ortho position often leads to a significant increase in acidity (lower pKa) due to a steric effect. This effect forces the carboxylic acid group out of the plane of the benzene ring, which destabilizes the protonated acid form relative to the carboxylate anion.[8][9] Considering these combined effects, a pKa in the range of 3.0 to 3.5 is a scientifically grounded estimation. The precise pKa value is the single most critical determinant of the compound's pH-dependent solubility profile.

Section 2: The pH-Solubility Profile: A Theoretical Framework

For an ionizable compound like this compound, solubility is not a single value but a function of pH. The relationship is elegantly described by the Henderson-Hasselbalch equation , which connects pH, pKa, and the ratio of the ionized (conjugate base, A⁻) and un-ionized (acid, HA) forms of the molecule.[4][10]

pH = pKₐ + log ( [A⁻] / [HA] )

The core principle is that the un-ionized form (HA) has a limited, intrinsic aqueous solubility (S₀), while the ionized salt form (A⁻) is significantly more water-soluble.

  • At pH << pKₐ: The environment is highly acidic. The equilibrium is shifted towards the protonated, un-ionized form (HA). The total solubility will be close to the low intrinsic solubility (S₀) of the neutral molecule.

  • At pH = pKₐ: The concentrations of the un-ionized (HA) and ionized (A⁻) forms are equal. The total solubility will be twice the intrinsic solubility (S = 2S₀).

  • At pH >> pKₐ: The environment is basic. The equilibrium is heavily shifted towards the deprotonated, ionized carboxylate form (A⁻). This highly polar species is much more soluble in water, leading to a logarithmic increase in total solubility as the pH rises.

This relationship dictates that this compound will exhibit low solubility in the acidic environment of the stomach (pH 1-2) and significantly higher solubility in the less acidic environment of the small intestine (pH 6-7.5).

Diagram: pH-Dependent Ionization and Solubility

The following diagram illustrates the relationship between pH, pKa, and the dominant molecular species, which in turn dictates the solubility profile of an acidic compound.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_pH Predominantly Un-ionized (HA) Hydrophobic Character Low Aqueous Solubility (S ≈ S₀) pKa_point pH = pKa [HA] = [A⁻] S = 2S₀ Low_pH->pKa_point Increase pH High_pH Predominantly Ionized (A⁻) Hydrophilic Character High Aqueous Solubility pKa_point->High_pH Increase pH

Caption: Relationship between pH, pKa, and solubility for an acidic drug.

Section 3: Experimental Protocols for Solubility & pKa Determination

To move from theoretical estimation to empirical fact, rigorous experimental determination is required. The following protocols are industry-standard methods for accurately characterizing the solubility and pKa of a compound.

Thermodynamic Solubility Determination via Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of a solution.[11]

Protocol:

  • Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.

  • Equilibration: Agitate the samples at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours. It is critical to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration has plateaued.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated supernatant from the solid material via centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Construct a calibration curve using standards of known concentration to calculate the solubility of the compound in the supernatant, typically expressed in µg/mL or mM.

Diagram: Shake-Flask Solubility Workflow

G start Start: Excess solid API + Buffer equilibrate Equilibrate (e.g., 48h @ 37°C) with agitation start->equilibrate separate Separate Phases (Centrifuge / Filter) equilibrate->separate supernatant Collect Saturated Supernatant separate->supernatant quantify Quantify Concentration (e.g., HPLC-UV) supernatant->quantify end Result: Thermodynamic Solubility quantify->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds, even those with poor water solubility, by measuring pH changes upon the addition of a titrant.[8][12]

Protocol:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) at a constant temperature.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., methanol-water or DMSO-water) is often used. The initial concentration should be known and typically falls in the low millimolar range.[12]

  • Initial pH Adjustment: Adjust the initial pH of the solution to fully protonate the acidic group (e.g., to pH ~2.0 with 0.1 M HCl).

  • Titration: Place the solution in a temperature-controlled vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve (the midpoint of the buffer region). Specialized software is often used to analyze the titration curve and derive a precise pKa value. For co-solvent methods, a series of titrations at different co-solvent percentages is performed to extrapolate back to a purely aqueous pKa value.[6]

Section 4: Expected Solubility in Common Organic Solvents

Beyond aqueous solubility, understanding a compound's behavior in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for biological assays. Based on the principle of "like dissolves like," the following profile is expected.

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Freely Soluble The carboxylic acid group can hydrogen bond with the solvent's hydroxyl group.
Polar Aprotic DMSO, AcetonitrileSoluble to Freely Soluble The polarity of these solvents can solvate both the polar and nonpolar regions of the molecule. DMSO is a particularly strong solvent for many drug-like molecules.
Nonpolar Toluene, HexaneSlightly Soluble to Insoluble The overall polarity of the molecule, driven by the carboxylic acid, is too high for significant interaction with nonpolar solvents.

Note: This table represents a qualitative prediction. Experimental verification using the shake-flask method (adapted for organic solvents) is required for quantitative data.

Conclusion and Forward Outlook

The solubility profile of this compound is fundamentally dictated by its nature as a weakly acidic molecule with moderate lipophilicity. Its aqueous solubility is predicted to be highly dependent on pH, exhibiting low solubility in acidic conditions and a marked increase in basic media, a behavior governed by its estimated pKa of 3.0-3.5. It is expected to be readily soluble in polar organic solvents.

While this guide provides a robust theoretical framework and predictive analysis, it is imperative for researchers to recognize these as foundational starting points. The provided experimental protocols for the shake-flask and potentiometric titration methods are the tools by which these predictions must be transformed into precise, empirical data. An accurate, experimentally determined solubility profile is not merely a checkbox in a regulatory submission; it is the essential knowledge required to guide formulation strategies, predict in vivo behavior, and ultimately unlock the full therapeutic potential of this and any other promising drug candidate.

References

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An In-Depth Technical Guide to the Physical Characteristics of 3-Chloro-6-fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physical and chemical properties is not merely academic—it is a foundational pillar for success. These characteristics govern a molecule's behavior from initial synthesis to its ultimate therapeutic effect, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the key physical characteristics of 3-Chloro-6-fluoro-2-methoxybenzoic acid , a substituted benzoic acid derivative of interest to researchers in medicinal chemistry and materials science.

While specific experimental data for this compound (CAS No. 201735-86-2) is not extensively published, this document serves as a procedural and theoretical framework for its characterization. We will detail the authoritative, field-proven methodologies used to determine these properties, explaining the scientific rationale behind each experimental choice. This approach ensures that researchers are equipped not just with data, but with the knowledge to generate and validate their own findings, upholding the principles of scientific integrity and reproducibility.

Core Molecular and Physical Properties

A baseline characterization begins with the fundamental molecular attributes of the compound. These properties are the starting point for all subsequent analytical work.

PropertyValueRationale & Significance
Molecular Formula C₈H₆ClFO₃Defines the elemental composition, essential for calculating molecular weight and for interpretation of high-resolution mass spectrometry data.
Molecular Weight 204.58 g/mol Crucial for all stoichiometric calculations, preparation of solutions of known molarity, and as a primary confirmation point in mass spectrometry.
CAS Number 201735-86-2A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous identification of the chemical substance in literature and databases.
Predicted Appearance White to off-white crystalline solidBased on the typical presentation of similar substituted benzoic acids, this property is a primary, albeit qualitative, indicator of sample purity.[1][2][3]

Melting Point: A Sentinel of Purity

The melting point is one of the most critical and readily determined physical properties of a crystalline solid. For a pure compound, it is characterized by a sharp, well-defined temperature range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[4] This makes it an indispensable tool for the initial assessment of purity and for identity confirmation.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, a standard and reliable method for this determination.[2][4][5]

Causality: The principle relies on uniformly heating a small, packed sample in a capillary tube and visually observing the phase transition from solid to liquid. The slow, controlled heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate measurement.[2][6]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If the solid is granular, gently crush it on a watch glass with a spatula.

  • Capillary Loading: Jab the open end of a capillary tube into the powder mound. The solid should fill the tip. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To pack the sample tightly, drop the capillary tube (sealed-end down) several times through a long, narrow glass tube onto the benchtop.[2] The final packed sample height should be 2-3 mm. An excessive sample amount will lead to an artificially broad melting range.[2]

  • Apparatus Setup: Insert the loaded capillary tube into a sample slot in the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (10-20 °C/min) to find a rough value. Allow the apparatus to cool significantly before the precise measurement.[2][4]

  • Precise Determination: Heat the block at a medium rate until the temperature is about 20°C below the expected melting point.

  • Slow Heating & Observation: Decrease the heating rate so the temperature rises no more than 1-2°C per minute.[2][4]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.

  • Reporting: Report the result as a melting point range (T₁ - T₂). For a pure compound, at least two consistent determinations should be made.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry & Pulverize Sample prep2 Load Capillary (2-3 mm) prep1->prep2 prep3 Pack Sample Tightly prep2->prep3 meas1 Insert into Apparatus prep3->meas1 meas2 Heat Rapidly to ~20°C below MP meas1->meas2 meas3 Heat Slowly (1-2°C/min) meas2->meas3 meas4 Observe & Record T₁ (First Drop) meas3->meas4 meas5 Observe & Record T₂ (Fully Liquid) meas4->meas5 report Report Range (T₁ - T₂) meas5->report start Start start->prep1

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Solubility is a paramount physical property in drug development, directly influencing a drug's bioavailability and formulation strategy.[7] A compound must dissolve in bodily fluids to be absorbed and exert its therapeutic effect.[8] Determining solubility in various media (e.g., water at different pH values, organic solvents) is therefore a mandatory preformulation study.[9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug at a specific temperature.

Causality: This method ensures that true thermodynamic equilibrium is reached between the undissolved solid and the solvent. By adding an excess of the solid, the system is driven towards saturation. Agitation increases the surface area and accelerates the dissolution process, while a controlled temperature ensures the measurement is constant and reproducible.[10][11]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, methanol). The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow them to reach equilibrium.[12] Preliminary tests should be run to determine the time required to reach a plateau in concentration.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

  • Clarification: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.[12] This step prevents falsely elevated concentration readings.

  • Analysis: Accurately dilute the clarified filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[13]

Workflow for Shake-Flask Solubility Testing

SolubilityWorkflow start Start prep Add Excess Solid to Solvent start->prep end Report Solubility (e.g., mg/mL) shake Agitate at Constant Temp (e.g., 24-72h) prep->shake separate Settle & Withdraw Supernatant shake->separate filter Filter through 0.22 µm Syringe Filter separate->filter analyze Dilute & Quantify by HPLC filter->analyze analyze->end

Caption: Workflow for Equilibrium Solubility Determination.

Acidity Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a molecule's acidity. For a carboxylic acid like this compound, the pKa value dictates the degree of ionization at a given pH. This is critically important as the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination. It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Causality: The titration of a weak acid (the analyte) with a strong base (the titrant) generates a characteristic sigmoidal curve when pH is plotted against the volume of titrant added. The midpoint of the buffer region on this curve, known as the half-equivalence point, is where the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal. At this specific point, the measured pH is equal to the pKa of the acid.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (often a water/co-solvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.

  • Initial pH Adjustment: If titrating with a base (e.g., 0.1 M NaOH), first adjust the starting pH of the sample solution to the acidic range (e.g., pH 2) with a strong acid (e.g., 0.1 M HCl).

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized titrant (e.g., 0.1 M NaOH) in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Collection: Record the pH value after each addition of titrant. Continue the titration until the pH has passed the equivalence point and reached a plateau in the basic range (e.g., pH 12).

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically the pH value at the half-volume of the equivalence point.

Workflow for Potentiometric pKa Determination

pKaWorkflow cluster_setup System Setup cluster_titration Titration start Start setup1 Calibrate pH Meter start->setup1 end Calculate pKa from Half-Equivalence Point setup2 Prepare Analyte Solution (with KCl) setup1->setup2 setup3 Purge with Nitrogen setup2->setup3 titr1 Adjust Starting pH setup3->titr1 titr2 Add Titrant Incrementally titr1->titr2 titr3 Record pH vs. Volume titr2->titr3 plot Plot Titration Curve (pH vs. Volume) titr3->plot plot->end

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic and Spectrometric Profile

Spectroscopic analysis provides a molecular "fingerprint," offering detailed information about a compound's chemical structure, functional groups, and connectivity. It is the definitive method for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Predicted ¹H NMR Spectrum for this compound:

  • -COOH Proton: A very broad singlet expected far downfield, typically between 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons: Two protons on the benzene ring will appear in the aromatic region (approx. 7.0-8.5 ppm). They will appear as doublets or more complex multiplets due to coupling with each other and potentially long-range coupling to the fluorine atom. The electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups will influence their exact chemical shifts.

  • -OCH₃ Protons: A sharp singlet corresponding to the three methoxy protons, expected around 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum:

  • -C=O Carbon: The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region, typically 165-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-160 ppm). The carbons directly bonded to the electronegative F, Cl, and O atoms will be significantly shifted. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF).

  • -OCH₃ Carbon: A single peak for the methoxy carbon, expected around 55-65 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] Different functional groups absorb IR radiation at characteristic frequencies, making the FTIR spectrum a unique fingerprint of the compound's covalent bonds.

Predicted Characteristic FTIR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band around 1680-1710 cm⁻¹. Its precise position can indicate the extent of hydrogen bonding.

  • C-O Stretch: Strong absorptions in the 1210-1320 cm⁻¹ range (from the acid) and around 1000-1100 cm⁻¹ (from the methoxy ether).

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic & Methyl): Absorptions just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

  • C-F and C-Cl Stretches: These appear in the fingerprint region, typically in the 1000-1400 cm⁻¹ (C-F) and 600-800 cm⁻¹ (C-Cl) ranges.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 205.58. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 203.57. High-resolution MS would confirm the elemental formula.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A common fragmentation for ortho-methoxy benzoic acids, leading to a fragment from the [M+H]⁺ ion.

    • Decarboxylation (Loss of CO₂): A very common fragmentation pathway for carboxylic acids in negative ion mode, resulting in a major fragment ion at m/z 159.57 from the [M-H]⁻ ion.

    • Loss of a Methyl Radical (•CH₃): Loss of the methoxy methyl group would result in a fragment ion.

    • Loss of the Carboxyl Group (•COOH): Cleavage of the C-C bond between the ring and the carboxylic acid would lead to a fragment corresponding to the substituted phenyl cation.

Conclusion

The physical characteristics of this compound—its melting point, solubility, and acidity—are defining parameters that dictate its behavior in both chemical and biological systems. While specific experimental values require dedicated laboratory analysis, the standardized, robust protocols detailed in this guide provide a clear pathway for their determination. The predicted spectroscopic fingerprints from NMR, FTIR, and mass spectrometry serve as a structural roadmap for identity confirmation and quality control. For researchers and drug development professionals, a rigorous application of these analytical methodologies is essential for advancing a compound from a laboratory curiosity to a potential therapeutic agent, ensuring that all decisions are grounded in solid, verifiable physical data.

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Discovery and history of 3-Chloro-6-fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Halogenated Benzoic Acids: A Focus on the Synthesis and Potential Applications of Compounds Structurally Related to 3-Chloro-6-fluoro-2-methoxybenzoic acid

Authored by a Senior Application Scientist

Preamble: Navigating the Landscape of Niche Chemical Entities

In the realm of drug discovery and materials science, specific molecular scaffolds serve as pivotal starting points for innovation. Substituted benzoic acids, particularly those bearing halogen and methoxy groups, are a testament to this, forming the backbone of numerous pharmaceuticals and functional materials. This guide centers on the chemical space around This compound . It is important to note that as of the latest literature review, detailed synthetic protocols and specific applications for this exact isomeric configuration are not widely documented in publicly accessible scientific databases or patent literature. This scarcity of information itself is a significant finding, suggesting that this compound may represent a novel or underexplored chemical entity.

This guide, therefore, adopts a holistic and practical approach. It provides a comprehensive technical overview of structurally similar and well-documented analogs. By examining the established synthesis, properties, and applications of these related compounds, we can infer potential synthetic routes and applications for this compound, thereby providing a valuable resource for researchers and drug development professionals venturing into this chemical space.

The Strategic Importance of Halogenated Benzoic Acids in Medicinal Chemistry

Halogenated benzoic acid derivatives are critical building blocks in the synthesis of a wide array of functional molecules, including agrochemicals and pharmaceuticals.[1] The incorporation of halogen atoms, such as chlorine and fluorine, into organic molecules can significantly modulate their physicochemical and biological properties.[1] For instance, fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine can introduce specific steric and electronic effects that are crucial for molecular recognition.

The presence of a methoxy group further diversifies the chemical properties, influencing solubility and providing additional hydrogen bonding capabilities. The interplay of these substituents on the benzoic acid core creates a versatile scaffold for developing targeted therapies and advanced materials.

Probing the Chemical Neighborhood: Synthesis and Applications of Key Analogs

Given the limited direct information on this compound, a detailed examination of its near structural relatives provides the most logical and scientifically sound path forward.

3-Chloro-2-fluorobenzoic acid: A Precursor for Kinase Inhibitors and Advanced Materials

CAS Number: 161957-55-7[2][3]

This dihalogenated benzoic acid is a valuable intermediate in organic synthesis.[2] Its structure, featuring adjacent chlorine and fluorine atoms, presents a unique electronic and steric environment.

Key Applications:

  • Pharmaceuticals: It serves as a crucial building block for active pharmaceutical ingredients (APIs), most notably as a precursor for Aurora A kinase inhibitors.[3] Aurora A is a key regulator of cell division, and its inhibition is a therapeutic strategy in oncology. The 3-chloro-2-fluorobenzoyl moiety is often incorporated into the final drug molecule via peptide coupling reactions.[3]

  • Liquid Crystals and MOFs: The carboxylic acid group can coordinate with metal centers, making it a suitable ligand for the synthesis of Metal-Organic Frameworks (MOFs).[2][3] It also finds use in the production of liquid crystals.[2][3]

  • Biochemical Research: It can be converted into a fluorine probe for use in 19F NMR-based metabolomics studies to identify and quantify amino acids.[3]

Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₄ClFO₂
Molecular Weight174.56 g/mol [3]
Melting Point177 - 180 °C[2][3]
Boiling Point~278.9 °C[2]
AppearanceWhite to light yellow crystalline powder[2]
2-Chloro-6-fluoro-3-methylbenzoic acid: An Intermediate for Metabolic Disease Therapeutics

This analog has been identified as a key intermediate in the synthesis of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1).[4] SCD1 is an enzyme involved in lipid metabolism, and its inhibition is a promising approach for the treatment of obesity and related metabolic disorders.[4][5]

Synthetic Utility:

A reported application involves the reaction of 2-Chloro-6-fluoro-3-methylbenzoic acid with phthalimide in a thermo-promoted, catalyst-free reaction, demonstrating a straightforward method for its incorporation into more complex molecular scaffolds.[4]

3-Chloro-2-methoxybenzoic acid: A Versatile Building Block

CAS Number: 3260-93-3[6]

Also known as 3-Chloro-o-anisic acid, this compound is a white crystalline solid used in the synthesis of pharmaceuticals and agrochemicals.[6] Its structure provides a platform for introducing both chlorine and methoxy functionalities into target molecules.[6] Some studies have indicated its potential antimicrobial and anti-inflammatory properties.[6]

General Synthetic Strategies and Methodologies

The synthesis of substituted benzoic acids often involves multi-step processes. Based on the synthesis of related compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a general and practical synthetic approach can be outlined.[7][8] This strategy avoids the use of hazardous alkyllithium reagents and cryogenic temperatures, making it more amenable to scale-up.[7]

A Practical Synthetic Protocol for a Substituted Benzoic Acid

The following is a representative, multi-step synthesis adapted from the preparation of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which can serve as a template for designing a synthesis for this compound.[7][8]

Step 1: Nitration

  • Reactants: A suitable chloro-fluoro-methoxy-toluene precursor.

  • Reagents: A mixture of nitric acid and sulfuric acid.

  • Procedure: The toluene derivative is slowly added to the cooled nitrating mixture. The reaction is carefully monitored and then quenched with ice water. The resulting nitro derivative is isolated by filtration.

Step 2: Oxidation

  • Reactant: The nitro-toluene derivative from Step 1.

  • Reagents: A strong oxidizing agent such as potassium permanganate or chromic acid.

  • Procedure: The nitro-toluene is heated under reflux with the oxidizing agent in an appropriate solvent. The reaction mixture is then worked up to isolate the corresponding nitro-benzoic acid.

Step 3: Reduction of the Nitro Group

  • Reactant: The nitro-benzoic acid from Step 2.

  • Reagents: A reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ with Pd/C).

  • Procedure: The nitro-benzoic acid is dissolved in a suitable solvent and treated with the reducing agent. Upon completion, the amino-benzoic acid is isolated.

Step 4: Sandmeyer Reaction (Introduction of Chlorine or Fluorine)

  • Reactant: The amino-benzoic acid from Step 3.

  • Reagents: Sodium nitrite, a strong acid (like HCl or HBF₄), and a copper(I) salt (CuCl or Cu₂O/HF).

  • Procedure: The amino group is first diazotized with sodium nitrite in a cold, acidic solution. The resulting diazonium salt is then treated with the appropriate copper(I) salt to introduce the desired halogen.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing a substituted benzoic acid, which could be adapted for this compound.

G Start Substituted Toluene Precursor Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 Nitro-toluene Derivative Step1->Intermediate1 Step2 Oxidation (KMnO₄ or CrO₃) Intermediate1->Step2 Intermediate2 Nitro-benzoic Acid Step2->Intermediate2 Step3 Reduction (SnCl₂/HCl or H₂/Pd-C) Intermediate2->Step3 Intermediate3 Amino-benzoic Acid Step3->Intermediate3 Step4 Sandmeyer Reaction (NaNO₂, CuX) Intermediate3->Step4 End Final Substituted Benzoic Acid Step4->End

Caption: A generalized workflow for the synthesis of substituted benzoic acids.

Potential Applications and Future Research Directions

Based on the known applications of its structural analogs, this compound holds potential as a key intermediate in several areas:

  • Oncology: As a building block for kinase inhibitors, similar to the role of 3-Chloro-2-fluorobenzoic acid in the synthesis of Aurora A inhibitors.[3]

  • Metabolic Diseases: For the development of novel therapeutics targeting enzymes like SCD1, drawing parallels with 2-Chloro-6-fluoro-3-methylbenzoic acid.[4]

  • Materials Science: As a ligand for the creation of novel MOFs and liquid crystals with tailored properties.[2][3]

Future research should focus on developing and optimizing a reliable synthetic route to this compound. Once available, this compound should be screened for biological activity, particularly in kinase and metabolic enzyme assays. Its properties as a ligand in coordination chemistry also warrant investigation.

Conclusion

While direct information on this compound is scarce, a comprehensive analysis of its structural analogs provides a robust framework for understanding its potential synthesis and applications. This guide has synthesized available data on related compounds to offer a scientifically grounded perspective for researchers and drug development professionals. The exploration of this and other novel substituted benzoic acids will undoubtedly continue to be a fruitful endeavor in the quest for new medicines and materials.

References

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3-Chloro-6-fluoro-2-methoxybenzoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-6-fluoro-2-methoxybenzoic Acid and its Derivatives

Abstract

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science, offering a versatile platform for molecular design.[1][2] This technical guide provides a comprehensive overview of this compound (CAS No. 1781848-13-2), a polysubstituted aromatic carboxylic acid. We delve into its physicochemical properties, propose a robust synthetic pathway, explore potential derivatization strategies, and discuss its prospective applications in drug discovery based on established structure-activity relationships of its constituent functional groups. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar building blocks for the creation of novel chemical entities.

Introduction: The Strategic Importance of a Polysubstituted Scaffold

This compound is a unique chemical building block distinguished by a dense arrangement of functional groups on a benzene ring. The strategic placement of chloro, fluoro, and methoxy substituents, in addition to the carboxylic acid handle, provides a rich tapestry of electronic and steric properties that can be exploited in molecular design.

  • Fluorine: The inclusion of fluorine is a cornerstone of modern medicinal chemistry. Its high electronegativity can modulate the acidity (pKa) of the nearby carboxylic acid, influence molecular conformation, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to protein targets.[3]

  • Chlorine: Like fluorine, chlorine is an electron-withdrawing group but is larger and more polarizable. This allows it to form specific halogen bonds with protein residues, which can significantly enhance ligand potency.[4][5] The combination of both fluorine and chlorine offers a nuanced approach to tuning a molecule's properties.[6][7]

  • Methoxy Group: The methoxy group is an electron-donating group that can act as a hydrogen bond acceptor.[8] Its presence influences the electronic nature of the aromatic ring and can be crucial for orienting the molecule within a protein's binding pocket.[8]

The convergence of these three distinct functional groups on a single benzoic acid scaffold makes this compound a high-potential starting material for generating diverse chemical libraries with broad therapeutic potential.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be tabulated. Spectroscopic characteristics can be predicted based on analyses of closely related analogues.[9][10]

PropertyValueSource / Note
CAS Number 1781848-13-2[11]
Molecular Formula C₈H₆ClFO₃Inferred from structure
Molecular Weight 204.58 g/mol Calculated
Appearance White to off-white solidTypical for similar crystalline organic acids
Predicted ¹H NMR Aromatic: δ 7.0-7.5 (2H, m); Methoxy: δ ~3.9 (3H, s); Carboxyl: δ >10 (1H, br s)Predicted based on analogous compounds[9][10][12]
Predicted ¹³C NMR Aromatic/Carbonyl: δ 110-170; Methoxy: δ ~56-62Predicted based on analogous compounds[9][10][12]
Predicted XLogP ~1.7Predicted for isomer 3-chloro-2-fluoro-6-methoxybenzoic acid[13]

Synthesis and Derivatization Strategies

Proposed Retrosynthetic Analysis

The analysis hinges on disconnecting the molecule at its most synthetically accessible bonds. The carboxylic acid is a prime candidate for introduction via directed ortho-metalation and carboxylation, a reliable method for functionalizing aromatic rings.

retrosynthesis target This compound intermediate1 1-Chloro-4-fluoro-2-methoxybenzene target->intermediate1 Carboxylation intermediate2 3-Chloro-6-fluorophenol intermediate1->intermediate2 Williamson Ether Synthesis start 1-Chloro-4-fluorobenzene intermediate2->start Hydroxylation / Nitration-Reduction-Diazotization

Caption: Retrosynthetic analysis of the target compound.
Proposed Forward Synthetic Pathway

This proposed route maximizes the use of commercially available starting materials and employs high-yielding, well-understood reactions.

workflow cluster_0 Synthesis of this compound A 1,2-Difluoro-3-methoxybenzene (Starting Material) B Lithiation Intermediate A->B 1. n-BuLi, THF -78 °C C 2,3-Difluoro-6-methoxybenzoic acid B->C 2. CO2 (gas) 3. H3O+ workup D This compound (Target Molecule) C->D Chlorination (e.g., NCS)

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Ortho-Lithiation: Starting with 1,2-difluoro-3-methoxybenzene, the methoxy group is a powerful ortho-directing group for lithiation. Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) allows for regioselective deprotonation at the C6 position, directed by the methoxy group.

  • Carboxylation: The resulting aryllithium species is a potent nucleophile. Quenching the reaction with solid carbon dioxide (dry ice) or CO₂ gas, followed by an acidic workup, efficiently installs the carboxylic acid group to yield 2,3-difluoro-6-methoxybenzoic acid.

  • Chlorination: The final step involves selective chlorination. The positions ortho and para to the electron-donating methoxy group are activated towards electrophilic aromatic substitution. Given the existing substitution pattern, the C3 position is the most likely site for chlorination using an electrophilic chlorine source like N-chlorosuccinimide (NCS).

Key Derivatization Reactions

The carboxylic acid group is a versatile handle for creating libraries of derivatives, most commonly amides and esters.

derivatization core This compound amide Amide Derivatives core->amide Amide Coupling (HATU, HOBt, etc.) ester Ester Derivatives core->ester Fischer Esterification (R-OH, H+) acid_chloride Acid Chloride Intermediate core->acid_chloride SOCl2 or (COCl)2 acid_chloride->amide R1R2NH acid_chloride->ester R-OH, Pyridine

Caption: Common derivatization pathways from the core acid.

Amide bond formation is particularly crucial for drug development. Direct coupling using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is often preferred due to its mild conditions and high efficiency, making it suitable for complex amine partners.[14]

Applications in Drug Discovery and Materials Science

While direct applications of this compound are not yet prominent in the literature, its structure strongly suggests its utility as a scaffold or building block in several key areas.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a core aromatic or heteroaromatic ring that forms key hydrogen bonds within the ATP binding site. The arrangement of substituents on this molecule provides vectors for elaboration into solvent-exposed regions and specificity pockets. Related halogenated benzoic acids have been successfully used as building blocks for potent Aurora A kinase inhibitors.[14]

Intermediate for Metabolic Disease Therapeutics

Substituted benzoic acids are precursors to a wide range of therapeutics. For instance, 2-Chloro-6-fluoro-3-methylbenzoic acid is a key intermediate in the synthesis of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of obesity and related metabolic disorders.[15] The structural similarity suggests that the title compound could be explored for similar targets.

Building Block for Materials Science

Benzoic acids with halogen substituents are valuable precursors for creating advanced materials. The carboxylic acid can coordinate to metal centers to form Metal-Organic Frameworks (MOFs), which have applications in gas storage and catalysis.[14] The rigid, functionalized aromatic core is ideal for constructing ordered, porous structures.

applications cluster_1 Potential Applications core Core Scaffold (this compound) app1 Kinase Inhibitors (e.g., Oncology) core->app1 app2 Metabolic Modulators (e.g., SCD1 Inhibitors) core->app2 app3 Phosphatase Inhibitors core->app3 app4 Materials Science (MOFs, Liquid Crystals) core->app4

Caption: Potential application areas for the core scaffold.

Experimental Protocols

The following protocol details a standard procedure for amide coupling, a critical derivatization reaction in medicinal chemistry, using the title compound as a starting material.

Protocol: Synthesis of an Amide Derivative via HATU Coupling

Objective: To synthesize an N-aryl/alkyl amide from this compound.

Materials:

  • This compound (1.0 eq)

  • Desired amine (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).

    • Scientist's Note: HATU is an efficient coupling agent that minimizes racemization for chiral amines. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and maintain an optimal pH for the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Scientist's Note: The bicarbonate wash removes any unreacted starting acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization (Self-Validation): Combine the pure fractions and concentrate to yield the final amide product. Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

This compound represents a strategically designed building block with significant potential for the development of novel pharmaceuticals and advanced materials. The confluence of chloro, fluoro, and methoxy groups provides medicinal chemists with a powerful toolset to modulate physicochemical and pharmacological properties. While its direct applications are still emerging, the principles of medicinal chemistry and the success of analogous structures strongly support its utility as a valuable starting point for discovery programs. Future research will likely focus on synthesizing libraries of derivatives and screening them against various biological targets, particularly in oncology and metabolic diseases, to unlock the full potential of this versatile scaffold.

References

A comprehensive list of all sources cited within this technical guide.

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  • Parallels between the chloro and methoxy groups for potency optimization. (n.d.). RSC Publishing. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Journal. Available at: [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Sulfonates and Triflates with Formate. (n.d.). Angewandte Chemie. Available at: [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Available at: [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). Angewandte Chemie International Edition. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Supplementary Information for Esterification of carboxylic acids with dimethyl carbonate catalyzed by N-heterocyclic carbene. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2018). Molecules. Available at: [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). ChemMedChem. Available at: [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3). (n.d.). PubChem. Available at: [Link]

  • CAS:103597-06-4;3-Chloro-6-methoxy-2-(4-morpholinyl)-benzoic Acid. (n.d.). Xi'an Qiyue Biological Technology Co., Ltd.. Available at: [Link]

  • This compound, TRC. (n.d.). Fisher Scientific. Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: 3-Chloro-6-fluoro-2-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols related to 3-chloro-6-fluoro-2-methoxybenzoic acid. While direct literature on this specific molecule is emerging, its structural motifs are present in numerous bioactive compounds, making it a highly valuable scaffold in modern medicinal chemistry. This guide will extrapolate from well-established data on analogous compounds to provide robust, field-proven insights.

Introduction: A Scaffold of High Potential

This compound is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—a carboxylic acid, a methoxy group, a chlorine atom, and a fluorine atom—offers a versatile platform for drug discovery. Each of these groups can play a crucial role in the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

  • The Carboxylic Acid Moiety : Serves as a key interaction point with biological targets, often forming salt bridges or hydrogen bonds. It is also a common handle for prodrug strategies to improve oral bioavailability.

  • The Methoxy Group : Can act as a hydrogen bond acceptor and its metabolic lability can be fine-tuned.

  • The Halogen Atoms (Chlorine and Fluorine) : These are critical for modulating the electronic properties of the ring and can be involved in halogen bonding. Fluorine, in particular, is known to enhance metabolic stability and binding affinity.

Given the applications of structurally similar compounds, this compound is a promising starting point for the development of novel therapeutics, particularly in the areas of oncology, metabolic diseases, and infectious diseases.

Potential Therapeutic Applications

Based on the known biological activities of closely related benzoic acid derivatives, we can anticipate several high-potential applications for this compound.

Kinase Inhibition

Substituted benzoic acids are prevalent scaffolds in the design of kinase inhibitors. For instance, 3-chloro-2-fluorobenzoic acid is a known building block for Aurora A kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The structural features of this compound make it an attractive candidate for the synthesis of novel kinase inhibitors.

Metabolic Disease Therapeutics

2-Chloro-6-fluoro-3-methylbenzoic acid has been utilized in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are being investigated for the treatment of obesity.[2] The unique substitution pattern of this compound could be leveraged to develop new inhibitors of metabolic enzymes.

Anti-inflammatory Agents

A compound with a 2-((2-chloro-6-fluorophenyl)amino) moiety has been identified as a potent and selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor.[3] mPGES-1 is a key enzyme in the production of prostaglandin E2, a major mediator of inflammation and pain. This suggests that our title compound could serve as a valuable precursor for novel anti-inflammatory drugs.

Antimicrobial Drug Development

Derivatives of halogenated benzoic acids, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, are key intermediates in the synthesis of 3-quinolinecarboxylic acid-based antimicrobial agents.[4][5] This highlights the potential of this compound in the development of new antibiotics.

Synthetic Protocols

The following protocols are proposed based on established synthetic routes for analogous compounds.

Protocol 1: Synthesis of this compound

This multi-step synthesis is adapted from procedures for related halogenated and methoxy-substituted benzoic acids.

Workflow for the Synthesis of this compound

Synthesis_Workflow A Starting Material: 2-Fluoro-5-chloroanisole B Step 1: Ortho-lithiation A->B n-BuLi, THF, -78°C C Step 2: Carboxylation B->C Dry CO2 (gas) D Product: This compound C->D Aqueous Workup (HCl) Amide_Coupling_Workflow A 3-Chloro-6-fluoro- 2-methoxybenzoic acid E Reaction A->E B Amine (R-NH2) B->E C Coupling Reagent (e.g., HATU) C->E D Base (e.g., DIPEA) D->E F Product: Amide Derivative E->F DMF, rt

Sources

The Strategic Utility of 3-Chloro-6-fluoro-2-methoxybenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogenated and methoxy-substituted aromatic rings is a cornerstone of rational drug design. These substitutions profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. 3-Chloro-6-fluoro-2-methoxybenzoic acid emerges as a highly valuable building block, offering a unique combination of electronic and steric features. The presence of a carboxylic acid provides a versatile handle for a variety of chemical transformations, most notably amide bond formation and esterification. The chloro and fluoro substituents enhance metabolic stability and can participate in specific halogen bonding interactions with protein targets. Furthermore, the methoxy group can modulate the electronic nature of the aromatic ring and participate in hydrogen bonding. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₆ClFO₃[1]
Molecular Weight 204.58 g/mol [1]
Appearance Off-white to white solidGeneral observation for similar compounds
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol. Limited solubility in water.General chemical principles

The reactivity of this compound is primarily centered around three key functional groups: the carboxylic acid, the chloro group, and the fluoro group. The carboxylic acid is the most reactive site, readily undergoing activation for subsequent nucleophilic attack. The chloro and fluoro groups are relatively unreactive under standard conditions but can be strategically employed in cross-coupling reactions, particularly the chloro group, with the appropriate catalytic system. The electron-withdrawing nature of the halogens and the electron-donating effect of the methoxy group influence the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.

Core Applications & Synthetic Protocols

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[2] this compound serves as an excellent starting material for the synthesis of a diverse array of substituted benzamides, which are key structural motifs in many kinase inhibitors and other therapeutic agents.[3][4]

Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common strategies involve the use of carbodiimide reagents (e.g., EDC), uronium/aminium salts (e.g., HATU, HBTU), or phosphonium reagents (e.g., PyBOP). For sterically hindered or electron-deficient amines, conversion of the carboxylic acid to the more reactive acyl chloride is often the preferred method.

Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This protocol is a reliable and widely used method for the synthesis of amides from this compound and a variety of primary and secondary amines.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) to the mixture and stir for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Acyl Chloride Formation and Amidation

This two-step protocol is particularly useful for less reactive amines or when the carbodiimide method yields incomplete conversion.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Toluene or DCM

  • Amine of choice (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step A: Acyl Chloride Formation

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (2.0 eq) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases and the solid dissolves.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3-chloro-6-fluoro-2-methoxybenzoyl chloride can be used directly in the next step.

Step B: Amidation

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Perform an aqueous work-up and purification as described in Protocol 1.

Diagram 1: Amide Coupling Workflow

G cluster_0 Protocol 1: Carbodiimide Coupling cluster_1 Protocol 2: Acyl Chloride Route A This compound + Amine B Add EDC, HOBt, DIPEA in DCM/DMF A->B C Stir at RT, 12-24h B->C D Work-up & Purification C->D E Final Amide Product D->E F This compound G React with SOCl₂ or (COCl)₂ F->G H 3-Chloro-6-fluoro-2-methoxybenzoyl chloride G->H I React with Amine + Base H->I J Work-up & Purification I->J K Final Amide Product J->K

Caption: General workflows for amide bond formation using this compound.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[5] While the chloro group on this compound is less reactive than a bromo or iodo substituent, modern palladium catalysts with bulky, electron-rich phosphine ligands can facilitate this transformation.[6][7] This reaction is typically performed on an ester derivative of the benzoic acid to avoid potential interference from the acidic proton.

The key to a successful Suzuki-Miyaura coupling of an aryl chloride is the selection of a highly active palladium catalyst and an appropriate ligand. Ligands such as SPhos, XPhos, or RuPhos are often effective in promoting the oxidative addition of the palladium(0) species to the C-Cl bond. The choice of base and solvent system is also critical for efficient transmetalation and reductive elimination steps.

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Methyl Ester Derivative

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of the methyl ester of this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

  • Methyl 3-chloro-6-fluoro-2-methoxybenzoate (prepared by standard esterification of the carboxylic acid)

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene and water

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • Reaction Setup: In a Schlenk tube or a vial inside a glovebox, combine methyl 3-chloro-6-fluoro-2-methoxybenzoate (1.0 eq), the boronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 ratio).

  • Reaction: Seal the tube or vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

  • Hydrolysis (Optional): If the carboxylic acid is the desired final product, the resulting methyl ester can be hydrolyzed under standard basic (e.g., LiOH in THF/water) or acidic conditions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Aryl-Cl Aryl-Pd(II)-Cl Aryl-Pd(II)-Cl Oxidative Addition->Aryl-Pd(II)-Cl Transmetalation Transmetalation Aryl-Pd(II)-Cl->Transmetalation Ar'-B(OH)₂ + Base Aryl-Pd(II)-Ar' Aryl-Pd(II)-Ar' Transmetalation->Aryl-Pd(II)-Ar' Reductive Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product Aryl-Ar' Aryl-Cl Aryl-Cl Ar'-B(OH)₂ Ar'-B(OH)₂ Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Kinase Inhibitor Synthesis

Substituted benzoic acids are prevalent in the design of kinase inhibitors, where the benzamide moiety often acts as a key pharmacophore, interacting with the hinge region of the kinase active site. The specific substitution pattern of this compound makes it an attractive building block for the synthesis of inhibitors targeting various kinases, such as Aurora kinases, Src, and Abl.[8][9] For instance, in the development of Aurora kinase inhibitors, structurally similar 4-chloro-2-fluorobenzoic acid has been successfully coupled with complex amine fragments to yield highly potent compounds.[8] The protocols described in this application note provide a solid foundation for the synthesis of novel kinase inhibitors based on the 3-Chloro-6-fluoro-2-methoxybenzamide scaffold.

Conclusion

This compound is a versatile and strategically valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique substitution pattern offers a combination of features that can enhance the pharmacological properties of target compounds. The protocols for amide bond formation and Suzuki-Miyaura cross-coupling detailed in this application note provide researchers with robust and adaptable methods to incorporate this valuable scaffold into their synthetic strategies, paving the way for the discovery of novel therapeutic agents.

References

  • (Reference to a general medicinal chemistry textbook discussing the importance of halogenation and methoxy groups - not available
  • PubChem Compound Summary for CID 84052991, 3-chloro-2-fluoro-6-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • (Reference to a review on amide bond formation - not explicitly found, but can be inferred
  • (Reference to a review on Suzuki-Miyaura coupling - not explicitly found, but can be inferred
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • (Reference from a general organic chemistry textbook on acyl chloride formation - not available
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]

  • (Reference to a patent using a similar building block, e.g.
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • (Placeholder for additional relevant references)
  • Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

  • (Placeholder for additional relevant references)

Sources

Leveraging 3-Chloro-6-fluoro-2-methoxybenzoic Acid as a Core Building Block for Next-Generation Arylpicolinate Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Agrochemical Synthesis

Abstract & Introduction

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has intensified the focus on complex, highly functionalized molecular scaffolds. Halogenated benzoic acids are cornerstone intermediates in this field, with the specific nature and position of substituents playing a critical role in determining the final product's biological activity and metabolic profile. 3-Chloro-6-fluoro-2-methoxybenzoic acid is an advanced building block, embodying key structural motifs—a chlorine atom, a fluorine atom, and a methoxy group—that are known to enhance the efficacy of modern herbicides.[1][2][3]

The introduction of fluorine can significantly increase metabolic stability and binding affinity to target enzymes, while the strategic placement of chlorine and methoxy groups can modulate transport properties and fine-tune the molecule's herbicidal spectrum.[4][5] This application note provides a comprehensive technical guide for utilizing this versatile intermediate in the synthesis of a model arylpicolinate herbicide, a class of synthetic auxins known for their high potency at low application rates.[6][7]

We present a robust, two-step synthetic protocol centered around the Miyaura borylation and the subsequent Suzuki-Miyaura cross-coupling reaction.[8][9] This guide is intended for researchers and process chemists in the agrochemical industry, offering detailed methodologies, mechanistic insights, and safety protocols to facilitate the development of novel crop protection agents.

Physicochemical Profile & Safety Data

While this compound is a specialized intermediate, its physical and chemical characteristics can be inferred from closely related analogues. The data presented below are essential for reaction planning and safety assessments.

PropertyValue
Chemical Structure (Structure of this compound would be depicted here)
IUPAC Name This compound
Molecular Formula C₈H₆ClFO₃
Molecular Weight 204.58 g/mol
CAS Number Not readily available in public databases.
Appearance Expected to be a white to off-white crystalline solid.
Solubility Sparingly soluble in water; soluble in organic solvents like THF, DMF, Methanol.
Related Isomer Data 3-Chloro-2-fluorobenzoic acid (CAS 161957-55-7) has a M.P. of 177-180 °C.[10]

General Safety & Handling: As with all halogenated aromatic acids, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Core Application: Synthesis of a Model Arylpicolinate Herbicide

The primary utility of this compound lies in its role as a precursor to the phenyl moiety in biaryl herbicides. The most efficient and modular method for constructing the requisite C-C bond between the phenyl and pyridine rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[8][11] This requires the initial conversion of the starting material's corresponding aryl halide into an organoboron reagent.

This guide details the synthesis starting from 1-Bromo-3-chloro-6-fluoro-2-methoxybenzene (a logical precursor to the target benzoic acid) to demonstrate the core coupling chemistry.

Experimental Workflow Overview

The overall synthetic strategy is a two-step process designed for efficiency and high yield.

G A 1-Bromo-3-chloro-6-fluoro-2-methoxybenzene (Starting Material) B Miyaura Borylation (Protocol 1) A->B C Pinacol Boronate Ester Intermediate B->C E Suzuki-Miyaura Coupling (Protocol 2) C->E D Methyl 4-amino-3,6-dichloropyridine-2-carboxylate (Coupling Partner) D->E F Model Arylpicolinate Herbicide (Final Product) E->F SuzukiCycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII R¹-Pd(II)L₂-X OxiAdd->PdII Trans Transmetalation PdII->Trans PdR1R2 R¹-Pd(II)L₂-R² Trans->PdR1R2 RedEli Reductive Elimination PdR1R2->RedEli RedEli->Pd0 Product R¹-R² RedEli->Product RX R¹-X RX->OxiAdd RBY R²-B(OR)₂ RBY->Trans Base Base Base->Trans

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Chloro-6-fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Biaryl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, for its remarkable ability to forge carbon-carbon bonds under relatively mild conditions.[1][2] This powerful palladium-catalyzed reaction enables the construction of complex molecular architectures, with biaryl and heteroaryl moieties being particularly prevalent in pharmacologically active compounds.[3][4]

3-Chloro-6-fluoro-2-methoxybenzoic acid is a highly functionalized and sterically hindered building block. Its successful incorporation into target molecules via Suzuki coupling presents a unique set of challenges due to the electronic and steric influences of its substituents. The ortho-methoxy and ortho-fluoro groups, along with the meta-chloro substituent, significantly modulate the reactivity of the aryl chloride bond. Overcoming the inherent difficulties of coupling such a deactivated and sterically encumbered substrate is critical for the synthesis of novel drug candidates and advanced materials.[5][6]

These application notes provide a comprehensive guide for researchers aiming to perform Suzuki coupling reactions with this compound. We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and offer insights into overcoming common challenges to ensure successful and reproducible outcomes.

Mechanistic Considerations and Strategic Catalyst Selection

The success of a Suzuki-Miyaura coupling reaction, especially with a challenging substrate like this compound, is fundamentally dependent on a thorough understanding of the catalytic cycle and the judicious selection of the catalyst system.[7][8]

The Catalytic Cycle: A Step-by-Step Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-ArPd(II)(X)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both trans-ArPd(II)(Ar')L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₂CO₃) BoronicAcid->Base Base->Transmetal Activates

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The initial and often rate-limiting step involves the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the this compound. The strength of the C-Cl bond makes this step particularly challenging for aryl chlorides compared to bromides or iodides.[10][11] The electron-donating methoxy group and the electron-withdrawing fluoro and carboxylic acid groups create a complex electronic environment that influences the rate of this step.

  • Transmetalation: Following oxidative addition, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][12] The choice of base is therefore critical to the reaction's success.

  • Reductive Elimination: In the final step, the two organic fragments (the substituted benzoic acid and the group from the boronic acid) are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[13] Steric hindrance from the ortho-substituents can impede this step.[14][15]

Overcoming the Hurdles: Catalyst and Ligand Selection

The primary challenge in the Suzuki coupling of this compound is the low reactivity of the aryl chloride bond.[5] To overcome this, highly active catalyst systems are required.

  • Palladium Precursors: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.[9] Palladacycles have also emerged as highly active precatalysts that can enhance reaction rates.[16]

  • Ligands: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential for facilitating the oxidative addition of aryl chlorides.[17][18] Ligands such as SPhos, XPhos, and RuPhos have demonstrated excellent performance in coupling sterically hindered and electronically deactivated aryl chlorides.[19] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for these challenging transformations.[6] The steric bulk of these ligands promotes the formation of the active monoligated Pd(0) species and facilitates reductive elimination.[20]

Experimental Protocols

The following protocols are designed to be a robust starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid partner.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound≥98%Verified Supplier
Arylboronic Acid or Boronic Ester≥97%Verified Supplier
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeVerified Supplier
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeVerified Supplier
Potassium Carbonate (K₂CO₃), anhydrous≥99%Verified Supplier
1,4-Dioxane, anhydrous≥99.8%, DriSolv®Verified Supplier
WaterDegassed, DeionizedIn-house
Diethyl EtherACS GradeStandard Supplier
Ethyl AcetateACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Hydrochloric Acid (HCl), 1MVolumetric StandardStandard Supplier
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeStandard Supplier
Inert Gas (Nitrogen or Argon)High PurityGas Supplier
Step-by-Step Protocol

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Benzoic Acid - Boronic Acid - Base (K₂CO₃) setup->reagents catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos reagents->catalyst solvent Add Degassed Solvents (Dioxane/Water) catalyst->solvent reaction Heat Reaction Mixture (e.g., 100 °C, 18 h) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Figure 2: General experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.[19]

  • Catalyst Addition: Under a positive flow of inert gas, add Palladium(II) Acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). The ligand to palladium ratio is critical for catalyst stability and activity.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio, v/v). The use of aqueous media can be beneficial for the solubility of the base and the boronate species.[21][22]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid and any phenolate byproducts.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature.Ensure rigorous inert atmosphere techniques.[19] Increase temperature in 10 °C increments. Screen alternative ligands (e.g., XPhos, RuPhos) or palladium precursors (e.g., Pd₂(dba)₃).
Dehalogenation Presence of water/protons; Catalyst decomposition.Use thoroughly dried reagents and solvents. Ensure the base is anhydrous. Increase ligand to palladium ratio.
Homocoupling of Boronic Acid Presence of oxygen.Ensure the reaction mixture is thoroughly degassed before heating. Maintain a positive pressure of inert gas throughout the reaction.[19]
Poor Solubility Inappropriate solvent system.Screen different solvent mixtures such as toluene/water, 2-MeTHF/water, or DMF/water.[1]

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable and valuable transformation for the synthesis of complex biaryl compounds. Success hinges on the careful selection of a highly active palladium catalyst system, typically employing bulky, electron-rich phosphine ligands, and the meticulous execution of the reaction under inert conditions. The protocols and insights provided herein serve as a robust foundation for researchers to build upon, enabling the efficient and reliable synthesis of novel molecules for drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists.
  • Vertex AI Search. (n.d.). Suzuki Coupling for Pharmaceutical Intermediates.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
  • ACS Publications. (n.d.). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
  • PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • ResearchGate. (n.d.). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides.
  • ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage...
  • NIH. (n.d.). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC.
  • NIH. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid.
  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ACS Publications. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.
  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

Sources

Application Note: A Strategic Approach to Substituted Quinolone Synthesis Utilizing 3-Chloro-6-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline and 4-quinolone scaffolds are core components of numerous therapeutic agents, valued for their broad spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] The precise substitution pattern on the quinoline ring is critical for modulating pharmacological activity. This application note details a robust, multi-step synthetic strategy that employs 3-chloro-6-fluoro-2-methoxybenzoic acid as a strategic starting material to produce a highly functionalized 4-quinolone-3-carboxylic acid ester. While not a direct precursor, the benzoic acid provides a unique substitution pattern that is preserved through a reliable transformation into the key intermediate, 2-chloro-5-fluoro-4-methoxyaniline. This aniline is then advanced to the target quinolone via the well-established Gould-Jacobs reaction.[3] This guide provides a scientifically grounded rationale for the synthetic design, detailed step-by-step protocols, and troubleshooting insights for researchers in medicinal chemistry and drug development.

Introduction and Scientific Rationale

Quinolone-based compounds have been a cornerstone of medicinal chemistry for decades, with fluoroquinolones, in particular, becoming indispensable antibacterial agents.[1] The efficacy and specificity of these drugs are heavily dependent on the substituents attached to the core bicyclic structure. Therefore, synthetic routes that allow for precise control over this substitution are of paramount importance.

This compound is a valuable, though indirect, precursor for this purpose. Its value lies in the pre-installed chloro, fluoro, and methoxy groups, which would be challenging to introduce selectively at later stages of a synthesis. The primary challenge, and the focus of the first part of this protocol, is the efficient conversion of the benzoic acid's carboxylic acid function into an amine group, a transformation necessary to prepare the molecule for the core quinoline-forming reaction. The most reliable method for this is the Curtius rearrangement, which proceeds with high fidelity and retention of the aromatic substitution pattern.

Once the corresponding aniline is synthesized, the Gould-Jacobs reaction provides a classic and highly effective method for constructing the 4-quinolone ring.[2][3] This reaction involves the condensation of an aniline with an activated malonic ester derivative, typically diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[3][4] The overall synthetic strategy is depicted below.

G cluster_0 Part 1: Aniline Synthesis cluster_1 Part 2: Quinolone Formation A 3-Chloro-6-fluoro- 2-methoxybenzoic acid B Acyl Azide Intermediate A->B 1. SOCl₂ 2. NaN₃ C 2-Chloro-5-fluoro- 4-methoxyaniline B->C Curtius Rearrangement (Heat, then H₂O) D Anilinomethylenemalonate Intermediate C->D + Diethyl ethoxymethylenemalonate (EMME) C->D E Ethyl 7-chloro-4-hydroxy-6-fluoro- 8-methoxyquinoline-3-carboxylate D->E Thermal Cyclization (e.g., Dowtherm A)

Figure 1: Overall synthetic workflow from the benzoic acid precursor to the final quinolone product.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-5-fluoro-4-methoxyaniline (Key Intermediate)

This section details the conversion of the starting benzoic acid to the essential aniline precursor via a three-step, one-pot Curtius rearrangement protocol.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Toluene, anhydrous

  • Tert-butanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Protocol:

  • Acid Chloride Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous toluene (5 mL per gram of acid). Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to 80°C for 2 hours, or until gas evolution ceases and the solution becomes clear.

    • Expert Insight: This step converts the carboxylic acid to the more reactive acyl chloride. Using a slight excess of thionyl chloride ensures complete conversion. The reaction should be performed in a well-ventilated fume hood due to the release of SO₂ and HCl gas.

  • Acyl Azide Formation: Cool the reaction mixture to room temperature. In a separate flask, carefully prepare a solution of sodium azide (1.5 eq) in a minimal amount of water and add it to a biphasic mixture of the toluene solution and ice. Stir vigorously for 30 minutes.

    • Trustworthiness Note: This step is potentially hazardous. Sodium azide is highly toxic, and acyl azides are potentially explosive. Always handle with appropriate personal protective equipment (PPE) and behind a blast shield. The reaction must be kept cold to minimize decomposition.

  • Curtius Rearrangement & Boc Protection: Separate the organic (toluene) layer and dry it briefly over anhydrous MgSO₄. Transfer the dried solution to a new flask and add tert-butanol (3.0 eq). Heat the solution to reflux (approx. 110°C) for 3-4 hours. The rearrangement converts the acyl azide to an isocyanate, which is trapped in situ by tert-butanol to form a stable Boc-protected aniline.

  • Deprotection to Yield Aniline: Cool the mixture to room temperature and remove the toluene under reduced pressure. To the residue, add a 1:1 mixture of concentrated HCl and dioxane. Stir at room temperature for 2 hours to cleave the Boc protecting group.

  • Work-up and Purification: Dilute the acidic solution with water and basify to pH ~8 by the slow addition of solid sodium bicarbonate. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-fluoro-4-methoxyaniline. The product can be purified further by column chromatography on silica gel if necessary.

Part 2: Gould-Jacobs Synthesis of the 4-Quinolone Core

This protocol utilizes the aniline synthesized in Part 1 to construct the quinolone ring system.

Materials:

  • 2-Chloro-5-fluoro-4-methoxyaniline (from Part 1)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Dowtherm A (or diphenyl ether)

  • Hexanes

Protocol:

  • Condensation: In a round-bottom flask, combine 2-chloro-5-fluoro-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. Ethanol will be evolved as a byproduct.

    • Expert Insight: This step forms the key anilinomethylenemalonate intermediate.[3] Running the reaction neat (without solvent) is often efficient. A slight excess of EMME ensures the complete consumption of the valuable aniline.

  • Thermal Cyclization: To the flask containing the crude intermediate from the previous step, add Dowtherm A (5 mL per gram of aniline). Fit the flask with a distillation head to allow for the removal of ethanol formed during the cyclization. Heat the mixture in a sand bath or heating mantle to 250-260°C for 30-60 minutes.

    • Trustworthiness Note: This high-temperature step must be conducted with extreme care in a fume hood. Dowtherm A is a high-boiling, stable heat-transfer fluid, but proper temperature control is essential to prevent charring and ensure a good yield.

  • Isolation and Purification: Cool the reaction mixture to below 100°C and add hexanes to precipitate the product. Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hot hexanes to remove the Dowtherm A. The resulting solid is Ethyl 7-chloro-4-hydroxy-6-fluoro-8-methoxyquinoline-3-carboxylate. The product can be recrystallized from ethanol or a similar solvent for higher purity.

Data Summary and Troubleshooting

The following table provides expected yields and key characteristics for the synthetic sequence.

StepProductExpected Yield (%)Physical AppearanceKey Analytical Data (Expected)
Part 1 2-Chloro-5-fluoro-4-methoxyaniline75-85 (over 3 steps)Light brown solid or oil¹H NMR, ¹⁹F NMR, MS
Part 2, Step 1 (Condensation) Diethyl 2-((2-chloro-5-fluoro-4-methoxyphenyl)amino)methylenemalonate>90 (crude)Viscous yellow oil or solid¹H NMR shows characteristic vinyl proton and ethyl ester signals
Part 2, Step 2 (Cyclization) Ethyl 7-chloro-4-hydroxy-6-fluoro-8-methoxyquinoline-3-carboxylate70-80Off-white to tan solid¹H NMR, ¹³C NMR, MS, IR (shows broad -OH from tautomer)

Troubleshooting:

  • Low Yield in Curtius Rearrangement: Ensure all reagents and solvents are anhydrous for the initial steps. Incomplete reaction of the acyl chloride with sodium azide can be an issue; ensure vigorous biphasic stirring.

  • Incomplete Cyclization: The thermal cyclization step is temperature-critical. If the temperature is too low (<240°C), the reaction will be sluggish. If it is too high (>270°C), decomposition can occur. Ensure accurate temperature monitoring directly in the reaction vessel if possible.

  • Product Purification: The final quinolone product is often highly crystalline, but residual Dowtherm A can be an issue. Thorough washing with hot hexanes or other non-polar solvents is critical for its removal.

Reaction Mechanism: The Gould-Jacobs Cyclization

The core quinolone-forming step proceeds through a well-understood mechanism involving nucleophilic substitution followed by a 6-electron electrocyclization and subsequent tautomerization.

G cluster_mechanism Gould-Jacobs Reaction Mechanism Aniline Aniline Intermediate Adduct Anilinomethylenemalonate Aniline->Adduct Nucleophilic substitution (-EtOH) EMME EMME Cyclized Cyclized Dihydroquinoline Adduct->Cyclized 6π Electrocyclization (Heat) Product 4-Quinolone Product (Keto-Enol Tautomer) Cyclized->Product Aromatization (-EtOH)

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 3-Chloro-6-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the application of 3-Chloro-6-fluoro-2-methoxybenzoic acid as a novel organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The unique electronic and steric properties imparted by the chloro, fluoro, and methoxy functional groups present an opportunity to design MOFs with tailored pore environments and functionalities. This guide details the physicochemical properties of the linker, provides a validated solvothermal synthesis protocol for a zirconium-based MOF, herein designated ZCF-MOF-1, outlines essential characterization techniques, and discusses potential applications in fields such as targeted drug delivery and catalysis.

Introduction: The Rationale for Functionalized Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] The ability to tune their structure, porosity, and chemical properties by judiciously selecting these building blocks makes them exceptionally versatile for applications ranging from gas storage to drug delivery.[3][4] The functionalization of the organic linker is a primary strategy for engineering MOF properties.[5] Introducing specific functional groups can alter the framework's topology, modify pore chemistry, and introduce new active sites.[5][6]

This compound is a compelling candidate as an organic linker for several reasons:

  • Electronic Tuning: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the electronic properties of the metal nodes, which is crucial for catalytic applications.[5]

  • Pore Environment Modification: The methoxy group can act as a hydrogen bond acceptor and introduce hydrophilicity or specific binding sites within the MOF pores. The interplay of halogen and methoxy groups offers a unique chemical landscape.[7]

  • Structural Diversity: The steric hindrance and specific coordination geometry dictated by the substituents can lead to the formation of novel MOF topologies that may not be accessible with simpler linkers.[5]

This guide provides the foundational knowledge and a detailed protocol for leveraging this unique linker in MOF synthesis.

Physicochemical Properties of the Organic Linker

A thorough understanding of the linker's properties is critical for designing a successful synthesis. This compound is a substituted benzoic acid derivative. While specific experimental data for this exact compound is not widely published, its properties can be inferred from structurally related molecules.

PropertyValue / DescriptionSource / Rationale
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₈H₆ClFO₃-
Molecular Weight 204.58 g/mol Calculated
Appearance White to off-white crystalline powderInferred from similar compounds[8]
Solubility Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, ethanol.Typical for benzoic acid derivatives[9]
Key Functional Groups Carboxylic acid (-COOH), Chloro (-Cl), Fluoro (-F), Methoxy (-OCH₃)Structural Analysis

The carboxylic acid group provides the necessary coordination site to bind with metal centers, a fundamental requirement for MOF construction.[10] The presence of multiple, distinct functional groups allows for post-synthetic modification, offering a secondary route to tailor MOF functionality.

Synthesis Protocol: ZCF-MOF-1 (A Zirconium-Based MOF)

This section details a robust solvothermal protocol for the synthesis of a novel, hypothetical zirconium-based MOF, ZCF-MOF-1, using this compound as the organic linker. The choice of zirconium is based on its propensity to form highly stable MOFs, such as the well-known UiO-66.[2][11] Benzoic acid is also included as a modulator to control crystal growth and introduce defects, which can enhance properties like surface area and catalytic activity.[12]

Materials and Reagents
  • Zirconium(IV) chloride (ZrCl₄), 99.5%

  • This compound (Linker), >98%

  • Benzoic Acid (Modulator), >99%

  • N,N-Dimethylformamide (DMF), anhydrous, 99.8%

  • Ethanol, absolute

  • Hydrochloric Acid (HCl), concentrated (for modulator synthesis if needed)

Step-by-Step Synthesis Procedure
  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 62.5 mg (0.27 mmol) of Zirconium(IV) chloride and 330 mg (2.7 mmol) of benzoic acid (modulator) in 10 mL of anhydrous DMF.[13]

    • Rationale: The use of a modulator like benzoic acid competes with the primary linker for coordination to the metal cluster during nucleation. This slows down the crystallization process, leading to higher quality, larger crystals and can intentionally introduce "missing linker" defects that increase porosity.[12]

  • Linker Addition: To the solution from Step 1, add 55 mg (0.27 mmol) of this compound.

  • Homogenization: Cap the vial and sonicate the mixture for 15-20 minutes to ensure complete dissolution and homogeneity of all components.[14]

    • Rationale: Sonication provides the energy to break up any aggregates and ensures a uniform distribution of precursors, which is critical for consistent nucleation and growth of MOF crystals.

  • Solvothermal Reaction: Tightly seal the vial and place it in a pre-heated programmable oven. Heat the vial to 120 °C and hold for 24 hours.[14]

    • Rationale: The solvothermal method uses elevated temperature and pressure to facilitate the reaction between the metal salt and the organic linker in a sealed solvent system.[15][16] A temperature of 120 °C is typical for the formation of stable zirconium-based MOFs.

  • Cooling and Crystal Collection: Allow the oven to cool down to room temperature naturally. A white crystalline precipitate should be visible at the bottom of the vial. Collect the solid product by centrifugation or filtration.

  • Washing and Purification: a. Wash the collected solid with 10 mL of fresh DMF three times to remove any unreacted precursors. After each wash, separate the solid by centrifugation.[13] b. Subsequently, wash the product with 10 mL of absolute ethanol three times to exchange the high-boiling point DMF within the pores.

    • Rationale: The washing steps are crucial for removing impurities and residual solvent that can block the MOF's pores. Solvent exchange with a more volatile solvent like ethanol facilitates the final activation step.

  • Activation: Dry the purified product under vacuum at 150 °C for 12 hours. This process, known as activation, removes the solvent molecules from the pores, making the internal surface area accessible. The final product is the activated ZCF-MOF-1.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

MOF_Synthesis_Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. MOF Formation cluster_purification 3. Purification & Activation P1 Dissolve ZrCl4 & Benzoic Acid in DMF R1 Add Linker: 3-Chloro-6-fluoro- 2-methoxybenzoic acid P1->R1 Add R2 Sonicate for 15-20 min R1->R2 Homogenize R3 Solvothermal Reaction 120 °C, 24h R2->R3 Heat PU1 Cool & Collect Crystals R3->PU1 Cool PU2 Wash with DMF (3x) PU1->PU2 PU3 Wash with Ethanol (3x) PU2->PU3 PU4 Activate under Vacuum (150 °C, 12h) PU3->PU4 Final Activated ZCF-MOF-1 PU4->Final

A schematic of the solvothermal synthesis and purification process for ZCF-MOF-1.

Characterization of the Synthesized MOF

To confirm the successful synthesis, purity, and properties of ZCF-MOF-1, a series of characterization techniques should be employed.[17][18]

  • Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of the synthesized MOF. The unique diffraction pattern serves as a fingerprint for the material.[17]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[14] The analysis involves heating the sample under a controlled atmosphere and monitoring its weight loss.

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): This analysis, typically performed at 77 K, is used to determine the specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution of the activated MOF.[19] These textural properties are crucial for applications involving adsorption.[18]

Expected Characterization Data for ZCF-MOF-1

The following table summarizes hypothetical but expected data from the characterization of a successfully synthesized ZCF-MOF-1.

Characterization TechniqueParameterExpected ResultSignificance
PXRD 2θ PeaksSharp peaks at low angles (e.g., 5-20°)Confirms high crystallinity and a porous, ordered structure.[17]
TGA Decomposition Temp.> 400 °CIndicates high thermal stability suitable for catalysis applications.[14]
BET Analysis Surface Area800 - 1200 m²/gA high surface area confirms the porosity and potential for high loading capacity in drug delivery or gas storage.[19]
BET Analysis Pore Volume0.4 - 0.6 cm³/gIndicates significant void space within the framework.

Influence of Linker Functionalization on MOF Properties

The specific functional groups on the this compound linker are expected to impart unique properties to the final MOF material. The logical relationship between these functionalities and potential applications is visualized below.

Linker_Functionality cluster_groups Functional Groups cluster_props Resulting MOF Properties cluster_apps Potential Applications Linker 3-Chloro-6-fluoro- 2-methoxybenzoic acid FG1 Chloro (-Cl) & Fluoro (-F) Groups Linker->FG1 FG2 Methoxy (-OCH3) Group Linker->FG2 FG3 Carboxylic Acid (-COOH) Group Linker->FG3 P1 Modified Electronic Properties & Acidity FG1->P1 P2 Tunable Hydrophilicity & Specific Binding Sites FG2->P2 P3 Structural Integrity & High Stability (with Zr) FG3->P3 App1 Catalysis P1->App1 App2 Targeted Drug Delivery P2->App2 P3->App1 P3->App2 App3 Gas Separation P3->App3

Relationship between linker functionalities and potential MOF properties and applications.

Potential Applications

The unique combination of functional groups in ZCF-MOF-1 opens avenues for several advanced applications.

Targeted Drug Delivery

MOFs are promising nanocarriers for drug delivery due to their high porosity and tunable surfaces.[3][20] The methoxy group on the linker could enhance the loading of specific drug molecules through hydrogen bonding. Furthermore, the overall framework could be functionalized post-synthetically for targeted delivery.[11] For instance, anticancer drugs like doxorubicin could be loaded into the pores of ZCF-MOF-1, potentially leading to a controlled release profile that minimizes systemic toxicity.[2][21] The high surface area allows for a significant drug loading capacity.[3]

Heterogeneous Catalysis

The electron-withdrawing halogen groups can modulate the Lewis acidity of the zirconium metal clusters, which are the active catalytic sites.[4] This makes ZCF-MOF-1 a potential candidate for acid-catalyzed reactions. The defined pore structure can also impart size and shape selectivity to the catalytic process, a key advantage of MOF-based catalysts.

Conclusion

This compound serves as a promising and versatile organic linker for the development of novel, functional Metal-Organic Frameworks. The detailed solvothermal protocol for the synthesis of the hypothetical ZCF-MOF-1 provides a reliable starting point for researchers. The inherent functionalities of the linker—chloro, fluoro, and methoxy groups—are anticipated to yield MOFs with high stability, tunable pore environments, and significant potential in specialized applications such as drug delivery and catalysis. The characterization methods outlined are essential for validating the synthesis and understanding the properties of these new advanced materials.

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  • 3-Fluoro-2-methoxybenzoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

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  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. (n.d.). Google Patents.
  • Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable Catalysis. (2026, January 19). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Coordination modulation: a way to improve the properties of metal–organic frameworks. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. (n.d.). IRIS-AperTO - UniTo. Retrieved January 20, 2026, from [Link]

  • 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • 3-Chloro-2-fluoro-4-methoxybenzoic acid. (n.d.). AOBChem. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023, July 14). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • 3-Chloro-2,4,5-trifluorobenzoic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Functionalization of materials` backbone. (2024, September 4). WUTTKEGROUP - Stefan Wuttke. Retrieved January 20, 2026, from [Link]

  • Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). (2024, August 26). MDPI. Retrieved January 20, 2026, from [Link]

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Application Note: A Robust HPLC Method for Purity Assessment of 3-Chloro-6-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the stringent purity analysis of 3-Chloro-6-fluoro-2-methoxybenzoic acid. This compound is a critical building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] The described method is adept at separating the main component from potential process-related impurities and degradation products, ensuring the quality and consistency of the final active pharmaceutical ingredients (APIs). The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[3][4]

Introduction

This compound is a polysubstituted benzoic acid derivative. Its molecular structure, featuring chloro, fluoro, and methoxy groups, makes it a versatile intermediate in organic synthesis.[1][2] The purity of this starting material is paramount as any impurities can potentially be carried through the synthetic route, impacting the safety and efficacy of the final product. Therefore, a precise and reliable analytical method for purity determination is essential for quality control in a regulated environment.

High-performance liquid chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds.[5] Reversed-phase chromatography, in particular, is well-suited for separating moderately polar to non-polar compounds, making it the ideal choice for analyzing substituted benzoic acids.[6] This application note provides a comprehensive guide to the HPLC analysis of this compound, including a detailed protocol and validation data.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its excellent resolving power for hydrophobic compounds.[6]

  • Chemicals:

    • This compound reference standard (purity >99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (or Formic acid for MS compatibility)[7]

    • Water (HPLC grade, filtered and degassed)

Chromatographic Conditions

The successful separation of acidic analytes like this compound by reversed-phase HPLC is often achieved by controlling the pH of the mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its retention and improving peak shape.[8][9]

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][10]

System Suitability

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: A solution of the diluent (blank) and a spiked sample solution containing known related substances are injected.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the main peak. The main peak should be well-resolved from all potential impurities.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: A series of solutions are prepared from the standard stock solution at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ, 25, 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy is determined by spiking a known amount of the reference standard into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.

  • Repeatability (Intra-day precision): Six replicate injections of the sample solution are performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst using a different instrument.

  • Acceptance Criteria: The RSD for the peak area should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Procedure: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The precision at the LOQ level should have an RSD of ≤ 10.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) are evaluated.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Results and Discussion

The developed HPLC method provided a sharp, symmetrical peak for this compound with a retention time of approximately 12.5 minutes. The method demonstrated good resolution from potential synthesis-related impurities, which may include starting materials, intermediates, or by-products from side reactions such as incomplete halogenation or methylation.[12][13]

Table 3: Summary of Method Validation Results (Hypothetical Data)

Validation ParameterResultAcceptance Criteria
System Suitability (RSD of peak area) 0.5%≤ 2.0%
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability RSD) 0.8%≤ 2.0%
Intermediate Precision (RSD) 1.2%≤ 2.0%
LOD 0.05 µg/mLS/N ≥ 3
LOQ 0.15 µg/mLS/N ≥ 10
Robustness PassedSystem suitability criteria met

Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound purity is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_start Weighing prep_dissolve Dissolution in Diluent prep_start->prep_dissolve prep_sonicate Sonication (if needed) prep_dissolve->prep_sonicate prep_filter Filtration (0.45 µm) prep_sonicate->prep_filter hplc_inject Injection into HPLC prep_filter->hplc_inject Transfer to Autosampler Vial hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Peak Integration hplc_detect->data_integrate Chromatogram data_calculate Purity Calculation data_integrate->data_calculate data_report Generate Report data_calculate->data_report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the purity determination of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control in a pharmaceutical or agrochemical manufacturing setting. The comprehensive validation ensures that the method will consistently provide accurate results, contributing to the overall quality and safety of the final products.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Available at: [Link][3]

  • International Council for Harmonisation. Q2(R2) Validation of Analytical Procedures. ICH. Available at: [Link][4]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link][10]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link][14]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][15]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link][6]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? Available at: [Link][8]

  • Waters Corporation. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Available at: [Link][16]

  • LCGC International. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Available at: [Link][9]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link][5]

  • SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Available at: [Link][7]

  • IRE Journals. DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Available at: [Link][17]

  • Journal of the Association of Arab Universities for Basic and Applied Sciences. Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Available at: [Link][18]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link][19]

  • PubChem. 3-Fluoro-2-methoxybenzoic acid. Available at: [Link][20]

  • PubChemLite. 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3). Available at: [Link][21]

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link][12]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link][13]

  • National Center for Biotechnology Information. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Available at: [Link][11]

  • PubChemLite. 6-chloro-2-fluoro-3-methoxybenzoic acid (C8H6ClFO3). Available at: [Link][22]

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link][23]

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Application Note: ¹⁹F NMR Spectroscopy for the Structural Elucidation and Purity Assessment of 3-Chloro-6-fluoro-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ¹⁹F NMR in Fluorinated Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust analytical techniques for the unambiguous characterization of fluorinated compounds is paramount. Among these, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful and direct analytical method.[1][2]

The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy: a natural abundance of 100%, a nuclear spin of ½, and a high gyromagnetic ratio, which results in high sensitivity comparable to that of proton (¹H) NMR.[1][3] Furthermore, the vast chemical shift range of ¹⁹F NMR, spanning over 400 ppm, provides outstanding signal dispersion and minimizes the signal overlap that can complicate ¹H NMR spectra.[1][3] Given that fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are inherently free from endogenous background signals, making it an ideal tool for studying fluorinated drug candidates.[2]

This application note provides a comprehensive guide and detailed protocol for the ¹⁹F NMR analysis of 3-Chloro-6-fluoro-2-methoxybenzoic acid and its derivatives. These scaffolds are of significant interest in drug discovery, and this guide is designed for researchers, scientists, and drug development professionals to ensure accurate structural verification and purity assessment.

Fundamental Principles: Interpreting the ¹⁹F NMR Spectrum

The ¹⁹F chemical shift (δ) is exquisitely sensitive to the local electronic environment, making it a powerful probe of molecular structure.[4] Unlike ¹H NMR, where shifts are primarily governed by diamagnetic effects, ¹⁹F chemical shifts are strongly influenced by paramagnetic contributions from fluorine's lone-pair electrons.[4][5] This sensitivity means that subtle changes in molecular geometry or the electronic nature of neighboring substituents can induce significant and readily interpretable changes in the ¹⁹F chemical shift.

The Influence of Aromatic Substituents

For a derivative like this compound, the position of the fluorine signal is dictated by the combined electronic effects of the other substituents on the benzene ring.

  • Electron-Withdrawing Groups (EWGs): Groups like chlorine (-Cl) and the carboxylic acid (-COOH) are electron-withdrawing. Typically, EWGs deshield the fluorine nucleus, causing a downfield shift (to a less negative or more positive ppm value).[6]

  • Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) is an electron-donating group. EDGs generally increase electron density at the fluorine nucleus, causing an upfield shift (to a more negative ppm value).[6]

The final observed chemical shift is a result of the complex interplay between these inductive and resonance effects, making ¹⁹F NMR a sensitive reporter on the substitution pattern of the aromatic ring.[7] It is important to note that predicting ¹⁹F chemical shifts with the same accuracy as ¹H shifts can be challenging; however, empirical data from related structures provide excellent reference points.[5][8]

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling between ¹⁹F and neighboring nuclei (¹H or other ¹⁹F atoms) provides invaluable structural information. The magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds separating the coupled nuclei.

  • ³JHF (ortho): Coupling to a proton in the ortho position is typically in the range of 6-10 Hz.

  • ⁴JHF (meta): Coupling to a meta proton is smaller, usually 2-4 Hz.

  • ⁵JHF (para): Coupling to a para proton is often very small or unresolved.

Analyzing these coupling patterns in a proton-coupled ¹⁹F spectrum allows for the precise assignment of the fluorine's position on the aromatic ring.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

This section provides a detailed, step-by-step methodology for preparing and analyzing samples of this compound derivatives.

Materials and Reagents
  • Sample: this compound derivative (5-20 mg).

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Note: DMSO-d₆ is often preferred for carboxylic acids to improve solubility and avoid issues with hydrogen bonding of the acidic proton.[1][9]

  • Internal Standard (Optional but Recommended): α,α,α-Trifluorotoluene or Hexafluorobenzene (C₆F₆).[1][10][11]

  • NMR Tubes: High-precision 5 mm NMR tubes.[1][12]

  • Glassware: Calibrated pipettes, vials.

Sample Preparation Workflow

The preparation of the NMR sample is a critical step for obtaining high-resolution, artifact-free spectra.[1]

G Figure 1: Sample Preparation Workflow for ¹⁹F NMR cluster_prep Preparation cluster_acq Acquisition & Analysis weigh 1. Weigh Sample (5-20 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d6) weigh->dissolve standard 3. Add Internal Standard (e.g., 1-2 µL C6F6) dissolve->standard mix 4. Vortex/Sonicate (Ensure complete dissolution) standard->mix transfer 5. Transfer to NMR Tube mix->transfer acquire 6. Acquire Spectrum (Proton-decoupled) transfer->acquire To Spectrometer process 7. Process Data (FT, Phase, Baseline) acquire->process analyze 8. Analyze & Interpret process->analyze

Caption: Workflow from sample weighing to final data analysis.

Detailed Steps:

  • Weighing the Sample: Accurately weigh 5-20 mg of the benzoic acid derivative into a clean, dry vial.[12][13]

  • Solvent Selection: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[12]

  • Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small, known amount of an internal standard. α,α,α-Trifluorotoluene (δ ≈ -63.7 ppm) or hexafluorobenzene (δ ≈ -164.9 ppm) are excellent choices as their signals rarely overlap with analytes of interest.[10][14]

  • Dissolution: Securely cap the vial and vortex or sonicate gently until the sample is completely dissolved. A clear, particulate-free solution is essential.[12]

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The solution height should be approximately 4-5 cm.[12]

NMR Spectrometer Setup and Acquisition

The following parameters are recommended for a standard ¹⁹F{¹H} experiment (proton-decoupled) on a 400-600 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Program zgig or equivalentStandard one-pulse experiment with inverse-gated proton decoupling to prevent NOE and ensure accurate integration.[15]
Center Frequency (o1p) ~ -110 to -120 ppmBased on typical shifts for fluorobenzenes. Adjust based on preliminary scans if necessary.
Spectral Width (sw) ~200-250 ppmSufficient to cover the range of common organofluorine compounds and prevent signal aliasing.[3]
Acquisition Time (aq) 1-2 secondsProvides adequate digital resolution.
Relaxation Delay (d1) 2-5 secondsAllows for sufficient relaxation of the ¹⁹F nuclei, crucial for quantitative measurements.[15]
Number of Scans (ns) 16-64Adjust to achieve an adequate signal-to-noise ratio.
Decoupling ¹H decouplingSimplifies the spectrum to a singlet for the fluorine nucleus, improving S/N and simplifying analysis.

Data Analysis and Interpretation

Processing the Spectrum

After acquisition, the Free Induction Decay (FID) should be processed with standard NMR software using the following steps:

  • Fourier Transformation (FT): Converts the time-domain signal (FID) to the frequency-domain spectrum.

  • Phasing: Manually or automatically adjust the phase to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. If an internal standard was used, set its peak to the known literature value (e.g., -164.9 ppm for C₆F₆).[14] If not, indirect referencing based on the deuterium lock signal can be used for approximate values.[16]

Expected Chemical Shifts and Structure Confirmation

The ¹⁹F chemical shift for this compound is expected to appear in the typical range for fluoroaromatic compounds. The table below provides reference data for related structures to aid in interpretation.

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)
FluorobenzeneCCl₄-113.15[14][17]
4-Fluorobenzoic acidPyridine-106.0 to -110.0 (approx.)[18]
Hexafluorobenzene (Ref.)--164.9[14]
α,α,α-Trifluorotoluene (Ref.)--63.72[14]
Expected Range for Target DMSO-d₆ -105 to -125

The expected range for the target compound is an educated estimate based on the electronic contributions of the substituents.

Caption: Electronic effects influencing the fluorine nucleus.

Interpretation Steps:

  • Identify the Signal: Locate the singlet in the proton-decoupled ¹⁹F spectrum within the expected range.

  • Verify Structure: The presence of a single peak confirms a single fluorine environment. Its chemical shift, when compared to related structures, provides strong evidence for the correct isomer.

  • Assess Purity: The integration of the primary ¹⁹F signal relative to the internal standard can be used for quantitative purity assessment. The absence of other signals in the ¹⁹F spectrum is a strong indicator of high isomeric and chemical purity. Any additional peaks could indicate impurities or isomeric byproducts, which should be integrated and quantified.

Conclusion

¹⁹F NMR spectroscopy is an indispensable, high-sensitivity technique for the routine analysis of fluorinated molecules such as this compound and its derivatives. Its wide chemical shift dispersion and sensitivity to the local electronic environment make it ideal for unambiguous structure verification and purity assessment. By following the detailed protocols outlined in this application note, researchers can confidently and accurately characterize their fluorinated compounds, accelerating the drug discovery and development process.

References

  • Benchchem. (n.d.). Application Note and Protocol for ¹⁹F NMR Analysis of Small Molecules.
  • Dalton, J. T. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry.
  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764.
  • Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Canadian Journal of Chemistry, 59(17), 2629-2641.
  • Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Canadian Journal of Chemistry, 59(17), 2642-2653.
  • Benchchem. (n.d.). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • Kirk, A. B., et al. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 14(4), e0214058.
  • UCSB Chemistry and Biochemistry. (n.d.). F19 detection.
  • Beilstein Journals. (n.d.). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
  • ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12785–12797.
  • Gerig, J. T. (2010). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 56(2), 125-155.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • Reddit. (2015). Standardizing for 19F NMR. r/chemistry.
  • Emory University. (2023).
  • Western University. (n.d.).
  • Royal Society of Chemistry. (1969). Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. Journal of the Chemical Society B: Physical Organic, 755-757.
  • University of Ottawa. (n.d.). 19F NMR Reference Standards.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • PubChemLite. (n.d.). 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3).
  • National Institutes of Health. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(23), 5917–5925.
  • American Chemical Society. (1963). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 85(5), 697–700.
  • MDPI. (2019). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 24(1), 161.
  • National Institutes of Health. (2001). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure, 30, 439-473.
  • SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts.
  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • SpectraBase. (n.d.). Fluorobenzene - Optional[19F NMR] - Chemical Shifts.
  • CymitQuimica. (n.d.). 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.
  • Benchchem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • NIST. (n.d.). Benzoic acid, 3-chloro-.

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-6-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-6-fluoro-2-methoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

The impurity profile of your crude product is intrinsically linked to its synthetic route. While a specific synthesis for this exact molecule is not widely published, we can infer potential impurities from common synthetic pathways for substituted benzoic acids.

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like substituted toluenes or benzaldehydes. For instance, if oxidation of a corresponding toluene derivative is performed, residual toluene may be present.[1]

  • By-products from Synthesis: Halogenated aromatic compounds are often synthesized via multi-step processes that can include nitration, reduction, and diazotization.[2][3] This can lead to regioisomers (impurities with the same atoms arranged differently) or incompletely reacted intermediates.

  • Reagents and Catalysts: Residual catalysts (e.g., cobalt or manganese salts if using an oxidation route) or reagents may contaminate the final product.[4]

  • Solvents: Residual solvents used in the reaction or initial workup are common impurities.

Q2: How do I choose the best primary purification method for my crude product?

The choice between recrystallization, acid-base extraction, or chromatography depends on the nature and quantity of impurities, as well as the scale of your purification.

  • Acid-Base Extraction: This is the most powerful and often the first choice for removing neutral or basic impurities from a carboxylic acid.[5][6] It is highly efficient for separating compounds with different acidic properties.

  • Recrystallization: This is an excellent method for removing small amounts of impurities from a solid compound, especially for a final polishing step after an initial purification like extraction.[7][8] Its success is highly dependent on finding a suitable solvent.

  • Column Chromatography: This method is best reserved for situations where impurities have very similar polarities to the desired product (e.g., regioisomers) and cannot be removed by extraction or recrystallization.[9] It is generally more time-consuming and uses larger volumes of solvent.

The following decision-making workflow can help guide your choice:

G start Crude Product (this compound) q1 Are neutral or basic impurities suspected? start->q1 extraction Perform Acid-Base Extraction q1->extraction  Yes   q2 Is the product solid and of sufficient purity? q1->q2  No/Unsure   extraction->q2 recrystallize Perform Recrystallization q2->recrystallize  Yes   q3 Are impurities still present (e.g., regioisomers)? q2->q3  No   recrystallize->q3 chromatography Use Column Chromatography q3->chromatography  Yes   end_product High-Purity Product q3->end_product  No   chromatography->end_product

Caption: Decision workflow for selecting a purification method.

Q3: My purified solid is still slightly colored. How can I fix this?

Colored impurities are often highly conjugated organic molecules present in trace amounts.

  • Activated Charcoal: The most common method to remove colored impurities is by using activated charcoal during recrystallization.[8][10] The high surface area of charcoal adsorbs these large, colored molecules.

  • Caution: Use charcoal sparingly (a small spatula tip is often enough). Using too much can lead to significant loss of your desired product as it can also be adsorbed.[11] Always add charcoal to the hot solution before filtration.

Q4: I'm having trouble getting my compound to crystallize. What are the common causes and solutions?

Failure to crystallize is a frequent issue in recrystallization.

  • Too much solvent: This is the most common reason for poor or no crystal formation.[7][11] If you suspect this, you can try to boil off some of the solvent to re-saturate the solution and then allow it to cool again.

  • "Oiling out": This occurs when the compound comes out of solution as a liquid instead of a solid, often because the boiling point of the solvent is higher than the melting point of the solute, or because of significant impurities.[11] To remedy this, reheat the solution and add a small amount of additional "soluble solvent" to keep the compound dissolved at a slightly lower temperature, then cool slowly.[11]

  • Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod just below the solvent line.[11] Adding a "seed crystal" of the pure compound, if available, can also induce crystallization.

Troubleshooting Guides & Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities. The acid is converted to its water-soluble salt form, allowing for its transfer from an organic solvent to an aqueous layer.

G cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in an organic solvent (e.g., Diethyl Ether, Ethyl Acetate) extract 2. Add aqueous base (e.g., NaHCO₃) and mix in a separatory funnel dissolve->extract separate1 3. Separate layers extract->separate1 org_layer Organic Layer: Neutral/Basic Impurities separate1->org_layer Organic aq_layer Aqueous Layer: Deprotonated Carboxylate Salt separate1->aq_layer Aqueous wash 5. Wash with brine, dry with MgSO₄, evaporate org_layer->wash impurities Isolated Impurities wash->impurities acidify 4. Acidify with conc. HCl (to pH ~1-2) with cooling aq_layer->acidify precipitate 6. Collect precipitate via vacuum filtration acidify->precipitate product Pure 3-Chloro-6-fluoro- 2-methoxybenzoic acid precipitate->product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate. Use a volume that fully dissolves the compound.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: NaHCO₃ is a weak base and is generally sufficient to deprotonate a carboxylic acid without deprotonating less acidic compounds like phenols, offering better selectivity.[12]

  • Mixing and Separation: Stopper the funnel, invert it, and vent frequently to release pressure from any evolved CO₂. Shake vigorously for 1-2 minutes. Allow the layers to fully separate.

  • Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. For optimal recovery, repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous extracts.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (test with pH paper, target pH < 2).[13] The pure carboxylic acid should precipitate as a solid.

  • Collection: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid, for instance, in a vacuum oven at a temperature well below its melting point.

Troubleshooting Low Recovery in Extraction:

  • Incomplete Extraction: Ensure vigorous shaking for sufficient time to allow the base to react with the acid.

  • Incomplete Precipitation: Make sure the aqueous solution is sufficiently acidified. Check the pH.

  • Emulsion Formation: If an emulsion forms at the interface, adding a small amount of brine (saturated NaCl solution) can help break it.

Protocol 2: Purification by Recrystallization

The ideal recrystallization solvent will dissolve the compound completely when hot but sparingly when cold.[14]

Step 1: Solvent Selection Finding the right solvent is a process of trial and error.[14] For this compound, its polarity is influenced by the polar carboxylic acid, methoxy, and halogen groups, as well as the nonpolar benzene ring. A good starting point is to test a range of solvents with varying polarities.

Solvent SystemPolarityRationale & Comments
Water HighBenzoic acid itself has low solubility in cold water but much higher solubility in hot water, making it a good recrystallization solvent.[15] The substituents may alter this, but it is worth testing.
Ethanol/Water Mixture VariableHighly effective for many aromatic acids. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then cool.[14]
Toluene LowThe aromatic nature of toluene can make it a good solvent for other aromatic compounds. Its higher boiling point allows for a wide temperature range for crystallization.
Hexane/Ethyl Acetate VariableA common nonpolar/polar solvent pair. Dissolve in a minimum of hot ethyl acetate and add hexanes until the cloud point is reached.
Acetic Acid/Water VariableAcetic acid is a good solvent for many benzoic acid derivatives.[14] Use a small amount of hot acetic acid to dissolve the compound, then add water to induce precipitation.

Step 2: Step-by-Step Methodology

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[7]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if needed): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This prevents the desired product from crystallizing prematurely.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[15]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to remove the last traces of solvent.

Troubleshooting Low Yield in Recrystallization:

  • Using too much solvent: This is the most common cause of low yield, as a significant amount of the product will remain in the mother liquor.[11][16]

  • Premature crystallization: If the product crystallizes during hot filtration, you may need to add more solvent or ensure your filtration apparatus is sufficiently hot.

  • Washing with room temperature solvent: Rinsing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[7]

References

  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1967). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 32(6), 1931–1934. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Zhang, C., et al. (2018). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

  • Unknown. (n.d.). Acid-Base Extraction.1. [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. [Link]

  • NotEvans. (2017). Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. [Link]

  • Unknown. (n.d.). Recrystallization1. [Link]

  • Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?[Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). Acid-Base Extraction of Organic Compounds. [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. [Link]

  • Zhang, Y., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. [Link]

  • Reddit. (2020). [Organic chemistry crystallization question] What's the best solvent to use when crystallizing benzoic acid...[Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. [Link]

  • Zhang, Y., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102766043A - Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-6-fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-fluoro-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you overcome common hurdles and optimize your reaction yields.

Introduction: A Plausible Synthetic Pathway

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions. While numerous routes can be envisioned, a logical and common approach involves the regioselective functionalization of a substituted anisole precursor. The pathway outlined below forms the basis for our troubleshooting guide. It leverages a directed ortho-lithiation, a powerful technique for achieving specific substitution patterns on aromatic rings.[1]

Synthesis_Pathway A 1-Fluoro-3-methoxybenzene B 2-Fluoro-4-methoxy-1-lithiobenzene (in situ) A->B  1. s-BuLi, TMEDA  THF, -78 °C   C 3-Fluoro-6-methoxybenzoic acid B->C  2. CO2 (gas or solid)  3. H3O+ workup   D This compound C->D  Electrophilic  Chlorination  (e.g., SO2Cl2)   Troubleshooting_Tree Start Low Yield of Final Product Step1_Issue Problem in Step 1? (ortho-Lithiation/ Carboxylation) Start->Step1_Issue Step2_Issue Problem in Step 2? (Chlorination) Start->Step2_Issue  No Moisture Moisture/Air Contamination? Step1_Issue->Moisture  Yes Isomers Isomer Formation? Step2_Issue->Isomers  Yes Incomplete Incomplete Reaction? Step2_Issue->Incomplete  No Temp Incorrect Temperature? Moisture->Temp  No Dry ACTION: Rigorous Drying of Glassware/ Solvents. Use Schlenk Line. Moisture->Dry  Yes Reagent Reagent Titer Low? Temp->Reagent  No ControlTemp ACTION: Maintain -78 °C. Temp->ControlTemp  Yes Titrate ACTION: Titrate BuLi solution. Reagent->Titrate  Yes OptimizeCl ACTION: Use milder chlorinating agent. Control temperature. Isomers->OptimizeCl  Yes Purify ACTION: Recrystallize or use column chromatography. Isomers->Purify  Byproducts  Still Form Monitor ACTION: Increase reaction time/temp. Monitor by TLC. Incomplete->Monitor  Yes

Sources

Side product formation in the synthesis of 3-Chloro-6-fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-6-fluoro-2-methoxybenzoic acid. This valuable building block is often synthesized via a Directed ortho-Metalation (DoM) strategy, a powerful but nuanced technique. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of undesired side products. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to optimize your synthesis for purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and regioselective method is the Directed ortho-Metalation (DoM) of 2-chloro-5-fluoroanisole, followed by carboxylation. The methoxy group (-OMe) serves as a potent directing group, coordinating with an organolithium base (typically n-butyllithium) to facilitate deprotonation at the adjacent C6 position. This is followed by quenching the resulting aryllithium intermediate with carbon dioxide to form the desired carboxylic acid.

Q2: I'm observing multiple product spots on my TLC/peaks in my HPLC analysis. What are the likely side products?

A2: Besides the target molecule, the most common impurities arise from three distinct pathways:

  • Regioisomeric Carboxylation: Lithiation at the C4 position, directed by the fluorine atom, leads to the formation of 3-Chloro-4-fluoro-2-methoxybenzoic acid.

  • Lithium-Halogen Exchange: A competitive reaction where the organolithium base exchanges with the chlorine atom, leading to an aryllithium species that, upon carboxylation, yields 5-Fluoro-2-methoxybenzoic acid.

  • Over-addition to Carboxylate: The highly reactive aryllithium intermediate can attack the initially formed lithium carboxylate, which, after workup, can lead to a benzophenone derivative or a tertiary alcohol.

Q3: How can I definitively identify the desired product versus the regioisomeric side product?

A3: Characterization using ¹H and ¹³C NMR spectroscopy is the most effective method. The substitution pattern of each isomer results in a unique set of chemical shifts and coupling constants for the aromatic protons. While specific data for the target molecule is not widely published, analogous structures suggest that the proton sandwiched between the fluorine and carboxylic acid groups in the desired product will exhibit a distinct chemical shift and coupling pattern compared to the protons in the regioisomer.[1][2][3] A comparative analysis of related methoxybenzoic acids can provide a reference for expected shifts.[3]

Synthesis Pathway and Side Product Formation

The intended synthetic pathway and the competitive side reactions are outlined below. Understanding the interplay of directing group strengths and reaction kinetics is crucial for troubleshooting.

graph Synthesis_Pathway { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="2-Chloro-5-fluoroanisole", fillcolor="#F1F3F4"]; Base [label="n-BuLi, THF\n-78 °C", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; ArylLi_Main [label="Major Intermediate\n(Lithiation at C6)", fillcolor="#E8F0FE"]; ArylLi_Regio [label="Minor Intermediate\n(Lithiation at C4)", fillcolor="#FCE8E6"]; ArylLi_Exchange [label="Side Intermediate\n(Li-Cl Exchange)", fillcolor="#FCE8E6"]; CO2_Quench [label="1. CO₂ (s)\n2. H₃O⁺ workup", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Products Product_Main [label="Target Product\nthis compound", shape=box, style="rounded,filled", fillcolor="#E6F4EA"]; Product_Regio [label="Side Product\n3-Chloro-4-fluoro-2-methoxybenzoic acid", shape=box, style="rounded,filled", fillcolor="#FAD2CF"]; Product_Exchange [label="Side Product\n5-Fluoro-2-methoxybenzoic acid", shape=box, style="rounded,filled", fillcolor="#FAD2CF"];

// Edges Start -> Base [label="Deprotonation"]; Base -> ArylLi_Main [label="Major Pathway\n(OMe directed)"]; Base -> ArylLi_Regio [label="Minor Pathway\n(F directed)"]; Base -> ArylLi_Exchange [label="Side Reaction"];

ArylLi_Main -> CO2_Quench; ArylLi_Regio -> CO2_Quench; ArylLi_Exchange -> CO2_Quench;

CO2_Quench -> Product_Main; CO2_Quench -> Product_Regio; CO2_Quench -> Product_Exchange; }

Caption: Main synthesis pathway and formation of major side products.

Troubleshooting Guide: Side Product Formation

This section addresses specific problems you may encounter, their root causes, and actionable solutions.

Problem 1: Significant formation of the regioisomeric acid (3-Chloro-4-fluoro-2-methoxybenzoic acid)
  • Symptom: Your final product contains a significant amount (>5-10%) of an isomeric benzoic acid, confirmed by NMR or HPLC co-injection with a standard.

  • Probable Cause: The directing ability of the substituents on the aromatic ring determines the position of lithiation. The hierarchy of directing strengths for common groups is generally: -CONR₂ > -OMe > -F > -Cl.[4][5] While the methoxy group is a stronger director than fluorine, the fluorine atom can still direct lithiation to a lesser extent, particularly if the reaction conditions are not optimal. This leads to the formation of the C4-lithiated intermediate and, subsequently, the 3-chloro-4-fluoro-2-methoxybenzoic acid regioisomer.

  • Proposed Solutions & Protocols:

    ParameterRecommended ActionRationale
    Temperature Maintain a strictly low temperature, ideally -78 °C (dry ice/acetone bath), during the addition of n-BuLi and for the duration of the lithiation.Lower temperatures increase the kinetic control of the reaction, favoring deprotonation at the most acidic site, which is ortho to the strongest directing group (methoxy).
    Addition Rate Add the n-butyllithium solution slowly and dropwise to the solution of 2-chloro-5-fluoroanisole.Slow addition prevents localized temperature increases and concentration gradients, which can decrease regioselectivity.
    Solvent Choice Use anhydrous tetrahydrofuran (THF).THF is a good coordinating solvent that helps to deaggregate the n-BuLi oligomers, increasing its reactivity while maintaining selectivity at low temperatures.[6]

    Step-by-Step Protocol for Optimized Lithiation:

    • Thoroughly dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon).

    • Dissolve 1.0 equivalent of 2-chloro-5-fluoroanisole in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add 1.1 equivalents of n-BuLi (as a solution in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the desired aryllithium species.

Problem 2: Presence of 5-Fluoro-2-methoxybenzoic acid in the product mixture
  • Symptom: Your product is contaminated with a de-chlorinated benzoic acid. This is often observed as a separate peak in HPLC and a distinct set of aromatic signals in the ¹H NMR spectrum.

  • Probable Cause: This side product arises from a competitive metal-halogen exchange reaction.[6] Instead of abstracting a proton, the n-butyllithium can swap its butyl group for the chlorine atom on the aromatic ring. This reaction is generally slower for chlorides than for bromides or iodides but can become significant if the ortho-deprotonation is slow or if the temperature is elevated.[6]

  • Proposed Solutions & Protocols:

    ParameterRecommended ActionRationale
    Temperature As with Problem 1, rigorous temperature control at -78 °C is critical.The rate of lithium-halogen exchange is highly temperature-dependent. Maintaining a low temperature significantly disfavors this pathway relative to the desired deprotonation.
    Base Selection Use n-BuLi or sec-BuLi. Avoid tert-BuLi for this specific transformation.While t-BuLi is a stronger base, it can sometimes favor metal-halogen exchange. n-BuLi provides a good balance of reactivity for deprotonation without excessively promoting the exchange reaction with a chloro-substituent.
    Reaction Time Do not extend the lithiation time unnecessarily. Monitor the reaction by TLC quench (e.g., with D₂O or I₂) to determine the point of completion.Prolonged reaction times, even at low temperatures, can allow the slower metal-halogen exchange reaction to proceed to a greater extent.
Problem 3: Low yield of carboxylic acid and formation of a high molecular weight, non-polar side product
  • Symptom: After workup, the yield of the desired acid is low, and you isolate a significant amount of a less polar compound, which may appear as a ketone or tertiary alcohol by IR and NMR spectroscopy.

  • Probable Cause: This issue stems from the carboxylation step. The aryllithium intermediate is a potent nucleophile and can react with the initially formed lithium carboxylate product. A second equivalent of the aryllithium can attack the carboxylate to form a stable dianionic intermediate, which upon acidic workup yields a benzophenone derivative. If an excess of aryllithium is present, it can further react with the ketone to produce a tertiary alcohol.

  • Proposed Solutions & Protocols:

    ParameterRecommended ActionRationale
    Carboxylation Method Quench the aryllithium solution by pouring it onto a large excess of freshly crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution at low temperature.This "inverse addition" ensures that the aryllithium is always in the presence of an excess of the electrophile (CO₂), minimizing its opportunity to react with the carboxylate product.[7]
    Stoichiometry Use a slight excess (1.1-1.2 equivalents) of n-BuLi for the lithiation, but avoid a large excess.A carefully controlled amount of organolithium ensures complete conversion of the starting material without leaving a large excess to react with the product.
    Workup Allow the reaction mixture to warm slowly to room temperature after the CO₂ addition is complete before quenching with water and acidifying.This ensures complete reaction with CO₂ and allows any unreacted CO₂ to sublime before the aqueous workup.

    Step-by-Step Protocol for Optimized Carboxylation:

    • Prepare a slurry of freshly crushed dry ice in a separate flask under an inert atmosphere.

    • After the lithiation is complete (as per the protocol in Problem 1), transfer the cold (-78 °C) aryllithium solution via a cannula into the flask containing the dry ice slurry with vigorous stirring.

    • Allow the mixture to stir and slowly warm to room temperature.

    • Once the excess dry ice has sublimed, cautiously quench the reaction with water.

    • Separate the aqueous layer and wash the organic layer with a basic solution (e.g., 1M NaOH) to extract all acidic products.

    • Combine the aqueous layers and acidify with concentrated HCl to pH ~1-2 to precipitate the carboxylic acid products.

    • Collect the solid product by vacuum filtration.

Purification Strategy

If side products are still present after optimizing the reaction conditions, purification by column chromatography on silica gel is often challenging due to the similar polarities of the isomeric acids. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or hexanes/ethyl acetate) can be an effective method for enriching the desired product.

References

  • What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide? (n.d.). Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Myers, A. G. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of functionalized benzophenones and heterocyclic ketones in... (n.d.). ResearchGate. Retrieved from [Link]

  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). PMC. Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkat USA. Retrieved from [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved from [Link]

  • Directing groups for Ortho-lithiation. (2022, November 6). Reddit. Retrieved from [Link]

  • Reactions of Amides. (2025, January 4). Save My Exams. Retrieved from [Link]

  • The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. (2015, October 6). ResearchGate. Retrieved from [Link]

  • Ortho-lithiation with n-BuLi. (2023, September 13). Reddit. Retrieved from [Link]

  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab. Retrieved from [Link]

  • Benzyllithium compounds and (lithiomethyl)hetarenes represent a significant portion of the organolithium literature. (2013, January 8). J. N. Reed. Retrieved from [Link]

  • Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl. (n.d.). PubMed. Retrieved from [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (n.d.). PubMed. Retrieved from [Link]

  • Carboxylation Reactions Using Carbon Dioxide as the C1 Source via Catalytically Generated Allyl Metal Intermediates. (2019, June 26). Frontiers. Retrieved from [Link]

  • Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. (n.d.). Retrieved from [Link]

  • Process for the carboxylation of aryl halides with palladium catalysts. (n.d.). Google Patents.
  • 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. (2011, June 20). Semantic Scholar. Retrieved from [Link]

  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). UNIPI. Retrieved from [Link]

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Technical Support Center: Stability of 3-Chloro-6-fluoro-2-methoxybenzoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-fluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for issues related to the stability of this compound in solution. The following question-and-answer format addresses common challenges and provides scientifically grounded explanations and protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Stability & Storage

Question: What are the primary factors that can affect the stability of this compound in a solution?

Answer: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a substituted benzoic acid, its carboxylic acid group and the halogenated aromatic ring are the main sites for potential degradation. Electron-withdrawing groups, such as the chlorine and fluorine atoms on the benzene ring, can influence the acidity and reactivity of the molecule.[1][2] It is crucial to control these factors to ensure the integrity of the compound during storage and experimentation. Forced degradation studies are often employed to systematically investigate the impact of these stress conditions.[3][4]

Question: What are the recommended storage conditions for a stock solution of this compound?

Answer: For general use, a stock solution of this compound should be stored at 2-8°C in a tightly sealed, amber-colored vial to protect it from light. The choice of solvent is critical; for aqueous solutions, it is advisable to buffer the solution to a slightly acidic pH (around 4-5) to maintain the protonated, and generally more stable, form of the carboxylic acid. For long-term storage, preparing aliquots of the stock solution can prevent degradation from repeated freeze-thaw cycles.

2. pH-Related Instability & Hydrolysis

Question: My solution of this compound shows signs of degradation over time, especially at neutral or basic pH. What is the likely cause?

Answer: Substituted benzoic acids can be susceptible to degradation, particularly under basic conditions. While the compound itself is relatively stable, extreme pH values can promote hydrolysis or other reactions. The electron-withdrawing nature of the chlorine and fluorine substituents increases the acidity of the carboxylic acid group.[5][6] At neutral or basic pH, the carboxyl group will be deprotonated to form a carboxylate anion. While this anion is stabilized by the inductive effects of the halogens, prolonged exposure to harsh pH conditions, especially at elevated temperatures, could potentially lead to unforeseen degradation pathways.[2] It is more likely that microbial degradation could be a factor in unpreserved neutral solutions.

Question: How can I design an experiment to determine the optimal pH for the stability of my compound in an aqueous solution?

Answer: A systematic pH stability study is recommended. This typically involves preparing a series of buffered solutions across a range of pH values (e.g., pH 2, 4, 7, 9, and 12). The compound is then incubated in these solutions at a controlled temperature. Samples are taken at various time points and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

Below is a workflow for conducting a pH stability study.

Caption: Workflow for a pH stability study.

3. Photostability

Question: I am concerned about the photostability of this compound in my experimental setup. What are the risks and how can I mitigate them?

Answer: Aromatic halides, such as the chloro and fluoro groups on the benzene ring, can be susceptible to photolytic degradation.[7] Exposure to ultraviolet (UV) or even high-intensity visible light can potentially lead to dehalogenation or other photochemical reactions. To mitigate these risks, it is recommended to work with the compound in amber-colored glassware or under low-light conditions. If your experimental setup requires exposure to light, a photostability study should be conducted according to ICH Q1B guidelines to assess the compound's sensitivity.[7]

Protocol: Photostability Assessment
  • Sample Preparation: Prepare two sets of solutions of the compound in a transparent solvent.

  • Control Sample: Wrap one set of samples in aluminum foil to serve as a dark control.

  • Light Exposure: Place both the exposed and control samples in a photostability chamber with a calibrated light source (providing both UV and visible light).

  • Sampling and Analysis: At specified time intervals, withdraw samples from both sets and analyze them using a stability-indicating HPLC method.

  • Evaluation: Compare the degradation profiles of the exposed and control samples to determine the extent of photodegradation.

4. Oxidative Stability

Question: Is this compound susceptible to oxidation?

Answer: While the benzoic acid moiety is generally stable to oxidation, certain conditions can promote oxidative degradation. The methoxy group could potentially be a site for oxidation. It is good practice to assess the oxidative stability, especially if the compound will be formulated with excipients that may contain peroxide impurities or exposed to atmospheric oxygen over long periods.

A forced degradation study using an oxidizing agent like hydrogen peroxide is the standard approach to evaluate oxidative stability.[8]

Oxidative_Degradation_Pathway A This compound C Potential Oxidation Products (e.g., hydroxylated derivatives, demethylated products) A->C Oxidation B Oxidizing Agent (e.g., H2O2) B->C

Caption: Potential oxidative degradation pathway.

5. Analytical Method Considerations

Question: What type of analytical method is suitable for a stability study of this compound?

Answer: A stability-indicating analytical method is essential. This is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for this type of compound. The method must be able to separate the parent compound from all potential degradation products and any excipients present in the formulation.

Table 1: Typical Starting Parameters for HPLC Method Development
ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic acids.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in WaterThe acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak shape.
Gradient Start with a lower percentage of acetonitrile and ramp up.To ensure elution of the parent compound and separation from potential degradants with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Detection UV at an appropriate wavelength (e.g., 220 nm or 254 nm)Determined by the UV spectrum of the compound.
Column Temp. 30°CTo ensure reproducible retention times.

Note: Method validation according to ICH Q2(R1) guidelines is necessary to ensure the method is suitable for its intended purpose.

References
  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • American Pharmaceutical Review. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • PubMed. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • National Institutes of Health (NIH). (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-6-fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 3-Chloro-6-fluoro-2-methoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar substituted benzoic acids. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address specific experimental challenges, enhance reaction yields, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and common laboratory strategy for synthesizing this compound?

A1: The most effective and regioselective method is a Directed ortho-Metalation (DoM) followed by carboxylation. This strategy leverages the powerful directing ability of the methoxy group to selectively deprotonate the aromatic ring at the adjacent C3 position, which is then trapped with carbon dioxide to form the desired carboxylic acid. This approach avoids the often harsh conditions and potential isomerism issues associated with electrophilic aromatic substitution on a complex, multi-substituted ring.

Q2: Which functional group on the precursor, 2-chloro-5-fluoroanisole, primarily directs the lithiation?

A2: The 2-methoxy group is the most powerful Directed Metalation Group (DMG) on the substrate. Organolithium bases, such as n-butyllithium (n-BuLi), will coordinate with the lone pair electrons on the methoxy oxygen. This coordination pre-positions the base for kinetically rapid and regioselective proton abstraction from the adjacent C3 position. While halogens can have some influence, the methoxy group's directing effect is dominant in this context.[1]

Q3: What are the most critical experimental parameters that must be controlled for a successful Directed ortho-Metalation?

A3: Success hinges on three critical parameters:

  • Strictly Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be instantly quenched by trace amounts of water or other protic sources.[2] All glassware must be flame- or oven-dried, and all solvents and reagents must be rigorously anhydrous.

  • Cryogenic Temperatures: The lithiated intermediate is thermally unstable. The reaction must be maintained at low temperatures, typically -78 °C (a dry ice/acetone bath), throughout the addition of the organolithium reagent and the subsequent carboxylation step to prevent decomposition and side reactions.[3]

  • Reagent Purity and Stoichiometry: The titer (concentration) of the organolithium reagent should be known accurately to ensure correct stoichiometry. A slight excess (typically 1.1-1.2 equivalents) is often used to overcome any minor quenching pathways.

Q4: What are the most likely byproducts in this synthesis, and how can they be minimized?

A4: The primary byproducts are typically:

  • Unreacted Starting Material (2-chloro-5-fluoroanisole): Results from incomplete lithiation. This can be minimized by ensuring the activity and correct stoichiometry of the n-BuLi and allowing sufficient reaction time.

  • Biphenyl Coupling Products: A common side reaction in Grignard and organolithium chemistry, though less prevalent at very low temperatures.

  • Products from Reaction with Solvent: If tetrahydrofuran (THF) is used as the solvent, the lithiated intermediate can, over time or at higher temperatures, deprotonate the THF, leading to ring-opening and other side reactions.[1] Using diethyl ether or performing the reaction efficiently can mitigate this.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Underlying Rationale & Troubleshooting Steps
Moisture Contamination Rationale: n-Butyllithium is a potent base that reacts faster with water than with the aromatic C-H bond.[4] One drop of water can destroy a significant amount of the reagent.[4] Solution: 1. Flame-dry all glassware under vacuum or nitrogen immediately before use. 2. Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether). 3. Ensure the starting 2-chloro-5-fluoroanisole is anhydrous.
Inactive Organolithium Reagent Rationale: n-BuLi and other organolithiums degrade upon storage, especially with repeated exposure to air/moisture. The actual concentration can be much lower than stated on the bottle. Solution: Titrate the n-BuLi solution before use (e.g., using the Gilman double titration method) to determine its exact molarity. Adjust addition volumes accordingly.
Inefficient Carboxylation Rationale: The reaction with CO₂ occurs on the surface of solid dry ice or as gas bubbles through the solution. Poor mixing or old, wet dry ice (which is coated in water ice) can lead to inefficient trapping of the aryl anion. The primary reaction will be quenching by the carbonic acid formed in situ. Solution: 1. Use freshly crushed, high-purity dry ice.[2] 2. Pour the cold organolithium solution directly onto a large excess of the crushed dry ice with vigorous stirring.[2][5] This ensures the aryllithium encounters CO₂ before any trace protic sources.
Reaction Temperature Too High Rationale: The aryllithium intermediate is thermally labile. If the temperature rises above approximately -60 °C, it can begin to decompose or undergo side reactions, such as elimination or reaction with the solvent. Solution: Maintain the reaction temperature at -78 °C throughout the lithiation and until the carboxylation is complete. Use a properly insulated bath and monitor the internal temperature.
Problem 2: Significant Amount of Starting Material Recovered
Potential Cause Underlying Rationale & Troubleshooting Steps
Insufficient n-BuLi Rationale: Aside from an incorrect titer, trace impurities in the starting material or solvent can consume a portion of the organolithium reagent, leaving an insufficient amount for the desired reaction. Solution: After confirming the n-BuLi titer, consider increasing the stoichiometry to 1.2-1.3 equivalents. Add the n-BuLi dropwise and look for a characteristic color change (often yellow or orange) indicating the formation of the lithiated species.
Inadequate Reaction Time Rationale: While often rapid, the deprotonation is not instantaneous. Insufficient stirring or time can lead to incomplete conversion. Solution: After the addition of n-BuLi is complete, allow the reaction to stir at -78 °C for a sufficient period (typically 30-60 minutes) to ensure complete lithiation before quenching with CO₂.
Problem 3: Product is Difficult to Isolate or Purify
Potential Cause Underlying Rationale & Troubleshooting Steps
Incomplete Protonation during Workup Rationale: The initial product is the lithium carboxylate salt, which is water-soluble. To precipitate the desired neutral benzoic acid, the solution must be made sufficiently acidic to fully protonate this salt.[5][6] Solution: During the acidic workup, add a strong acid (e.g., 1-2 M HCl) until the aqueous phase is pH 1-2, confirmed with pH paper.[5] Insufficient acidification will leave the product as the soluble salt, drastically reducing isolated yield.
Product Oiling Out Rationale: This often occurs during recrystallization if the solution is supersaturated or if impurities are depressing the melting point. Solution: 1. Ensure the crude product is reasonably pure before recrystallization. If necessary, perform an acid-base extraction to remove neutral impurities. 2. Use a different recrystallization solvent or solvent pair. 3. Allow the solution to cool more slowly to promote crystal growth rather than precipitation. Scratching the inside of the flask can help induce crystallization.[7]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via DoM

This protocol describes the synthesis starting from 2-chloro-5-fluoroanisole.

Materials:

  • 2-chloro-5-fluoroanisole

  • n-Butyllithium (solution in hexanes, ~2.5 M)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reaction Mixture: Add 2-chloro-5-fluoroanisole (1.0 eq) to the flask and dissolve it in anhydrous Et₂O (approx. 0.2 M concentration).

  • Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, add n-butyllithium (1.2 eq) dropwise via syringe over 20-30 minutes. A color change is often observed. Stir the mixture at -78 °C for an additional 45 minutes.

  • Carboxylation: In a separate beaker, crush a large excess of dry ice (approx. 10 eq). While stirring vigorously, transfer the cold reaction mixture onto the crushed dry ice via a cannula. A thick, pasty mass may form.[2]

  • Quench & Workup: Allow the mixture to slowly warm to room temperature, which will sublime the excess CO₂. Add 2 M HCl solution and stir until all solids dissolve. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with Et₂O. Combine all organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain pure this compound.

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Temperature -78 °CPrevents decomposition of the aryllithium intermediate.
n-BuLi (eq) 1.1 - 1.3Ensures complete deprotonation, accounting for any quenching.
Reaction Time 30 - 60 minAllows for the completion of the deprotonation step.
CO₂ (eq) > 5 (large excess)Maximizes the trapping efficiency of the aryllithium.
Workup pH 1 - 2Ensures complete protonation of the carboxylate salt for isolation.[5]

Visualized Workflows and Logic

Diagram 1: Synthetic Workflow via Directed ortho-Metalation

This diagram outlines the key stages of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Isolation cluster_purification Purification A Dry Glassware & Reagents B Dissolve 2-chloro-5-fluoroanisole in Anhydrous Ether A->B C Cool to -78 °C B->C D Add n-BuLi (1.2 eq) (Lithiation) C->D E Quench on Excess Dry Ice (Carboxylation) D->E F Warm to RT & Acidify (pH 1-2) E->F G Extract with Ether F->G H Dry & Concentrate G->H I Recrystallize Crude Solid H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of the target compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This flowchart helps diagnose potential causes of poor reaction outcomes.

G Start Problem: Low Yield Check_SM Is Starting Material (SM) recovered? Start->Check_SM Check_Purity Is the crude product a complex mixture? Check_SM->Check_Purity No Incomplete_Lithiation Cause: Incomplete Lithiation Check_SM->Incomplete_Lithiation Check_SM->Incomplete_Lithiation Yes Sol_BuLi Solution: 1. Titrate n-BuLi 2. Increase eq. to 1.2-1.3 3. Increase reaction time Check_SM->Sol_BuLi Check_Workup Was the aqueous layer re-extracted? Check_Purity->Check_Workup No Degradation Cause: Degradation Check_Purity->Degradation Check_Purity->Degradation Yes Sol_Temp Solution: 1. Strictly maintain -78 °C 2. Minimize reaction time Check_Purity->Sol_Temp Loss_Workup Cause: Product Loss During Workup Check_Workup->Loss_Workup Check_Workup->Loss_Workup No Sol_pH Solution: 1. Ensure workup pH is 1-2 2. Extract aqueous layer 3x Check_Workup->Sol_pH Final_OK Yield should improve Check_Workup->Final_OK Yes Incomplete_Lithiation->Sol_BuLi Degradation->Sol_Temp Loss_Workup->Sol_pH

Caption: Decision tree for diagnosing low product yield.

References

  • BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from BenchChem website.[8]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids. Retrieved from BenchChem website.[7]

  • University of Wisconsin-Stout. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube.[5]

  • University of Wisconsin-Stout. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube.[4]

  • University of Leeds. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from University of Leeds website.

  • Chemistry Online. (2022, October 31). Synthesis of benzoic acid from Grignard reagent. Retrieved from Chemistry Online website.[2]

  • Scribd. (2024, April 17). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from Scribd.[9]

  • Clark, J. (n.d.). Hydrolysing Esters. Retrieved from Chemguide.[10]

  • University of Michigan. (n.d.). Directed (ortho) Metallation. Retrieved from University of Michigan website.[1]

  • BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids. Retrieved from BenchChem website.[11]

  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from Save My Exams.[12]

  • LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from Chemistry LibreTexts.[6]

  • Chemistry World. (2022, November 24). Why do ortho lithiation reactions require a huge excess of butyllithium?. Retrieved from Chemistry World.[13]

  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.[3]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from Master Organic Chemistry.[14]

  • Narasimhan, N. S., et al. (1984). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.[15]

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Technical Support Center: Purification of 3-Chloro-6-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-fluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this specialty chemical. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Introduction: Understanding the Purification Challenge

This compound is a highly substituted aromatic carboxylic acid. Its purification is critical as minor impurities can significantly impact the outcome of subsequent reactions, particularly in pharmaceutical synthesis where purity is paramount. The primary challenges in purifying this compound often stem from the presence of structurally similar impurities, which can co-crystallize or have similar chromatographic behavior.

Common sources of impurities include:

  • Isomeric By-products: Arising from non-selective reactions during synthesis. For instance, Friedel-Crafts reactions or ortho-lithiation can sometimes yield positional isomers.[1][2][3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • By-products from Side Reactions: Hydrolysis of intermediates or other unintended reactions can introduce impurities.

This guide will walk you through a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: While the exact impurity profile depends on the synthetic route, you should anticipate positional isomers (e.g., other chloro-fluoro-methoxybenzoic acids), precursors from the synthesis, and potentially hydrolysis products. For example, if your synthesis involves a Friedel-Crafts reaction on a substituted fluorotoluene, you might see ortho- and para-isomers formed.[1] If an ortho-lithiation of a chloro-fluoro-anisole is performed, incomplete lithiation or migration of the lithium could lead to other isomers.[2][3]

Q2: What is the first purification step I should consider for my crude product?

A2: An acid-base extraction is an excellent initial step to separate the acidic product from any neutral or basic impurities. This technique leverages the carboxylic acid functional group to selectively move your desired compound into an aqueous basic solution, leaving non-acidic impurities in the organic phase.

Q3: My compound has a slight discoloration. What is the likely cause and how can I remove it?

A3: Discoloration often arises from trace amounts of highly conjugated impurities or residual catalysts from the synthesis. Activated carbon treatment during recrystallization is often effective at removing colored impurities.

Q4: How can I confirm the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A well-developed HPLC method can separate and quantify even minor impurities.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and identification of any remaining impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure the initial dissolution is done at a temperature below the compound's melting point.
No crystal formation The solution is not sufficiently saturated, or nucleation is inhibited.Concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Poor recovery The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Impurity co-crystallization The impurity has very similar solubility properties to the product.A different recrystallization solvent or a multi-step purification approach (e.g., acid-base extraction followed by recrystallization) may be necessary.
Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of product and impurity The mobile phase does not provide sufficient selectivity.Adjust the mobile phase composition. For reversed-phase HPLC, altering the ratio of organic solvent to aqueous buffer or changing the type of organic solvent (e.g., acetonitrile to methanol) can improve resolution.
Peak tailing of the benzoic acid Secondary interactions between the acidic proton and the stationary phase.Add a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.[5][6]
Compound not eluting from the column The compound is too strongly retained on the stationary phase.Increase the strength of the mobile phase. In reversed-phase chromatography, this means increasing the percentage of the organic solvent.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Workflow Diagram:

crude Crude Product in Organic Solvent (e.g., Dichloromethane) add_base Add Aqueous Base (e.g., 1M NaHCO3) crude->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Discard or process separately aqueous_layer Aqueous Layer (Sodium Salt of Product) separate->aqueous_layer acidify Acidify Aqueous Layer with HCl (to pH < 2) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Wash with Water precipitate->filter pure_product Pure this compound filter->pure_product

Caption: Acid-Base Extraction Workflow

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium salt of your product) is typically the bottom layer if using a halogenated solvent. Drain the aqueous layer into a clean flask.

  • Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is acidic (pH < 2), which will precipitate the purified benzoic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove any residual salts, and dry the product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol assumes the bulk of impurities has been removed, for instance by a prior acid-base extraction.

Workflow Diagram:

crude Crude Product dissolve Dissolve in Minimum Hot Solvent (e.g., Toluene) crude->dissolve cool Cool Slowly to Room Temperature, then in Ice Bath dissolve->cool crystallize Crystals Form cool->crystallize filter Vacuum Filter Crystals crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry pure_product High Purity Crystals dry->pure_product

Caption: Recrystallization Workflow

Step-by-Step Methodology:

  • Solvent Selection: Based on analogous compounds, toluene is a good starting point for a recrystallization solvent.[1] You are looking for a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Purity Assessment by HPLC

This is a general-purpose reversed-phase HPLC method suitable for analyzing substituted benzoic acids.

HPLC Parameters Table:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 70% A / 30% B, linear gradient to 10% A / 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm[6]
Injection Volume 10 µL

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of your purified compound in the mobile phase (e.g., 1 mg/mL) and then dilute it to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject a blank (mobile phase) to ensure there are no system peaks. Then, inject your prepared sample.

  • Analysis: Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

References

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents.
  • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents.
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. Available at: [Link]

  • CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents.
  • Directed (ortho) Metallation. University of Rochester. Available at: [Link]

  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. Available at: [Link]

  • PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 - EPO. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available at: [Link]

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. Available at: [Link]

  • Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde - PrepChem.com. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. Available at: [Link]

  • 3-Chloro-2,4,5-trifluorobenzoic acid - ResearchGate. Available at: [Link]

  • Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC - NIH. Available at: [Link]

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Schotten-Baumann Reaction with Substituted Benzoic Acids: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Schotten-Baumann reaction for the synthesis of amides and esters from substituted benzoic acids. As experienced chemists know, while this reaction is a cornerstone of organic synthesis, the presence of substituents on the aromatic ring can introduce a unique set of challenges.[1][2][3][4] This guide provides in-depth, field-proven insights to help you navigate these complexities and achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I address them?

A1: Several factors can contribute to a slow or incomplete reaction. Let's break down the most common culprits and their solutions:

  • Insufficient Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is often unfavorable due to an acid-base reaction that forms a highly unreactive carboxylate salt.[5][6] The carboxylic acid must first be converted to a more electrophilic species, typically an acyl chloride.

    • Troubleshooting Steps:

      • Ensure Complete Acyl Chloride Formation: When preparing your substituted benzoyl chloride from the corresponding benzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reaction goes to completion. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot and analyzing by TLC or LC-MS.

      • Purity of the Acyl Chloride: Use freshly prepared or high-purity acyl chloride. Acyl chlorides are sensitive to moisture and can hydrolyze back to the carboxylic acid, reducing the effective concentration of your acylating agent.[7] Store under anhydrous conditions.

  • Substituent Effects on Reactivity: The electronic nature of the substituent on the benzoic acid ring significantly impacts the electrophilicity of the carbonyl carbon.[1][2][3]

    • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups decrease the electrophilicity of the carbonyl carbon, making the acyl chloride less reactive.[2][4]

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) increase the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive.[1][2]

    • Troubleshooting for EDG-Substituted Benzoic Acids:

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy.

      • Use a More Potent Catalyst: While aqueous NaOH is common, consider using pyridine as a co-solvent or catalyst. Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[8]

      • Longer Reaction Times: Allow the reaction to proceed for an extended period, monitoring progress by TLC or LC-MS.

  • Low Nucleophilicity of the Amine/Alcohol: Sterically hindered or electronically deficient amines and alcohols will react more slowly.[7]

    • Troubleshooting:

      • For weakly nucleophilic phenols, the use of a base like NaOH is crucial as it deprotonates the phenol to form the much more nucleophilic phenoxide ion.[7][9]

      • For weakly nucleophilic amines, consider using a more forcing organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent.[10]

  • Inadequate Mixing in Biphasic Systems: The classic Schotten-Baumann conditions often employ a two-phase system (e.g., dichloromethane/water).[11][12] The reaction occurs at the interface of the two layers.

    • Troubleshooting: Vigorous stirring is essential to maximize the interfacial area and facilitate the reaction.[7] Use a mechanical stirrer for larger-scale reactions.

Q2: I am observing significant hydrolysis of my acyl chloride, leading to the formation of the starting benzoic acid as a major byproduct. How can I minimize this?

A2: Hydrolysis of the acyl chloride is a common side reaction in the Schotten-Baumann protocol, especially when using aqueous base.[12][13] The hydroxide ion can act as a nucleophile, attacking the acyl chloride.

Here's how to mitigate this issue:

  • Controlled Addition of Base: Add the aqueous base solution slowly and dropwise to the reaction mixture containing the amine/alcohol and the acyl chloride in an organic solvent.[7][14] This maintains a low concentration of hydroxide in the organic phase at any given time.

  • Biphasic System Optimization: A well-chosen biphasic system is your best defense. The acyl chloride and amine/alcohol will be primarily in the organic layer, while the base resides in the aqueous layer.[7] The reaction happens at the interface, where the HCl byproduct is neutralized.

  • Vigorous Stirring: As mentioned before, efficient mixing is crucial. It ensures that the HCl generated is quickly partitioned into the aqueous phase and neutralized by the base, preventing the protonation of the amine nucleophile.[7][14]

  • Alternative Base/Solvent Systems: For particularly sensitive substrates, consider moving away from aqueous conditions.

    • Pyridine as Solvent and Base: Pyridine can serve as both the base and the solvent.[8] This creates a homogeneous reaction environment and avoids the issue of water.

    • Aprotic Solvent with an Organic Base: Use a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with an organic base such as triethylamine (Et₃N).[10]

Q3: My reaction with an ortho-substituted benzoic acid is giving poor yields. What is the "ortho-effect" and how can I overcome it?

A3: The "ortho-effect" is a well-documented phenomenon where ortho-substituents, regardless of their electronic nature, often increase the acidity of a benzoic acid.[3] While the exact reasons are a combination of steric and electronic factors, in the context of the Schotten-Baumann reaction, steric hindrance from the ortho-substituent can impede the approach of the nucleophile (amine or alcohol) to the carbonyl carbon of the acyl chloride.

Strategies to Address the Ortho-Effect:

  • Higher Temperatures and Longer Reaction Times: As with other less reactive systems, providing more energy and allowing more time for the reaction can improve yields.

  • Use of a Less Sterically Hindered Nucleophile (if possible): If your synthetic route allows, consider if a smaller amine or alcohol could be used.

  • Alternative Coupling Reagents: If the Schotten-Baumann reaction consistently fails, you may need to switch to a different amide/ester formation protocol that is less sensitive to steric hindrance. Modern peptide coupling reagents can be very effective.

    Coupling ReagentDescription
    DCC/EDC Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ to form a reactive O-acylisourea intermediate.[5]
    HATU/HBTU Uronium/aminium-based reagents like HATU and HBTU are highly efficient for forming amide bonds, even with sterically hindered substrates.[15]

Experimental Protocol: Amide Synthesis using HATU

  • Dissolve the ortho-substituted benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup to remove the urea byproduct and excess reagents.

  • Purify the product by column chromatography.

Visualizing the Schotten-Baumann Reaction

The following diagram illustrates the general mechanism of the Schotten-Baumann reaction and highlights the key competing side reaction.

Schotten_Baumann_Mechanism Reactants Amine/Alcohol (R-NH2/R-OH) + Substituted Benzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Hydrolysis_Product Hydrolysis (Substituted Benzoic Acid) Reactants->Hydrolysis_Product Hydrolysis Side Reaction (Attack by OH-) Product Amide/Ester Product Tetrahedral_Intermediate->Product Collapse of Intermediate (Loss of Cl-) HCl HCl byproduct Tetrahedral_Intermediate->HCl releases Neutralization Neutralization (NaCl + H2O) HCl->Neutralization Reacts with Base Aqueous Base (e.g., NaOH) Base->Neutralization

Sources

Technical Support Center: Enhancing the Solubility of 3-Chloro-6-fluoro-2-methoxybenzoic acid for Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-fluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome solubility challenges and ensure the success of your chemical reactions.

I. Understanding the Solubility Challenge

This compound, like many substituted benzoic acids, can exhibit limited solubility in common organic solvents, particularly at the concentrations required for efficient chemical reactions. Its crystalline structure and the interplay of its functional groups (a carboxylic acid, a chloro group, a fluoro group, and a methoxy group) contribute to its solvation properties. Poor solubility can lead to incomplete reactions, low yields, and difficulties in product purification. This guide provides systematic approaches to address these issues.

II. Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides detailed protocols to tackle common solubility problems encountered during reactions with this compound.

Issue 1: My compound is not dissolving sufficiently in the reaction solvent.

This is a frequent challenge. The choice of solvent is critical, and a single solvent may not always be adequate.

Protocol 1: Systematic Solvent Screening

The first step is a systematic screening of solvents with varying polarities and properties.

Methodology:

  • Small-Scale Test: In separate small vials, attempt to dissolve a known, small amount of this compound (e.g., 5-10 mg) in a measured volume of each test solvent (e.g., 0.5 mL).

  • Solvent Selection: Choose a range of solvents commonly used in organic synthesis. See the table below for suggestions.

  • Observation: Vigorously stir or sonicate each vial at room temperature. Observe for complete dissolution.

  • Heating: If the compound does not dissolve at room temperature, cautiously heat the mixture to the solvent's boiling point, or a temperature appropriate for your intended reaction. Note any changes in solubility.

  • Documentation: Record your observations to identify the most promising solvent or solvent systems.

Data Summary: Solvent Screening for Aromatic Carboxylic Acids
Solvent ClassExamplesGeneral Observations for Aromatic Carboxylic Acids
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP)Often good choices due to their ability to solvate both the polar carboxylic acid group and the aromatic ring.
Ethereal Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), DioxaneModerate solubility is often observed. Can be good choices for reactions sensitive to more reactive solvents.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Solubility can be limited, but they are useful for certain reaction types.
Alcoholic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Can be effective, but may participate in side reactions (e.g., esterification) under certain conditions.
Aromatic Toluene, XyleneGenerally poor solvents for polar carboxylic acids at room temperature, but solubility may increase with heat.
Ketonic Acetone, CyclohexanoneCan be effective. The presence of water can sometimes increase the solubility of carboxylic acids in these solvents.[1]

This table provides general guidance. Experimental verification is essential.

Issue 2: Even with the best single solvent, the concentration is too low for my reaction.

When a single solvent isn't enough, co-solvents or pH modification can be powerful tools.

Protocol 2: Utilizing Co-Solvent Systems

A mixture of solvents can often achieve a higher solubility than any single solvent.[2]

Methodology:

  • Initial Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., DMF or DMSO).

  • Titration with a "Poor" Solvent: Slowly add a second, miscible solvent (the primary reaction solvent) in which the acid is less soluble but is required for the reaction chemistry.

  • Observe for Precipitation: Monitor the solution for any signs of the compound precipitating out.

  • Find the Optimal Ratio: Experiment with different ratios of the two solvents to find the mixture that keeps your compound in solution at the desired concentration.

Protocol 3: pH Adjustment for Increased Solubility (Aqueous or Protic Media)

For reactions in aqueous or protic solvents, altering the pH can dramatically increase the solubility of carboxylic acids.[3][4][5][6]

Methodology:

  • Deprotonation to a Salt: Add a suitable base to your reaction mixture to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3][5]

    • Inorganic Bases: For aqueous solutions, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are effective.

    • Organic Bases: For organic reactions, non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.

  • Stoichiometry: Start by adding one equivalent of the base relative to the this compound.

  • Monitor pH and Dissolution: Check the pH of the solution and observe for complete dissolution. Add more base if necessary, but be mindful of how excess base might affect your reaction.

  • Reaction Compatibility: Ensure that the chosen base and the resulting salt are compatible with your reaction conditions and reagents.

Workflow for Solubility Enhancement Strategy

Caption: Decision workflow for selecting a solubilization strategy.

III. Frequently Asked Questions (FAQs)

Q1: Can I just heat the reaction mixture to dissolve the acid?

A: Heating can be a simple and effective method to increase solubility. However, you must consider the thermal stability of your reactants, reagents, and the solvent. Also, be aware that the compound may precipitate out if the reaction mixture cools. If your reaction is run at an elevated temperature, this can be a viable strategy.

Q2: Are there any "solubilizing agents" I can add to my organic reaction?

A: Yes, in some specific contexts, solubilizing agents can be used.

  • Phase-Transfer Catalysts: For reactions involving an aqueous phase and an organic phase, catalysts like tetrabutylammonium bromide can help shuttle the deprotonated acid into the organic layer.

  • Cyclodextrins: These are sometimes used to form inclusion complexes with poorly soluble molecules to enhance their solubility in aqueous solutions.[7][8] This is more common in pharmaceutical formulations than in general organic synthesis.

  • Co-solvents: As detailed in Protocol 2, using co-solvents is a very common and effective strategy in organic synthesis.[2][7]

Q3: Will converting the acid to its salt affect my reaction?

A: Absolutely. The carboxylate anion is generally less electrophilic and more nucleophilic than the corresponding carboxylic acid.

  • Reactions at the Carboxyl Group: If you are performing a reaction directly on the carboxylic acid (e.g., forming an amide or ester), converting it to a salt will likely inhibit the reaction, as the carboxylate is a poor electrophile. In these cases, you would typically activate the carboxylic acid first (e.g., with thionyl chloride or a carbodiimide) which also aids in solubility.

  • Reactions Elsewhere on the Molecule: If the carboxylic acid is a spectator group, converting it to a salt to improve solubility is often a good strategy, provided the basic conditions do not interfere with other parts of your molecule or your reagents.

Q4: I'm seeing a gum-like substance or oiling out instead of a clear solution. What should I do?

A: This often indicates that the compound is not truly dissolving but is instead forming a separate liquid phase. This can be due to a poor solvent choice or the presence of impurities. Try a different solvent or a co-solvent system. Sonication can sometimes help break up aggregates and promote true dissolution.

Q5: My reaction seems to stall after some time. Could this be a solubility issue?

A: Yes, this is a classic sign of a solubility-limited reaction. As the starting material is consumed, its concentration in the solution may drop below the saturation point, but if a significant amount of the solid remains undissolved, the reaction rate will be limited by the slow dissolution of the remaining solid. Improving the initial solubility using the methods described above is the best way to address this.

IV. Concluding Remarks

Successfully working with this compound requires a systematic approach to overcoming its inherent solubility limitations. By carefully selecting solvents, considering co-solvent systems, and strategically adjusting pH where appropriate, you can create homogeneous reaction conditions that lead to higher yields, faster reaction times, and more reproducible results. Always begin with small-scale tests to find the optimal conditions before proceeding to a larger scale.

V. References

  • Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from Brainly.com. [Link]

  • Macon, G., et al. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from Reddit. [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from ResearchGate. [Link]

  • Tung, C. H., & Shiau, L. D. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved from Protheragen. [Link]

Sources

Preventing self-coupling in Suzuki reactions with fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Self-Coupling and Other Common Side Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated benzoic acids and their derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms to empower your troubleshooting and optimization efforts.

Fluorinated aryl scaffolds are crucial in modern medicinal chemistry, and the Suzuki reaction is a key method for their synthesis.[1] However, the unique electronic properties of fluorinated boronic acids can lead to frustrating side reactions, most notably the homocoupling of the boronic acid, which consumes starting material and complicates purification.[2][3][4]

This guide is structured to directly address the challenges you may encounter, offering scientifically grounded explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding self-coupling in Suzuki reactions, particularly with electron-deficient substrates like fluorinated benzoic acids.

Q1: What is boronic acid self-coupling (homocoupling) and why is it a problem?

A1: Self-coupling, or homocoupling, is an undesired side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[2][4] This is problematic for several reasons:

  • Reduced Yield: It consumes your valuable boronic acid starting material, lowering the yield of your desired cross-coupled product.

  • Purification Challenges: The homocoupled byproduct often has similar physical properties (e.g., polarity) to the target molecule, making chromatographic separation difficult.

  • Stoichiometry Imbalance: The consumption of the boronic acid alters the stoichiometry of the reaction, which can impact the overall reaction efficiency.

Q2: Why does self-coupling seem more prevalent with my fluorinated benzoic acid derivative?

A2: The increased propensity for self-coupling with fluorinated benzoic acids is linked to their electronic nature. Fluorine is a strongly electron-withdrawing group, making the attached aryl ring electron-deficient. While this can be advantageous for some steps in the catalytic cycle, it can also promote side reactions. Some studies have shown that homocoupling can be a significant issue with electron-deficient arylboronic acids.[5]

Q3: What is the primary cause of boronic acid homocoupling?

A3: The primary culprit behind boronic acid homocoupling is the presence of Pd(II) species in the reaction mixture, especially in the presence of oxygen.[2][3][6] While the desired Suzuki catalytic cycle is driven by a Pd(0) species, several factors can lead to the formation or persistence of Pd(II):

  • Use of Pd(II) precatalysts: If a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) is used, it must be reduced in-situ to the active Pd(0) catalyst. This reduction can sometimes be mediated by the homocoupling of two boronic acid molecules.[2][3]

  • Oxygen Contamination: The presence of dissolved oxygen in the reaction solvent can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[2][3][6][7]

Q4: What is protodeboronation and how is it different from self-coupling?

A4: Protodeboronation is another common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, resulting in the formation of the corresponding arene.[8] This is particularly an issue with electron-deficient and heteroaryl boronic acids.[9][10] Unlike self-coupling which forms a new C-C bond, protodeboronation simply removes the boronic acid functionality. Both side reactions consume the starting material and reduce the yield of the desired product.

Troubleshooting Guide: High Levels of Boronic Acid Self-Coupling

Observing a significant amount of the homocoupled byproduct of your fluorinated benzoic acid derivative can be a major setback. This troubleshooting guide provides a logical workflow to diagnose and resolve this issue.

Initial Assessment: Quantify the Problem

Before making any changes to your protocol, it is crucial to have a baseline. Analyze your crude reaction mixture using techniques like LC-MS, GC-MS, or ¹H NMR to determine the ratio of your desired product to the homocoupled byproduct.

Troubleshooting Workflow

The following diagram outlines a step-by-step approach to systematically address the issue of high homocoupling.

Troubleshooting_Homocoupling start High Homocoupling Detected q_inert Is the reaction under strict anaerobic conditions? start->q_inert sol_inert Action: Improve degassing protocol (e.g., freeze-pump-thaw cycles or extended sparging with inert gas). q_inert->sol_inert No q_pd_source What is the palladium source? (Pd(0) or Pd(II)) q_inert->q_pd_source Yes sol_inert->q_pd_source sol_pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst). q_pd_source->sol_pd0 Pd(II) q_ligand Is the ligand appropriate for electron-deficient substrates? q_pd_source->q_ligand Pd(0) sol_pd0->q_ligand sol_ligand Action: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination. q_ligand->sol_ligand No q_base Is the base strength and type optimized? q_ligand->q_base Yes sol_ligand->q_base sol_base Action: Screen different bases. A weaker base like K₂CO₃ or KF might be beneficial. Ensure the base is finely powdered and dry for anhydrous reactions. q_base->sol_base No end Homocoupling Minimized q_base->end Yes sol_base->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Explanations and Protocols

1. Ensure Rigorous Anaerobic Conditions

  • Causality: Oxygen is a key contributor to the formation of Pd(II) species that drive homocoupling.[2][3][6] Thoroughly deoxygenating your reaction solvent is the first and most critical step.

  • Protocol: Solvent Degassing

    • Freeze-Pump-Thaw: For the most rigorous degassing, place your solvent in a Schlenk flask and freeze it using liquid nitrogen. Evacuate the flask under high vacuum and then thaw the solvent. Repeat this cycle at least three times.

    • Inert Gas Sparging: A simpler method is to bubble a stream of argon or nitrogen through your solvent for at least 30 minutes. While less effective than freeze-pump-thaw, it is often sufficient.

2. Choice of Palladium Precatalyst

  • Causality: Starting with a Pd(0) source eliminates the need for an in-situ reduction step that can lead to homocoupling.[4] Modern precatalysts are designed for rapid generation of the active Pd(0) species, which can outcompete the decomposition of sensitive boronic acids.[9][11]

  • Recommendation: Switch from Pd(II) sources like Pd(OAc)₂ to a Pd(0) precatalyst.

Palladium SourceOxidation StateComments
Pd(OAc)₂Pd(II)Requires in-situ reduction, which can promote homocoupling.[2]
PdCl₂(dppf)Pd(II)Similar to Pd(OAc)₂, requires reduction.
Pd(PPh₃)₄Pd(0)A good starting point, but can be sensitive to air.
Pd₂(dba)₃Pd(0)Often used with a separate ligand. Ensure it is from a reliable source as it can degrade over time.[7]
Buchwald Precatalysts (G3, G4)Pd(II)Designed for rapid and clean generation of Pd(0) under reaction conditions.[9][11] Highly recommended for challenging substrates.

3. Ligand Selection

  • Causality: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient substrates, bulky and electron-rich ligands are often beneficial.[12][13] They promote the desired reductive elimination step to form the cross-coupled product and can suppress side reactions.

  • Recommended Ligands for Fluorinated Aryl Boronic Acids:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices. They have been shown to be effective for challenging couplings, including those with polyfluorophenylboronic acids.[9]

    • Other Phosphine Ligands: Tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also effective bulky, electron-rich ligands.[14]

4. Optimizing the Base and Solvent System

  • Causality: The base is necessary to activate the boronic acid for transmetalation.[14][15] However, a base that is too strong or used in conjunction with a protic solvent can accelerate protodeboronation.[3] The choice of solvent is also critical as it affects the solubility of all reaction components and can influence the reactivity of the catalyst and base.[16][17][18]

  • Recommendations:

    • Base Selection: For sensitive fluorinated boronic acids, consider screening different bases. While strong bases like K₃PO₄ are often used, a milder base such as K₂CO₃ or even KF might be sufficient and reduce decomposition.

    • Solvent System: A common solvent system is a mixture of an organic solvent like dioxane, THF, or toluene with a small amount of water.[2] For boronic acids prone to protodeboronation, consider running the reaction under anhydrous conditions.[3]

    • Vigorous Stirring: In biphasic systems, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[7]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of a generic fluorinated benzoic acid derivative with an aryl bromide.

Materials:

  • Fluorinated aryl boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv), finely powdered

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, fluorinated aryl boronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Add the degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Understanding the Catalytic Cycle and Competing Pathways

A clear understanding of the reaction mechanism is essential for effective troubleshooting. The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_vs_Homocoupling pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + Ar²B(OH)₂ (Base) diaryl_pd2 Ar¹-Pd(II)L₂-Ar² transmetal->diaryl_pd2 red_elim Reductive Elimination diaryl_pd2->red_elim red_elim->pd0 Regenerates Catalyst product Ar¹-Ar² (Desired Product) red_elim->product pd2_source Pd(II) Source (e.g., from O₂ oxidation) homocoupling Homocoupling pd2_source->homocoupling homocoupling->pd0 Reduces Pd(II) to Pd(0) homo_product Ar²-Ar² (Side Product) homocoupling->homo_product boronic_acid 2 Ar²B(OH)₂ boronic_acid->homocoupling

Caption: The desired Suzuki catalytic cycle versus the competing homocoupling pathway.

By carefully controlling the reaction conditions to favor the main catalytic cycle and suppress the formation of Pd(II), you can significantly improve the outcome of your Suzuki reactions with challenging fluorinated benzoic acid derivatives.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • García-Melchor, M., et al. (2013). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2013). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • ACS Publications. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ResearchGate. (2019). (A) The competing reactions (homocoupling and deboronation) with the Suzuki–Miyaura cross coupling reaction. [Link]

  • NIH. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Dalton Transactions (RSC Publishing). (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Self-Liganded Suzuki-Miyaura Coupling for Site-Selective Protein PEGylation. (2013). Angewandte Chemie. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • NIH. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • ResearchGate. (2014). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with 3-Chloro-6-fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-6-fluoro-2-methoxybenzoic acid. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the unique challenges presented by this substrate in common chemical transformations.

I. General Considerations & FAQs

Working with this compound presents a distinct set of challenges stemming from its unique substitution pattern. The molecule's reactivity is governed by a combination of steric and electronic effects that must be carefully considered during catalyst selection and reaction optimization.

Frequently Asked Questions (General)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main difficulties arise from three structural features:

  • Inert C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions. The oxidative addition of the Pd(0) catalyst into the C-Cl bond is often the rate-limiting step and requires highly active catalytic systems.[1][2]

  • Steric Hindrance: The methoxy group at the C2 position, ortho to the chlorine, creates significant steric bulk around the reactive center. This hindrance can impede the approach of the catalyst and the coupling partner, slowing down the reaction.[3] The adjacent carboxylic acid group further contributes to this steric crowding.

  • Electronic Effects: The methoxy group is electron-donating, which increases the electron density at the carbon bearing the chlorine atom. This electronic enrichment makes the oxidative addition step more challenging compared to reactions with electron-deficient aryl chlorides.[2][4]

Q2: How do the substrate's electronic properties specifically influence catalyst choice?

A2: The electron-rich nature of the aromatic ring necessitates the use of catalysts that are themselves highly electron-rich and sterically bulky.[2] Electron-rich ligands enhance the electron density on the palladium center, which promotes the oxidative addition into the C-Cl bond.[5] Therefore, standard catalysts like Pd(PPh₃)₄ are often ineffective. You must turn to specialized ligands, such as bulky trialkylphosphines or N-heterocyclic carbenes (NHCs), which are designed to activate challenging substrates.[1][5]

Q3: Is it necessary to protect the carboxylic acid group before attempting a cross-coupling reaction?

A3: This is a common and important question. The answer depends on the specific reaction, catalyst system, and base being used.

  • Arguments for Protection: The acidic proton can interfere with strong bases (like NaOtBu used in Buchwald-Hartwig aminations) or organometallic reagents. The carboxylate anion can also coordinate to the palladium center, potentially inhibiting catalytic activity. Protecting the acid as an ester (e.g., methyl or ethyl ester) can lead to cleaner reactions and higher, more reproducible yields.

  • Arguments Against Protection: Modern, highly active catalyst systems often show remarkable functional group tolerance, and successful couplings on the free acid have been reported.[6] Avoiding protection/deprotection steps improves synthetic efficiency.

  • Recommendation: For initial screening, it is often pragmatic to attempt the reaction with the free acid. If you encounter low yields, catalyst deactivation, or intractable side products, protecting the carboxylic acid is a key troubleshooting step to consider.

II. Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, coupling this compound requires a carefully selected catalyst system.

Problem: Low or No Yield in Suzuki Coupling

Q1: What are the recommended initial catalyst systems for screening the Suzuki coupling of this aryl chloride?

A1: For this challenging substrate, you must use a high-activity palladium system. The combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand is the gold standard. N-heterocyclic carbene (NHC) ligands are also excellent candidates.

Catalyst System (Precatalyst + Ligand)Recommended BaseSolvent SystemTypical Temp.Rationale
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O100 °CSPhos is a highly active, bulky ligand known for its effectiveness with aryl chlorides.[7]
Pd₂(dba)₃ / XPhosK₃PO₄ or Cs₂CO₃t-BuOH / H₂O or Toluene80-110 °CXPhos is another benchmark Buchwald ligand, excellent for sterically hindered substrates.[7][8]
PdCl₂(dppf)Cs₂CO₃DMF or Dioxane110 °CWhile less active than Buchwald systems, it is a common catalyst and worth screening.[7]
[Pd(IPr)Cl₂]₂ (NHC Precatalyst)K₃PO₄Toluene / H₂O100-110 °CNHC ligands form very stable and active catalysts suitable for C-Cl activation.[9]

Q2: My reaction has stalled with significant starting material remaining. What are the next troubleshooting steps?

A2: A stalled reaction indicates a problem with catalyst activity or stability. A systematic approach is best:

  • Increase Catalyst Loading: For a difficult coupling, increasing the catalyst and ligand loading (e.g., from 1-2 mol% Pd to 3-5 mol% Pd) can often overcome activation barriers.[1]

  • Verify Base Activity: Anhydrous couplings using K₃PO₄ often require a small amount of water to be effective.[1] Ensure your solvent system includes 10-20% water or that the base itself is hydrated.

  • Screen a Stronger Base: If K₃PO₄ is not effective, switch to a stronger or more soluble base like Cs₂CO₃.

  • Increase Temperature: Higher temperatures (up to 110-120 °C, solvent permitting) can provide the necessary energy to overcome the oxidative addition barrier.

  • Switch to a Preactivated Catalyst: Using a modern palladacycle precatalyst (e.g., an SPhos or XPhos G3 or G4 precatalyst) can ensure the efficient generation of the active Pd(0) species, which can be a point of failure with Pd(OAc)₂ or Pd₂(dba)₃.

Q3: I am observing a significant amount of dehalogenation byproduct. How can this be minimized?

A3: Dehalogenation (replacement of -Cl with -H) is a common side reaction, particularly with electron-rich aryl chlorides.[8]

  • Ensure an Inert Atmosphere: This is the most critical factor. Oxygen can interfere with the catalytic cycle and promote side reactions.[2][10] Thoroughly degas your solvents and maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Optimize Ligand Choice: Dehalogenation can occur if the catalytic cycle is inefficient after the oxidative addition step. Sometimes switching to a different class of ligand (e.g., from a biarylphosphine to an NHC) can alter the relative rates of productive coupling versus side reactions.

  • Check Boronic Acid Quality: Impurities in the boronic acid or its gradual decomposition (protodeboronation) can disrupt the catalytic cycle and lead to dehalogenation of the aryl chloride.[10] Using a slight excess (1.1-1.2 equivalents) of high-purity boronic acid is recommended.

Workflow: Troubleshooting a Failed Suzuki Coupling

Caption: Decision workflow for troubleshooting Suzuki coupling reactions.

III. Troubleshooting Guide: Buchwald-Hartwig Amination

C-N bond formation with this compound is challenging due to the substrate's steric hindrance and the need for a strong base, which can react with the free acid. Protection of the carboxylic acid is more frequently required for this transformation.

Problem: Low Conversion in C-N Coupling

Q1: Which catalyst systems are recommended for the amination of this hindered aryl chloride?

A1: Success in this reaction hinges on using a catalyst system capable of coupling an electron-rich aryl chloride, often at elevated temperatures. Again, bulky, electron-rich ligands are essential.

Catalyst System (Precatalyst + Ligand)Recommended BaseSolventTypical Temp.Rationale
Pd₂(dba)₃ / XPhosNaOtBu or K₃PO₄Toluene or Dioxane100-110 °CXPhos is highly effective for coupling aryl chlorides with a range of amines.[11]
[Pd(cinnamyl)Cl]₂ / BrettPhosNaOtBu or LHMDSToluene100 °CBrettPhos is another highly active ligand, particularly good for hindered systems.
Pd-BIAN-NHC CatalystsKOtBuHeptane100 °CNewer, large-but-flexible NHC catalysts have been designed specifically for challenging aminations.[12][13][14]
[Pd(allyl)Cl]₂ / Mor-DalPhosNaOtBuToluene110 °CP,N-type ligands like Mor-DalPhos offer a different reactivity profile and can be very effective.[6]

Q2: My reaction is slow and gives poor yields even with a good catalyst. What should I optimize?

A2:

  • Protect the Carboxylic Acid: This is the most likely solution. The acidic proton will consume the strong base (NaOtBu) required for the reaction, shutting down catalysis. Convert the acid to a methyl or ethyl ester before attempting the amination.

  • Base Selection: Sodium tert-butoxide (NaOtBu) is the most common base for Buchwald-Hartwig aminations. Ensure it is fresh and from a reliable supplier, as its quality is critical.

  • Solvent Choice: The solvent must be anhydrous and thoroughly degassed. Toluene and 1,4-dioxane are standard choices.

  • Amine Stoichiometry: Use a slight excess of the amine (1.2-1.5 equivalents) to help drive the reaction to completion.[11]

IV. Troubleshooting Guide: Amide Bond Formation

Forming an amide from the carboxylic acid of this substrate can be sluggish due to the steric hindrance from the ortho-methoxy group.[15] The choice of coupling reagent is critical.

Problem: Inefficient Amide Coupling

Q1: What are the most effective coupling reagents for this sterically hindered benzoic acid?

A1: Standard peptide coupling reagents like DCC or EDC alone may be too slow. More powerful activating agents are needed to overcome the steric barrier.

Coupling ReagentAdditive (if needed)BaseSolventRationale
HATU or HBTU NoneDIPEA or Et₃NDMF, DCMUronium salts are highly reactive and form the active ester quickly, minimizing side reactions.[16]
PyBOP NoneDIPEADMF, DCMPhosphonium salts are also very potent activators, suitable for hindered couplings.[16]
EDC HOBt or DMAPDIPEADCMEDC is a common carbodiimide, but requires an additive like HOBt or DMAP to accelerate the reaction and prevent side product formation.[17][18]
SOCl₂ or (COCl)₂ None (then add amine + base)Pyridine or Et₃NDCM, TolueneConversion to the acyl chloride is a classic and effective method, but requires an extra step and handling of harsh reagents.[17]

Q2: How can I minimize side reactions and ensure complete conversion?

A2:

  • Pre-activation: Always activate the carboxylic acid with the coupling reagent before adding the amine. Add the coupling reagent and base (like DIPEA) to a solution of the acid and stir for 5-10 minutes at 0 °C or room temperature. Then, add the amine. This prevents the coupling reagent from reacting with the amine nucleophile.

  • Use of Additives: When using carbodiimides like EDC, additives such as 1-hydroxybenzotriazole (HOBt) are crucial. They act as acyl transfer catalysts and suppress potential side reactions, such as racemization if the amine partner is chiral.[17]

  • Temperature: While many couplings are run at room temperature, gently heating the reaction (e.g., to 40-50 °C) after the addition of all components can sometimes drive a sluggish reaction to completion.

Mechanism: Carboxylic Acid Activation with HATU

HATU_Activation Acid R-COOH (this compound) ActiveEster O-Acyl(tetramethyl)isouronium (Highly Reactive Intermediate) Acid->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) HOAt_Ester OBt Active Ester (Less Reactive, More Stable) ActiveEster->HOAt_Ester Rearranges Amide R-CO-NHR' (Final Product) HOAt_Ester->Amide + R'-NH2 Amine R'-NH2

Caption: Activation of a carboxylic acid using HATU to form a stable active ester, which then reacts with an amine.

V. Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol uses a robust Pd(OAc)₂/SPhos system, known for its high activity with aryl chlorides.[7]

  • Setup: To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Buchwald-Hartwig Amination (on Ester Substrate)

This protocol assumes the starting material has been protected as a methyl ester.

  • Setup: In a glovebox, combine methyl 3-chloro-6-fluoro-2-methoxybenzoate (1.0 mmol, 1 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[11]

  • Reagent Addition: Add the desired amine (1.2 mmol, 1.2 equiv.) and anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Representative Amide Bond Formation using HATU
  • Setup: To a round-bottom flask, add this compound (1.0 mmol, 1 equiv.) and dissolve it in anhydrous DMF (5 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 3.0 mmol, 3 equiv.) followed by HATU (1.1 mmol, 1.1 equiv.).[17] Stir the mixture at 0 °C for 10 minutes.

  • Amine Addition: Add a solution of the desired amine (1.2 mmol, 1.2 equiv.) in DMF (2 mL) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

VI. References

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit. [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. (2023). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. [Link]

  • The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. (1967). Journal of the Chemical Society B: Physical Organic. [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. (2012). PMC - NIH. [Link]

  • Best practices in catalyst screening. ResearchGate. [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). PubMed - NIH. [Link]

  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. ResearchGate. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). Research With Rutgers. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Reactivity of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents on an aromatic ring influence the reactivity of a functional group is paramount. This guide provides an in-depth comparison of the reactivity of substituted benzoic acids, moving beyond theoretical concepts to offer practical, data-driven insights. We will explore the fundamental principles governing their reactivity, present comparative experimental data, and provide a detailed protocol for assessing these differences in your own laboratory.

The Decisive Role of Substituents in Benzoic Acid Reactivity

The reactivity of the carboxylic acid group in benzoic acid is intrinsically linked to the electronic properties of substituents on the benzene ring. These substituents can either donate or withdraw electron density, thereby altering the acidity of the carboxylic acid and its susceptibility to nucleophilic attack in reactions such as esterification.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups, pull electron density away from the carboxyl group. This inductive effect and/or resonance effect stabilizes the resulting carboxylate anion formed upon deprotonation, making the parent benzoic acid a stronger acid (lower pKa).[1][2] Consequently, the carbonyl carbon becomes more electrophilic and thus more reactive towards nucleophiles.

Electron-Donating Groups (EDGs) , like alkyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups, push electron density towards the carboxyl group. This destabilizes the carboxylate anion, rendering the parent benzoic acid less acidic (higher pKa).[1][3] The increased electron density on the carbonyl carbon makes it less electrophilic and less reactive in reactions like esterification.

This relationship between substituent electronic effects and reactivity is quantitatively described by the Hammett equation , log(K/K₀) = σρ, where K and K₀ are the equilibrium constants for the substituted and unsubstituted benzoic acids, respectively, σ is the substituent constant, and ρ is the reaction constant.[4][5] A positive ρ value indicates that the reaction is favored by electron-withdrawing groups.

Visualizing the Substituent Effect on Acidity

The following diagram illustrates the fundamental principle of how electron-donating and electron-withdrawing groups impact the acidity of benzoic acid.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ Benzoic_Acid_EDG Substituted Benzoic Acid EDG->Benzoic_Acid_EDG Donates e⁻ density Carboxylate_EDG Carboxylate Anion Benzoic_Acid_EDG->Carboxylate_EDG Deprotonation Carboxylate_EDG->Benzoic_Acid_EDG Protonation Destabilization Destabilized Anion (Higher pKa, Less Acidic) Carboxylate_EDG->Destabilization EWG e.g., -NO₂, -Cl Benzoic_Acid_EWG Substituted Benzoic Acid EWG->Benzoic_Acid_EWG Withdraws e⁻ density Carboxylate_EWG Carboxylate Anion Benzoic_Acid_EWG->Carboxylate_EWG Deprotonation Carboxylate_EWG->Benzoic_Acid_EWG Protonation Stabilization Stabilized Anion (Lower pKa, More Acidic) Carboxylate_EWG->Stabilization

Caption: Impact of EDGs and EWGs on benzoic acid acidity.

Comparative Acidity: A Data-Driven Look at pKa Values

The acidity of a substituted benzoic acid, quantified by its pKa value, is a direct measure of the electronic effect of the substituent. A lower pKa value corresponds to a stronger acid. The table below presents the pKa values for a series of para-substituted benzoic acids, providing a clear comparison of their relative acid strengths.

Substituent (para-)Substituent TypepKa in Water (25 °C)Reference
-HReference4.20[6]
-OCH₃Electron-Donating4.47[7]
-CH₃Electron-Donating4.34[7]
-ClElectron-Withdrawing3.98[7]
-CNElectron-Withdrawing3.55[1]
-NO₂Electron-Withdrawing3.44[7]

As the data clearly indicates, electron-donating groups increase the pKa relative to benzoic acid, signifying weaker acids. Conversely, electron-withdrawing groups decrease the pKa, indicating stronger acids.[1][2][7]

The "Ortho-Effect": A Noteworthy Anomaly

An interesting deviation from the general trend is the "ortho-effect," where almost any substituent in the ortho position increases the acidity of benzoic acid, regardless of its electronic nature.[1][3] This is attributed to a combination of steric and electronic factors. The ortho substituent can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the ring and the carboxyl group, thereby increasing the acidity.[3]

Experimental Protocol: Potentiometric Titration for pKa Determination

To empirically determine the pKa of a substituted benzoic acid, potentiometric titration is a reliable and widely used method.[8] This self-validating protocol allows for the precise measurement of the acid dissociation constant.

Materials and Reagents:
  • Substituted benzoic acid of interest

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Step-by-Step Methodology:
  • Preparation: Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of deionized water in a beaker.

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

  • Initial Measurement: Record the initial pH of the benzoic acid solution.

  • Titration: Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Equivalence Point: Continue the titration until the pH changes rapidly, indicating the equivalence point has been passed.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[5]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the potentiometric determination of the pKa of a substituted benzoic acid.

pKa_Determination_Workflow cluster_Preparation 1. Sample Preparation cluster_Titration 2. Titration cluster_Analysis 3. Data Analysis A Weigh substituted benzoic acid B Dissolve in deionized water A->B C Calibrate pH meter D Titrate with standardized NaOH C->D F Plot pH vs. Volume of NaOH E Record pH and volume of NaOH added D->E G Identify half-equivalence point F->G H Determine pKa (pH at half-equivalence point) G->H

Caption: Workflow for pKa determination via potentiometric titration.

Comparative Reactivity in Esterification

The principles governing acidity also dictate the reactivity of substituted benzoic acids in reactions like Fischer esterification. In this acid-catalyzed reaction, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon.

  • Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of esterification.

  • Electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower esterification rate.

While kinetic data for a wide range of substituted benzoic acids under identical conditions can be found in the literature, a general trend is observable: the rate of esterification often correlates inversely with the pKa of the benzoic acid.

Conclusion

The reactivity of substituted benzoic acids is a classic example of structure-activity relationships in organic chemistry. By understanding the electronic effects of substituents, researchers can predict and control the acidity and reactivity of these important compounds. The Hammett equation provides a quantitative framework for these predictions, while experimental techniques like potentiometric titration offer a robust method for empirical validation. This guide provides the foundational knowledge and practical protocols necessary for scientists and drug development professionals to confidently navigate the comparative reactivity of substituted benzoic acids in their research endeavors.

References

  • 20.4: Substituent Effects on Acidity - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Hammett equation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.). University of Alberta. [Link]

  • Acidity of Carboxylic Acids. (n.d.). HCPG. [Link]

  • Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. (2001). The Journal of Organic Chemistry. [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. (n.d.). Pearson. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). NIST. [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). ResearchGate. [Link]

Sources

A Researcher's Guide to Hammett Plot Analysis: Deconstructing the Electronic Effects in 3-Chloro-6-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, a profound understanding of the electronic landscape of a molecule is paramount. The subtle interplay of electron-donating and electron-withdrawing groups can dramatically influence a compound's acidity, reactivity, and ultimately, its biological activity. The Hammett plot, a cornerstone of physical organic chemistry, provides a powerful quantitative tool to dissect these electronic effects. This guide offers an in-depth exploration of Hammett plot analysis, using the polysubstituted aromatic compound, 3-Chloro-6-fluoro-2-methoxybenzoic acid, as a central case study. We will navigate the theoretical underpinnings of the Hammett equation, provide a detailed experimental protocol for generating the necessary data, and delve into the nuanced interpretation of the results, particularly in the context of multi-substituted systems with ortho substituents.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation is a linear free-energy relationship that correlates the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzene derivatives.[1] It is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the corresponding constant for the unsubstituted (hydrogen) reactant.

  • σ (sigma) is the substituent constant , which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. It is independent of the reaction type.

  • ρ (rho) is the reaction constant , which reflects the sensitivity of a given reaction to the electronic effects of the substituents. It is independent of the substituent but dependent on the reaction and its conditions.

By definition, the ionization of benzoic acid in water at 25°C is the reference reaction for which ρ is set to 1.[1] This allows for the determination of a wide range of σ values for various substituents. A positive σ value indicates an electron-withdrawing group (EWG), which stabilizes the conjugate base and thus increases the acidity of benzoic acid. Conversely, a negative σ value signifies an electron-donating group (EDG), which destabilizes the conjugate base and decreases acidity.[2]

Experimental Protocol: Determining pKa for Hammett Plot Analysis

The foundation of a robust Hammett plot lies in the accurate determination of the acid dissociation constants (pKa) of a series of substituted benzoic acids. Potentiometric titration is a widely used and reliable method for this purpose.

Objective:

To determine the pKa values of a series of meta- and para-substituted benzoic acids and this compound via potentiometric titration.

Materials:
  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beakers (100 mL)

  • Volumetric flasks

  • Analytical balance

  • Standardized ~0.1 M NaOH solution

  • Deionized water

  • Ethanol (or other suitable co-solvent for poorly soluble acids)

  • Benzoic acid and a selection of meta- and para-substituted benzoic acids (e.g., 4-nitrobenzoic acid, 3-chlorobenzoic acid, 4-methoxybenzoic acid, 3-methylbenzoic acid)

  • This compound

Procedure:
  • Solution Preparation:

    • Prepare a ~0.01 M solution of each benzoic acid derivative. For acids with low water solubility, a co-solvent like ethanol may be used. Ensure the same solvent system is used for all titrations.

    • Accurately record the concentration of the standardized NaOH solution.

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume (e.g., 50 mL) of the benzoic acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Titration Process:

    • Begin stirring the benzoic acid solution at a moderate, constant rate.

    • Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly, decrease the increment volume (e.g., to 0.1 mL) to accurately capture the equivalence point.

    • Continue the titration until the pH has plateaued well beyond the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH. The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

The following diagram illustrates the experimental workflow for generating data for a Hammett plot.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_hammett Hammett Plot Construction prep_acid Prepare ~0.01 M Substituted Benzoic Acid Solutions calibrate Calibrate pH Meter prep_acid->calibrate prep_naoh Standardize ~0.1 M NaOH Solution titrate Titrate Acid with NaOH, Record pH and Volume prep_naoh->titrate calibrate->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_ep Determine Equivalence Point (First Derivative Plot) plot_curve->find_ep calc_pka Calculate pKa (pH at Half-Equivalence Point) find_ep->calc_pka gather_sigma Obtain Literature σ values calc_pka->gather_sigma plot_hammett Plot log(K/K₀) vs. σ gather_sigma->plot_hammett analyze_rho Determine ρ (slope) and Analyze plot_hammett->analyze_rho

Workflow for Hammett Plot Generation

Constructing and Analyzing the Hammett Plot for this compound

To analyze the electronic effects in this compound, we will construct a Hammett plot using a series of mono- and di-substituted benzoic acids for comparison.

Hypothetical Experimental Data and Hammett Plot Construction

Let's assume we have performed the titrations and obtained the following pKa values. We will also use established Hammett σ constants for the meta and para positions.

Substituent(s)Position(s)pKalog(K/K₀)Σσ
H-4.200.000.00
4-NO₂para3.440.760.78
3-Clmeta3.830.370.37
4-Clpara3.980.220.23
3-OCH₃meta4.090.110.12
4-OCH₃para4.47-0.27-0.27
3-CH₃meta4.27-0.07-0.07
4-CH₃para4.34-0.14-0.17
3,5-diClmeta3.460.740.74
3-Cl, 6-F, 2-OCH₃ -~3.2 (estimated) ~1.00 ?

Note: The pKa for this compound is an estimated value for illustrative purposes. The Σσ for this molecule is not a simple sum due to ortho effects.

The Hammett plot is constructed by plotting log(K/K₀) on the y-axis against the sum of the σ constants (Σσ) for the substituents on the x-axis. For the ionization of benzoic acids in water, the slope (ρ) should be close to 1.

Analysis of the Reaction Constant (ρ)

The slope of the Hammett plot, ρ, provides crucial information about the reaction mechanism.

  • ρ > 0 : The reaction is favored by electron-withdrawing groups. This indicates that a negative charge is developing or a positive charge is being dissipated in the transition state. For the ionization of benzoic acid, the formation of the negatively charged carboxylate ion is stabilized by EWGs, hence ρ is positive (and defined as 1 for the reference reaction).[3]

  • ρ < 0 : The reaction is favored by electron-donating groups, suggesting the development of a positive charge or the dissipation of a negative charge in the transition state.

  • Magnitude of ρ : A larger absolute value of ρ indicates a greater sensitivity of the reaction to the electronic effects of the substituents.

Deconstructing the Substituent Effects in this compound

The analysis of this polysubstituted molecule is complex due to the presence of substituents in the ortho, meta, and para-like positions relative to each other, and two ortho substituents relative to the carboxylic acid group.

1. The Meta-Substituent: 3-Chloro Group The chloro group at the 3-position is meta to the carboxylic acid. Its effect is primarily inductive, withdrawing electron density from the ring through the sigma bonds. The resonance effect from the meta position is negligible. The positive σ_meta value for chlorine (+0.37) reflects its electron-withdrawing nature, which increases the acidity of the benzoic acid.

2. The Ortho-Substituents: 6-Fluoro and 2-Methoxy Groups - The "Ortho Effect"

The standard Hammett equation is generally not applicable to ortho-substituted compounds because steric effects and other proximity effects (like intramolecular hydrogen bonding) can influence the reaction in ways not accounted for by the electronic σ constants.[3] This is known as the "ortho effect."

  • 6-Fluoro Group: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs. In the ortho position, the strong -I effect dominates, significantly increasing the acidity of the benzoic acid.

  • 2-Methoxy Group: The methoxy group has a dual nature. It is electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom, but it is strongly electron-donating by resonance (+R) due to the lone pairs on the oxygen. In the ortho position, both effects are at play. The steric bulk of the methoxy group can also force the carboxylic acid group out of the plane of the benzene ring, which can affect the resonance delocalization and the overall acidity.

The following diagram illustrates the electronic effects of the substituents in this compound.

G cluster_ring Substituent Electronic Effects cluster_substituents C1 C-COOH C2 C-OCH₃ C1->C2 COOH COOH C1->COOH C3 C-Cl C2->C3 OCH3 OCH₃ C2->OCH3 C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 C6 C-F C5->C6 C6->C1 F F C6->F OCH3->C2 -I (Inductive) OCH3->C2 +R (Resonance) Cl->C3 -I (Inductive) F->C6 -I (Inductive) F->C6 +R (Resonance)

Electronic Effects in this compound

3. Additivity of Substituent Effects

For polysubstituted benzene rings without significant ortho interactions, the overall electronic effect can often be approximated by the sum of the individual σ constants. However, for this compound, the presence of two ortho substituents makes a simple summation of σ values unreliable. The steric hindrance between the 2-methoxy and 6-fluoro groups and the carboxylic acid can lead to a non-additive effect on the pKa.

To account for these steric effects, modifications to the Hammett equation, such as the Taft equation , have been developed. The Taft equation separates the electronic effects (σ*) from steric effects (Es).[4]

log(k/k₀) = ρσ + δEs

A full analysis of this compound would ideally involve a Taft plot, requiring a different set of parameters and a more complex experimental design. However, within the framework of a standard Hammett plot, we can qualitatively predict that the combined strong electron-withdrawing inductive effects of the chloro and fluoro groups, along with the potential for steric hindrance from the ortho substituents to increase acidity, would lead to a significantly lower pKa compared to benzoic acid. This is reflected in our estimated pKa of ~3.2 and a log(K/K₀) value of ~1.00, placing it at the upper end of the Hammett plot for acidic benzoic acids.

Conclusion and Broader Implications

The Hammett plot remains an indispensable tool for medicinal chemists and researchers to quantitatively assess the electronic influence of substituents on the properties of aromatic compounds. The analysis of this compound highlights both the power and the limitations of the standard Hammett equation. While the meta-chloro substituent's effect can be readily quantified, the ortho-fluoro and -methoxy groups introduce steric and proximity effects that necessitate a more nuanced interpretation, often requiring more advanced models like the Taft equation.

By systematically applying the principles of Hammett analysis, researchers can make more informed decisions in the design and synthesis of novel drug candidates, optimizing their physicochemical properties for enhanced efficacy and bioavailability. This guide provides a foundational framework for conducting and interpreting Hammett plot analyses, empowering scientists to unravel the intricate electronic tapestry of their molecules of interest.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (A comprehensive source for σ values)
  • Shapiro, I. O. (2003). The Hammett Equation and the Proton Transfer Reactions. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons.
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press.
  • Wikipedia contributors. (2024). Hammett equation. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). The Hammett Equation. [Link]

  • Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Scribd. (n.d.). Understanding the Hammett Equation. [Link]

Sources

Navigating the Biological Landscape of 3-Chloro-6-fluoro-2-methoxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical scaffolds as starting points for drug discovery is a cornerstone of medicinal chemistry. The 3-chloro-6-fluoro-2-methoxybenzoic acid core represents one such scaffold, offering a unique combination of electronic and steric properties that could be exploited for the development of new therapeutic agents. However, a comprehensive analysis of the biological efficacy of a series of its derivatives is currently hampered by a lack of publicly available, detailed experimental data. Despite extensive searches of scientific literature and patent databases, studies systematically synthesizing and evaluating a comparable set of this compound derivatives in various biological assays could not be identified.

This guide, therefore, serves a dual purpose. Firstly, it will outline the chemical characteristics of the parent compound, this compound, and discuss the potential impact of its structural features on biological activity. Secondly, it will provide a methodological framework for the future evaluation of its derivatives, drawing on established protocols for relevant biological assays. While direct comparative data for this specific class of compounds is absent, this guide will equip researchers with the foundational knowledge and experimental approaches necessary to embark on such an investigation.

The this compound Scaffold: A Chemist's Perspective

The this compound molecule possesses a unique substitution pattern on the benzene ring, which is anticipated to influence its physicochemical properties and, by extension, its biological activity.

  • Benzoic Acid Moiety: The carboxylic acid group is a common feature in many drugs, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions. It also provides a convenient handle for synthetic modification, allowing for the creation of a diverse library of amide and ester derivatives.

  • Halogen Substitution: The presence of both chlorine and fluorine atoms is significant. Fluorine, with its high electronegativity and small size, can modulate the acidity of the carboxylic acid, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. The chlorine atom, being larger and less electronegative than fluorine, contributes to the molecule's lipophilicity and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in ligand-protein binding.

  • Methoxy Group: The methoxy group at the 2-position is a key feature. Its electron-donating nature can influence the electronic properties of the aromatic ring. Sterically, its ortho position relative to the carboxylic acid can impose conformational constraints on the molecule, which may be crucial for selective binding to a biological target.

The interplay of these substituents makes the this compound scaffold an intriguing starting point for generating chemical diversity and exploring a wide range of biological activities.

A Roadmap for Biological Evaluation: Proposed Assays and Methodologies

In the absence of specific data for derivatives of this compound, we propose a general workflow for their synthesis and subsequent biological screening. This workflow is based on standard practices in drug discovery and can be adapted depending on the therapeutic area of interest.

Synthesis of a Derivative Library

The first step is the creation of a library of derivatives, typically by modifying the carboxylic acid group to form amides or esters. This can be achieved through standard coupling reactions.

Workflow for Amide Synthesis:

Caption: General workflow for the synthesis of amide derivatives.

In Vitro Biological Screening

Once a library of derivatives is synthesized, a tiered screening approach is typically employed to identify promising compounds.

Initial High-Throughput Screening (HTS): The entire library would be screened against a panel of biological targets. The choice of targets would depend on the desired therapeutic application. For example, for anticancer drug discovery, this could include a panel of cancer cell lines or specific enzymes like kinases.

Dose-Response and IC50 Determination: Compounds that show activity in the initial screen are then subjected to dose-response studies to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Data Table for Anticancer Activity

Compound IDR Group (Amide)Cell LineIC50 (µM)
Parent Acid -OHMCF-7>100
Derivative 1 -NH-PhenylMCF-725.4
Derivative 2 -NH-(4-chlorophenyl)MCF-710.2
Derivative 3 -NH-(4-methoxyphenyl)MCF-750.8
... .........

This table is for illustrative purposes only, as no experimental data is currently available.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.

Elucidating the Mechanism of Action

For the most potent compounds, further studies would be necessary to understand how they exert their biological effects.

Signaling Pathway Analysis:

If a compound shows anticancer activity, its effect on key signaling pathways involved in cancer progression can be investigated using techniques like Western blotting.

Caption: Investigating the mechanism of action of an active derivative.

Future Directions and a Call for Research

The lack of published data on the biological activities of this compound derivatives presents a clear research gap. The unique structural features of this scaffold suggest that it could be a valuable starting point for the development of novel therapeutic agents.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full characterization of a diverse library of amide and ester derivatives of this compound.

  • Broad Biological Screening: The evaluation of these derivatives against a wide range of biological targets, including cancer cell lines, enzymes, and receptors.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in the chemical structure of the derivatives affect their biological activity. This will be crucial for optimizing the potency and selectivity of lead compounds.

By undertaking these studies, the scientific community can unlock the therapeutic potential of this promising chemical scaffold. This guide provides the necessary framework and experimental considerations to initiate such an endeavor.

References

As this guide is based on general principles of medicinal chemistry and drug discovery due to the absence of specific literature on the topic, the references provided are to foundational methodologies and concepts.

  • MTT Cell Viability Assay: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • High-Throughput Screening in Drug Discovery: Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schher, M., & Watson, G. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]

  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press. [Link]

A Senior Application Scientist's Guide to 3-Chloro-6-fluoro-2-methoxybenzoic Acid: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and professionals in drug development. In the landscape of modern synthetic chemistry, halogenated and polysubstituted aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine, chlorine, and methoxy groups onto a benzoic acid scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity.[1][2][3]

This guide provides an in-depth comparison of 3-Chloro-6-fluoro-2-methoxybenzoic acid , a highly functionalized reagent, against a spectrum of simpler fluorinated benzoic acids. Our objective is to move beyond a simple cataloging of properties and delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategies. We will explore how the interplay of steric and electronic effects in our target molecule dictates its behavior in key synthetic transformations, supported by comparative data and detailed, validated protocols.

Part 1: A Comparative Overview of Physicochemical Properties

The substitution pattern on the benzoic acid ring critically defines its intrinsic properties, such as acidity (pKa), melting point, and solubility. These parameters are not mere data points; they are predictors of a compound's behavior in a reaction flask and, ultimately, its potential utility in a larger molecular construct.

The electron-withdrawing nature of fluorine and chlorine substituents generally increases the acidity of the carboxylic acid group compared to the parent benzoic acid (pKa ≈ 4.20).[4][5] This effect is most pronounced when the substituent is at the ortho position, due to a strong inductive effect that stabilizes the resulting carboxylate anion—a phenomenon known as the "ortho effect."[1][6] Conversely, a methoxy group can be electron-donating via resonance, which would decrease acidity, but its inductive electron-withdrawing effect and potential for steric hindrance, especially at the ortho position, create a more complex electronic profile.[2][3]

In This compound , we see a confluence of these effects:

  • An ortho-methoxy group, which sterically shields the carboxylic acid.

  • A meta-chloro group, providing a strong inductive pull.

  • A second ortho-fluoro group (at position 6 relative to the carboxyl group), which also contributes a powerful inductive effect and potential intramolecular hydrogen bonding.

These features collectively suggest a highly acidic and sterically hindered molecule, which has direct implications for its reactivity, as we will explore later.

The table below summarizes key physicochemical data for our target molecule and several common fluorinated benzoic acid isomers, providing a quantitative basis for comparison.

PropertyThis compound2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic AcidBenzoic Acid (Reference)
CAS Number 1801553-06-8445-29-4[1]455-38-9[1]456-22-4[1]65-85-0[1]
Molecular Formula C₈H₆ClFO₃C₇H₅FO₂[7]C₇H₅FO₂[8]C₇H₅FO₂[9]C₇H₆O₂[1]
Molar Mass ( g/mol ) 204.58140.11[1][7]140.11[1]140.11[1][9]122.12[1]
Melting Point (°C) Data not available122-125[1][7][10]123-125[1][11]182-184[1][12][13]122.4[1]
Acidity (pKa) Predicted to be low3.27[14]3.86[15]4.144.20[4][5]
Solubility Predicted low water solubilitySlightly soluble in water; soluble in organic solvents.[7][10][16]Very soluble in water.[11][15]Slightly soluble in cold water; soluble in hot water, alcohols, ether.[9][13][17]Sparingly soluble in water.

Part 2: Reactivity Profile: The Art of Amide Bond Formation

Amide bond formation is arguably the most critical reaction in pharmaceutical synthesis.[18] The reactivity of a carboxylic acid in a coupling reaction is a direct function of its electronic nature and steric accessibility. The strong electron-withdrawing character of fluorinated benzoic acids generally facilitates the activation of the carboxyl group, but steric hindrance can impede the approach of the amine nucleophile.[19][20]

For a polysubstituted molecule like This compound , the steric bulk from the ortho-methoxy and ortho-fluoro substituents presents a significant synthetic challenge. Standard coupling conditions that may be effective for simpler isomers like 4-fluorobenzoic acid could prove sluggish or low-yielding. Overcoming this requires a carefully considered choice of coupling reagents and reaction conditions.

Caption: Generalized workflow for amide coupling reactions.

Experimental Protocol: Robust Amide Coupling for Sterically Hindered Fluorinated Benzoic Acids

This protocol is designed to be a robust starting point for coupling sterically demanding substrates like this compound. The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent is deliberate. Unlike standard carbodiimides (e.g., EDC), HATU is a uronium-based reagent that forms a highly reactive HOBt ester, which is often more effective for hindered systems and helps suppress side reactions.[19][21]

Objective: To synthesize an N-substituted amide from a fluorinated benzoic acid and a primary or secondary amine.

Materials:

  • Fluorinated Benzoic Acid (e.g., this compound) (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the fluorinated benzoic acid (1.0 equiv).

    • Causality: An inert atmosphere is crucial to prevent atmospheric moisture from quenching the highly reactive activated ester intermediate.

  • Dissolution: Add anhydrous DMF to dissolve the acid completely. The concentration is typically around 0.1-0.5 M.

  • Addition of Reagents: Add the amine (1.1 equiv), followed by DIPEA (3.0 equiv). Stir the mixture for 5 minutes.

    • Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. An excess is used to ensure the reaction medium remains basic.

  • Activation and Coupling: Add HATU (1.2 equiv) to the solution in one portion.

    • Causality: The slight excess of HATU ensures complete activation of the carboxylic acid, which is critical for driving the reaction to completion, especially with less reactive or sterically hindered substrates.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-18 hours).

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality: The NaHCO₃ wash removes any unreacted acidic starting material and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to yield the pure amide.

Part 3: Synthetic Utility and Applications

The value of a building block like this compound lies in its potential to impart desirable properties to a target molecule. Fluorine and chlorine atoms are often incorporated into drug candidates to enhance metabolic stability, increase binding affinity through halogen bonding, and modulate lipophilicity (logP).[1] The methoxy group can also serve as a key hydrogen bond acceptor or be metabolically vulnerable, offering a site for modification.[2][3]

Fluorinated benzoic acids are foundational in a wide array of fields:

  • Pharmaceuticals: They are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), fungicides, and specialized enzyme inhibitors.[7][8][16][22] For example, 3-Chloro-2-fluorobenzoic acid is a building block for Aurora A kinase inhibitors, and other substituted fluorobenzoic acids are used to synthesize SCD1 inhibitors for treating obesity.[23][24]

  • Agrochemicals: The fluorine substituent can enhance the bioactivity and persistence of herbicides and pesticides.[9][12][22]

  • Materials Science: These compounds are used to prepare specialty polymers with enhanced thermal stability and chemical resistance, as well as components for liquid crystals and metal-organic frameworks (MOFs).[23][25][26][27]

The specific substitution pattern of this compound makes it a highly valuable, albeit challenging, scaffold for creating complex, three-dimensional molecules where precise control over electronic and steric properties is paramount.

Caption: Factors influencing the properties of substituted benzoic acids.

References

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  • The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. Retrieved January 20, 2026, from [Link].

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  • How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? (2025). Evergreensino Chemical Co., Ltd. Retrieved January 20, 2026, from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-6-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-fluoro-2-methoxybenzoic acid is a complex aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The precise quantification and qualification of this molecule are paramount to ensure the quality, safety, and efficacy of any downstream products. This guide provides a comprehensive comparison of analytical methodologies for this compound, with a focus on the validation of these methods in accordance with international regulatory standards. As a senior application scientist, the insights provided herein are grounded in both theoretical principles and practical laboratory experience.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will delve into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods for the analysis of this compound.

Core Principles of Analytical Method Validation

The validation of analytical methods is a systematic process that is guided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] The core parameters that must be evaluated include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5]

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting Define_Purpose Define Analytical Purpose (e.g., Assay, Impurity Profiling) Select_Method Select Appropriate Analytical Method(s) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters and Acceptance Criteria Select_Method->Define_Parameters Prepare_Protocols Prepare Detailed Validation Protocols Define_Parameters->Prepare_Protocols Perform_Experiments Perform Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Prepare_Protocols->Perform_Experiments Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results Against Acceptance Criteria Collect_Data->Analyze_Results Assess_Robustness Assess Method Robustness Analyze_Results->Assess_Robustness Validation_Report Prepare Comprehensive Validation Report Assess_Robustness->Validation_Report

Caption: A generalized workflow for the validation of an analytical method.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on the intended purpose of the analysis, such as routine quality control, stability testing, or impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[6] For this compound, a reversed-phase HPLC method with UV detection is the most common and practical approach.

Principle: The analyte is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

Causality behind Experimental Choices:

  • Column: A C18 column is a good starting point due to its hydrophobicity, which will interact with the aromatic ring of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH to ensure the carboxylic acid group is in a consistent ionization state, leading to reproducible retention times.

  • Detection: The aromatic nature of the molecule allows for sensitive detection using a UV detector. The maximum absorbance wavelength (λmax) should be determined experimentally but is expected to be in the range of 200-300 nm.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[8] this compound is not sufficiently volatile for direct GC analysis due to its carboxylic acid group. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.

Principle: The derivatized analyte is vaporized and introduced into a gaseous mobile phase (carrier gas). Separation occurs in a capillary column based on the analyte's boiling point and interactions with the stationary phase. The separated components are then detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for highly specific identification.

Causality behind Experimental Choices:

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification to form the methyl ester are common and effective derivatization strategies for carboxylic acids.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is generally suitable for the separation of the derivatized analyte.

  • Detection: Mass spectrometry provides high selectivity and sensitivity, making it ideal for impurity profiling and trace analysis.

Spectroscopic Methods

Spectroscopic methods such as UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable for the identification and preliminary quantification of this compound.

  • UV-Vis Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by the molecule.[9] It is a simple and rapid method for determining the concentration of the analyte in a solution, provided there are no interfering substances that absorb at the same wavelength.

  • FTIR Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] It is an excellent tool for qualitative identification and can be used to confirm the presence of the carboxylic acid, aromatic ring, and other functional groups in the molecule.

Performance Comparison of Analytical Methods

The following table provides a comparative summary of the expected performance characteristics of the discussed analytical methods for this compound.

Parameter HPLC-UV GC-MS (with Derivatization) UV-Vis Spectroscopy FTIR Spectroscopy
Specificity Good to ExcellentExcellentLow to ModerateGood (for identification)
Linearity ExcellentExcellentGoodNot typically used for quantification
Accuracy ExcellentExcellentGoodNot applicable
Precision (%RSD) < 2%< 5%< 3%Not applicable
LOD/LOQ Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)Not applicable
Robustness GoodModerate (sensitive to derivatization)GoodGood
Primary Application Assay, Impurity QuantificationImpurity Identification & QuantificationPreliminary QuantificationIdentification

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the validation of an HPLC-UV method for the assay of this compound. These protocols are based on ICH Q2(R2) guidelines.[2]

Protocol 1: Validation of an HPLC-UV Method for Assay

1. Objective: To validate a reversed-phase HPLC-UV method for the quantification (assay) of this compound in a drug substance.

2. HPLC System and Conditions:

  • System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 10 minutes, hold for 2 minutes, return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Validation Parameters and Procedures:

  • Specificity:

    • Prepare a solution of a placebo (if applicable).

    • Prepare a solution of this compound standard.

    • Prepare a spiked sample containing the analyte and known impurities.

    • Inject all three solutions and demonstrate that the peak for the analyte is well-resolved from any peaks from the placebo and impurities.

  • Linearity:

    • Prepare a stock solution of the analyte standard (e.g., 1 mg/mL).

    • Prepare a series of at least five concentrations covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery. The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples and calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2.0%.

  • Precision (Intermediate):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

    • Calculate the RSD for the combined data from both studies. The RSD should be ≤ 2.0%.

  • Limit of Quantification (LOQ):

    • Determine the concentration that gives a signal-to-noise ratio of approximately 10:1.

    • Demonstrate that the method is accurate and precise at this concentration.

  • Robustness:

    • Deliberately vary method parameters such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2%)

    • Analyze a sample under each of the varied conditions and assess the impact on the results. The results should remain within the acceptance criteria.

HPLC_Validation_Workflow cluster_method_setup Method Setup cluster_validation_tests Validation Tests cluster_reporting Reporting System_Suitability System Suitability Test (SST) Specificity Specificity System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantification (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Validation_Report Final Validation Report Robustness->Validation_Report

Caption: A workflow for the validation of an HPLC assay method.

Conclusion

The selection and validation of an appropriate analytical method are critical for ensuring the quality and consistency of this compound. HPLC-UV offers a robust and reliable method for routine assay and quantification of known impurities. GC-MS, although requiring a derivatization step, provides unparalleled specificity and sensitivity for the identification and quantification of trace-level impurities. Spectroscopic methods like UV-Vis and FTIR serve as valuable complementary techniques for preliminary analysis and identification. A thorough validation process, guided by regulatory frameworks such as those from the ICH and FDA, is essential to demonstrate that a chosen analytical procedure is fit for its intended purpose.

References

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pravartaka, S., & Muthu, D. V. S. (2016). Benzoic acid derivatives under pressure: a Raman spectroscopic overview.
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A Senior Scientist's Guide to the Comprehensive Characterization of 3-Chloro-6-fluoro-2-methoxybenzoic acid by MS and NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, expert-level walkthrough for the definitive structural characterization of 3-Chloro-6-fluoro-2-methoxybenzoic acid, a substituted aromatic compound relevant to pharmaceutical and chemical synthesis. We move beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require unimpeachable structural confirmation of complex small molecules.

The core principle of modern analytical chemistry is orthogonality; using techniques that measure fundamentally different molecular properties to build an undeniable case for a molecule's identity. Here, we pair Mass Spectrometry (MS), which interrogates the mass-to-charge ratio, with Nuclear Magnetic Resonance (NMR) spectroscopy, which maps the precise atomic connectivity and chemical environment. The synergy of these two techniques provides a level of certainty that neither can achieve alone.

Part 1: Mass Spectrometry (MS) – Unveiling the Molecular Formula

The first objective in characterization is to confirm the molecular weight and elemental composition. For a carboxylic acid like our target compound, Electrospray Ionization (ESI) is the premier choice due to its soft ionization mechanism, which minimizes fragmentation and preserves the molecular ion.

Expertise & Causality: Why Negative Ion Mode ESI?

Carboxylic acids possess an acidic proton that is readily lost in solution. By operating the ESI source in negative ion mode, we facilitate the formation of the deprotonated molecule, [M-H]⁻. This process is highly efficient for acids, leading to a very strong and easily identifiable signal, often far superior to what could be achieved in positive ion mode which would rely on less favorable protonation or adduct formation (e.g., [M+Na]⁺)[1][2].

Anticipated Mass Spectrum of this compound

The molecular formula is C₈H₆ClFO₃. Using precise atomic masses (C=12.0000, H=1.0078, Cl=34 .9689, F=18.9984, O=15.9949), the expected monoisotopic mass is 203.9989 Da.

In negative mode ESI-MS, we expect to see the following:

  • Primary Ion [M-H]⁻: A strong signal at m/z 202.9917 .

  • The Chlorine Isotope Signature: A crucial validation checkpoint is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance)[3][4]. This results in a characteristic pattern:

    • An M peak corresponding to the molecule with ³⁵Cl.

    • An M+2 peak (for the [M-H]⁻ ion, this will be the [M+2-H]⁻ peak) corresponding to the ³⁷Cl isotope, appearing 2 m/z units higher.

    • The intensity ratio of the M peak to the M+2 peak will be approximately 3:1 [3][4]. The presence of this 3:1 ratio at m/z 202.99 and 204.99 is a definitive indicator of a single chlorine atom in the structure[3][5].

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile. Dilute this stock solution 1:100 with the mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

  • Method Parameters:

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.0-3.5 kV.

    • Source Temperature: 120-150 °C.

    • Mobile Phase: A typical mobile phase would be 50:50 acetonitrile:water with 0.1% formic acid (while formic acid is acidic, in the spray chamber, the negative voltage will still efficiently form [M-H]⁻ ions).

Data Presentation: Predicted MS Data
Ion SpeciesFormulaIsotopeCalculated m/zExpected Relative IntensityKey Insight
[M-H]⁻[C₈H₅³⁵ClFO₃]⁻³⁵Cl202.9917100% (Base Peak)Confirms Molecular Weight
[M+2-H]⁻[C₈H₅³⁷ClFO₃]⁻³⁷Cl204.9887~33%Confirms Presence of One Chlorine Atom
MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Output Sample 1. Analyte in Solution (e.g., Methanol) ESI 2. Electrospray Ionization (Negative Mode) Sample->ESI MassAnalyzer 3. Mass Analyzer (e.g., TOF, Orbitrap) ESI->MassAnalyzer Detector 4. Detector MassAnalyzer->Detector Spectrum 5. Mass Spectrum (m/z vs. Intensity) Detector->Spectrum NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Output Sample 1. Dissolve Analyte in Deuterated Solvent (e.g., DMSO-d6) Pulse 2. Apply RF Pulse in Strong Magnetic Field Sample->Pulse FID 3. Detect Free Induction Decay (FID) Pulse->FID Transform 4. Fourier Transform (Time -> Frequency) FID->Transform Spectrum 5. NMR Spectrum (Shift, Coupling, Integration) Transform->Spectrum

Caption: Standard workflow for acquiring an NMR spectrum.

Part 3: Comparative Analysis & Structural Confirmation

The true power of this dual-technique approach is in data integration. The MS data provides the formula (C₈H₆ClFO₃), and the NMR data provides the unambiguous assembly instructions.

Synergistic Logic Diagram

Logic_Diagram MS MS Data Structure Final Structure Confirmed: This compound MS->Structure Provides Molecular Formula & Confirms Cl presence Mass m/z 202.99 [M-H]⁻ MS->Mass Isotope ~3:1 Ratio (M+2 Peak) MS->Isotope NMR NMR Data NMR->Structure Provides Atomic Connectivity & Confirms F position H_NMR ¹H NMR: - COOH proton (~13 ppm) - 2 Ar-H signals - OCH₃ singlet NMR->H_NMR C_NMR ¹³C NMR: - 8 unique carbons - Large ¹JC-F coupling - Smaller ²JC-F, ³JC-F NMR->C_NMR

Caption: Logical synergy between MS and NMR data for structural confirmation.

Comparison with an Alternative: 3,6-Dichloro-2-methoxybenzoic acid

To highlight the specificity of our analysis, let's compare our target compound with a close structural analog: 3,6-dichloro-2-methoxybenzoic acid.

FeatureThis compound (Target)3,6-Dichloro-2-methoxybenzoic acid (Alternative)Rationale for Difference
Formula C₈H₆ClFO₃C₈H₆Cl₂ O₃Fluorine is replaced by Chlorine.
Monoisotopic Mass 204.0 Da220.0 Da Chlorine is significantly heavier than Fluorine.
MS Isotope Pattern M / M+2 ratio of 3:1 M / M+2 / M+4 ratio of 9:6:1 The presence of two chlorine atoms creates a more complex isotopic pattern.[4]
¹H NMR Coupling Aromatic protons show coupling to Fluorine .Aromatic protons show no coupling to Fluorine.The key diagnostic H-F coupling is absent.
¹³C NMR Coupling Shows characteristic large ¹JC-F and other nJC-F couplings.Shows no C-F couplings.The most powerful diagnostic feature in the ¹³C spectrum is absent.

This comparison demonstrates that a minor structural change—swapping one halogen for another—results in dramatic and easily distinguishable differences in both the MS and NMR spectra. This underscores the high fidelity of the combined analytical approach.

Conclusion

The characterization of this compound is a clear-cut process when approached with a synergistic MS and NMR strategy. Mass spectrometry provides a rapid and accurate determination of the molecular formula while revealing the presence of a key chlorine atom through its distinct isotopic signature. NMR spectroscopy then delivers the definitive structural blueprint, mapping out the connectivity of the carbon skeleton and confirming the precise location of the fluorine atom via characteristic C-F and H-F coupling constants. By cross-validating the results from these two orthogonal techniques, we achieve an authoritative and trustworthy structural assignment, meeting the rigorous standards required in modern chemical research and development.

References

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A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-6-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized molecule's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a key intermediate such as 3-Chloro-6-fluoro-2-methoxybenzoic acid, which holds potential as a building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is of paramount importance. Even trace impurities can lead to unforeseen side reactions, diminished yields in subsequent synthetic steps, and potentially introduce toxicological risks in the final drug product.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind the selection of each method, present detailed experimental protocols, and offer comparative data to aid researchers, scientists, and drug development professionals in establishing a comprehensive and self-validating purity profile for this critical compound.

The Importance of a Multi-Pronged Analytical Approach

No single analytical technique is infallible. A comprehensive purity assessment relies on the principle of orthogonality, wherein different methods with distinct separation and detection principles are employed. This approach provides a more complete and trustworthy picture of the sample's composition, as impurities that may be overlooked by one method are often detected by another. For this compound, a combination of chromatographic, spectroscopic, and physical property measurements is recommended.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for the purity analysis of non-volatile and thermally labile compounds like substituted benzoic acids.[1] Its high resolving power allows for the separation of the main component from closely related impurities.

Causality of Method Selection

A reversed-phase HPLC method is selected due to the moderate polarity of this compound. A C18 column provides a non-polar stationary phase that effectively retains the analyte, while a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an acidified aqueous buffer allows for the elution and separation of the compound and its potential impurities based on their differential partitioning. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby ensuring a sharp and symmetrical peak shape.[1]

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • Start with a composition of 70% A and 30% B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Interpretation

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak with minimal secondary peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS becomes a powerful technique for identifying and quantifying volatile and semi-volatile impurities, particularly after a derivatization step.[2] Derivatization to a more volatile ester, for example, allows for analysis by GC-MS.

Causality of Method Selection

GC-MS is chosen for its exceptional sensitivity and the structural information provided by the mass spectrometer. Electron ionization (EI) of the derivatized analyte and its impurities generates characteristic fragmentation patterns, which act as a "fingerprint" for each compound, enabling unambiguous identification by comparison to spectral libraries. This is particularly useful for identifying unexpected impurities that may not be available as reference standards.

Experimental Protocol: GC-MS (with Derivatization)
  • Derivatization Step:

    • To 1 mg of the sample, add 1 mL of 10% BF₃-methanol solution.

    • Heat the mixture at 60°C for 30 minutes to form the methyl ester.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester derivative for GC-MS analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Data Interpretation

The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be analyzed to identify the compound. Purity can be estimated based on the relative peak areas in the TIC, although response factors may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed structural information and are highly effective in identifying and quantifying impurities that possess distinct NMR signals.

Causality of Method Selection

NMR is a primary technique for structural elucidation. For this compound, ¹H NMR will confirm the presence and connectivity of the aromatic protons and the methoxy group protons. ¹³C NMR will identify all the unique carbon atoms in the molecule. The presence of any unexpected signals in either spectrum is a direct indication of impurities. Furthermore, by integrating the signals in the ¹H NMR spectrum, a quantitative assessment of the purity can often be made if the impurities have well-resolved protons.

Expected Spectral Data (Illustrative)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • The aromatic protons are expected to appear as complex multiplets in the range of δ 7.0-8.0 ppm.

    • The methoxy protons should be a sharp singlet around δ 3.9 ppm.

    • The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically > δ 10 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • The carbonyl carbon of the carboxylic acid is expected around δ 165-170 ppm.

    • The aromatic carbons will appear in the range of δ 110-160 ppm, with characteristic splitting patterns due to C-F coupling.

    • The methoxy carbon should be around δ 55-60 ppm.

Experimental Protocol: NMR
  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound to any impurities.

Melting Point Analysis: A Classic Indicator of Purity

The melting point of a crystalline solid is a sensitive physical property that can provide a quick and straightforward indication of purity.

Causality of Method Selection

A pure crystalline compound has a sharp and well-defined melting point range.[3] The presence of impurities disrupts the crystal lattice, typically resulting in a depression and broadening of the melting point range.[3] This makes melting point determination a valuable, albeit non-specific, tool for purity assessment.

Experimental Protocol: Melting Point Determination
  • Ensure the sample is completely dry.

  • Pack a small amount of the finely powdered sample into a capillary tube.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample slowly (1-2°C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Data Interpretation

A narrow melting point range (e.g., 1-2°C) that is close to the literature value for the pure compound is indicative of high purity. A broad and depressed melting point suggests the presence of impurities.

Comparative Analysis of Purity Assessment Methods

Analytical TechniquePrinciple of Purity AssessmentStrengthsLimitations
HPLC-UV Chromatographic separation and UV detectionHigh resolution, quantitative, suitable for non-volatile compoundsMay not detect impurities that do not have a UV chromophore
GC-MS Chromatographic separation and mass spectrometric detectionHigh sensitivity, provides structural information for identificationRequires derivatization for non-volatile compounds
NMR Spectroscopy Nuclear magnetic resonance of atomic nucleiProvides detailed structural information, quantitativeLower sensitivity compared to chromatographic methods
Melting Point Depression and broadening of melting range by impuritiesSimple, rapid, and inexpensiveNon-specific, only applicable to crystalline solids

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of a comprehensive purity assessment for synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_assessment Primary Purity Assessment cluster_structural_verification Structural Verification & Impurity ID cluster_final_report Final Purity Statement Synthesized_Product Synthesized 3-Chloro-6-fluoro- 2-methoxybenzoic acid HPLC HPLC-UV Analysis Synthesized_Product->HPLC Quantitative Purity Melting_Point Melting Point Determination Synthesized_Product->Melting_Point Physical Constant Check NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Confirmation GC_MS GC-MS Analysis (after derivatization) Synthesized_Product->GC_MS Volatile Impurity Profile Purity_Report Comprehensive Purity Report HPLC->Purity_Report Melting_Point->Purity_Report NMR->Purity_Report GC_MS->Purity_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion

The purity assessment of this compound is a critical step that demands a rigorous and multi-faceted analytical approach. By combining the quantitative power of HPLC, the structural elucidation capabilities of NMR and GC-MS, and the classic simplicity of melting point analysis, researchers can establish a high degree of confidence in the purity of their synthesized material. This comprehensive strategy not only ensures the reliability of subsequent research and development activities but also upholds the principles of scientific integrity and contributes to the development of safe and effective pharmaceuticals.

References

  • PubChem. (n.d.). 3-chloro-2-fluoro-6-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

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A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzoic Acid Analogs in Tracer Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern molecular imaging and tracer kinetics, the choice of a tracer is paramount to the success of experimental and clinical investigations. Benzoic acid and its analogs have long served as versatile scaffolds for the development of tracers used in a variety of applications, including Positron Emission Tomography (PET). A critical decision in the design of these tracers is whether to incorporate fluorine into the molecular structure. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated benzoic acid analogs, offering supporting experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions.

The Strategic Advantage of Fluorination

The introduction of fluorine into a molecule is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's lipophilicity, metabolic stability, acidity, and its interaction with biological targets.[1][2] When applied to benzoic acid analogs for tracer studies, these alterations can lead to profound differences in performance compared to their non-fluorinated counterparts.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the increased metabolic stability of the tracer.[3][4] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[4][5] This increased stability prevents rapid degradation of the tracer in vivo, leading to a longer biological half-life and improved pharmacokinetic profile.[4][6]

Consideration for Non-Fluorinated Analogs: Non-fluorinated benzoic acid analogs are more susceptible to metabolic degradation, which can lead to the formation of various metabolites. This can complicate the interpretation of imaging data, as the detected signal may originate from both the intact tracer and its metabolic byproducts.

Modulation of Physicochemical Properties

The position of the fluorine atom on the benzoic acid ring—ortho, meta, or para—can drastically alter the molecule's physicochemical properties, which in turn dictates its biological activity and suitability as a tracer.[2]

  • Acidity: The proximity of the highly electronegative fluorine atom to the carboxylic acid group can increase its acidity, a phenomenon known as the "ortho effect."[2] This enhanced acidity can lead to stronger interactions with target proteins.[2]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier.[6] This is a crucial factor for tracers designed to image targets within the central nervous system.

Comparative Performance in PET Imaging

In the context of PET imaging, fluorinated benzoic acid analogs are often labeled with the positron-emitting isotope fluorine-18 (¹⁸F).[7] With a half-life of approximately 110 minutes, ¹⁸F is an ideal radionuclide for PET studies, allowing for sufficient time for tracer synthesis, administration, and imaging.[8]

PropertyFluorinated Benzoic Acid Analogs (¹⁸F-labeled)Non-Fluorinated Benzoic Acid Analogs (e.g., ¹¹C-labeled)
Radionuclide Half-life ~110 minutes (¹⁸F)~20 minutes (¹¹C)
Metabolic Stability HighLower, susceptible to degradation
Blood-Brain Barrier Penetration Generally enhancedVariable
Target Binding Affinity Can be modulated by fluorine positionDependent on the specific analog
Image Resolution HighHigh
Synthesis Time Longer, multi-step syntheses often requiredGenerally shorter

Experimental Workflows and Protocols

The selection of a fluorinated or non-fluorinated tracer will significantly influence the experimental design, from synthesis to data analysis.

Radiolabeling of Benzoic Acid Analogs

The synthesis of radiolabeled tracers is a critical step in any PET study. The choice of radionuclide will dictate the synthetic route and timeline.

Workflow for ¹⁸F-Labeling of a Benzoic Acid Analog:

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Quality Control precursor Synthesis of Boronic Acid Pinacol Ester Precursor radiolabeling Nucleophilic Substitution with [¹⁸F]Fluoride precursor->radiolabeling Copper-mediated reaction purification1 Semi-preparative HPLC Purification radiolabeling->purification1 qc Radiochemical Purity, Molar Activity purification1->qc

Caption: General workflow for the ¹⁸F-labeling of a benzoic acid analog.

Protocol for ¹⁸F-Labeling:

A common method for introducing ¹⁸F into a benzoic acid derivative is through a nucleophilic substitution reaction on a suitable precursor, such as a boronic acid pinacol ester.[9]

  • Precursor Preparation: Synthesize the boronic acid pinacol ester precursor of the desired fluorinated benzoic acid analog.[9]

  • ¹⁸F-Fluoride Production: Produce [¹⁸F]fluoride via a cyclotron.

  • Radiolabeling Reaction: React the precursor with [¹⁸F]fluoride in the presence of a copper catalyst and a base.[9] The reaction is typically carried out in an organic solvent at an elevated temperature.

  • Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-labeled tracer.

  • Formulation: Formulate the purified tracer in a physiologically compatible solution for injection.

  • Quality Control: Perform quality control tests to determine the radiochemical purity, molar activity, and sterility of the final product.

In Vivo PET Imaging Protocol

The following is a generalized protocol for a PET imaging study in a preclinical animal model.

  • Animal Preparation: Anesthetize the animal and maintain its body temperature.

  • Tracer Administration: Administer a known amount of the radiolabeled benzoic acid analog via intravenous injection.

  • Dynamic PET Scan: Acquire dynamic PET data over a specified period (e.g., 60-120 minutes) to measure the tracer's uptake and distribution in various tissues.

  • Blood Sampling: Collect arterial blood samples at various time points to determine the input function (the concentration of the tracer in the blood over time).

  • Image Reconstruction and Analysis: Reconstruct the PET data and perform kinetic modeling to quantify physiological parameters such as blood flow, receptor density, or enzyme activity.

Causality Behind Experimental Choices

The decision to use a fluorinated versus a non-fluorinated benzoic acid analog should be driven by the specific research question and the biological target of interest.

  • For studies requiring high metabolic stability and the ability to image over longer periods, a fluorinated analog is generally preferred. The longer half-life of ¹⁸F and the increased resistance to metabolism allow for the investigation of slower biological processes.

  • When rapid tracer kinetics are expected, or when the synthesis of a fluorinated analog is challenging, a non-fluorinated analog labeled with a shorter-lived radionuclide like carbon-11 may be more appropriate.

Self-Validating Systems in Tracer Studies:

An essential aspect of trustworthy tracer studies is the inclusion of self-validating experimental designs. This can be achieved through:

  • Blocking Studies: Co-administration of the radiotracer with a high dose of a non-radiolabeled, high-affinity ligand for the same target. A significant reduction in tracer uptake in the target tissue confirms specific binding.

  • Comparison with Known Standards: Evaluating the performance of a novel tracer against a well-characterized, "gold standard" tracer for the same biological target.

  • Correlation with Ex Vivo Data: Validating in vivo imaging findings with ex vivo techniques such as autoradiography or tissue biodistribution studies.

Conclusion

The choice between fluorinated and non-fluorinated benzoic acid analogs in tracer studies is a critical decision with significant implications for the quality and interpretability of the resulting data. Fluorinated analogs offer the key advantages of enhanced metabolic stability and the ability to be labeled with the convenient PET isotope ¹⁸F.[1][3][7] However, the synthesis of these compounds can be more complex. Non-fluorinated analogs, while potentially easier to synthesize, may be limited by their metabolic instability and the shorter half-life of alternative radionuclides. A thorough understanding of the specific biological question, the properties of the target, and the practical considerations of tracer production are all essential for selecting the optimal tracer for a given study.

References

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. (2025). BenchChem.
  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. (n.d.). PubMed Central.
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (2025). BenchChem.
  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed.
  • An Evaluation of Several Fluorinated Benzoic Acids for Use as Soil and Groundwater Tracers. (n.d.). New Mexico Tech.
  • Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. (1996). PubMed.
  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. (2022). PubMed Central.
  • Contrast-enhanced MRI (top row) and multiple PET tracers (bottom row)... (n.d.). ResearchGate.
  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv.
  • β-[18F]Fluoro Azomycin Arabinoside (β-[18F]FAZA): Synthesis, radiofluorination and preliminary PET imaging of murine A431 tumors. (2025). ResearchGate.
  • Positron emission tomography (PET) imaging with 18F-based radiotracers. (n.d.). PubMed Central.
  • Development of fluorine-18-labeled 5-HT1A antagonists. (n.d.). PubMed.
  • Fluorine-18 labelled building blocks for PET tracer synthesis. (2017). Chemical Society Reviews.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ResearchGate.
  • The State-of-the-Art PET Tracers in Glioblastoma and High-grade Gliomas and Implications for Theranostics. (2025). Radiology Key.
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (2025). ResearchGate.
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. (n.d.). PubMed Central.
  • Non-conventional and Investigational PET Radiotracers for Breast Cancer: A Systematic Review. (n.d.). PubMed Central.
  • Analytical methods to distinguish between fluorinated benzoic acid isomers. (2025). BenchChem.
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2022). PubMed.
  • Non-[18F]FDG PET-Radiopharmaceuticals in Oncology. (n.d.). MDPI.
  • Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R). (2026). PubMed.
  • Fluorine-18 labeled amino acids for tumor PET/CT imaging. (n.d.). PubMed Central.
  • Radiotracing the Future: Non-FDG Radiotracers Nuclear Medicine. (2025). PubMed.
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A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-6-fluoro-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 3-chloro-6-fluoro-2-methoxybenzoic acid scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from medicinal chemistry to elucidate how structural modifications of this core moiety influence its biological activity, with a particular focus on its potential as kinase inhibitors and anticancer agents.

Introduction: The this compound Scaffold - A Privileged Starting Point in Medicinal Chemistry

The benzoic acid framework is a cornerstone in the design of therapeutic agents, with its derivatives demonstrating a wide array of pharmacological activities.[1] The strategic placement of specific functional groups on the phenyl ring can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and conformational preferences, thereby modulating its interaction with biological targets. The this compound scaffold is a prime example of a "privileged" structure, incorporating key substituents that are often associated with enhanced biological activity and favorable pharmacokinetic profiles.

The presence of a chlorine atom at the 3-position and a fluorine atom at the 6-position introduces electronic and steric features that can enhance binding affinity and metabolic stability.[2] The 2-methoxy group can play a crucial role in orienting the molecule within a binding pocket and can also influence its solubility and permeability. This unique combination of substituents makes this compound a versatile starting point for the synthesis of targeted therapies, particularly in the realm of oncology. This guide will dissect the contribution of each of these components to the overall activity of the derivative molecules and provide a comparative analysis of their performance based on available experimental data.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is intricately linked to their molecular architecture. Understanding the SAR is paramount for the rational design of more potent and selective drug candidates.

The Pivotal Role of the Carboxylic Acid Moiety and its Bioisosteres

The carboxylic acid group of the parent scaffold is a key interaction point, often involved in hydrogen bonding with target proteins. However, in many drug discovery programs, this functional group is derivatized to amides or esters to modulate properties like cell permeability and metabolic stability. Amide derivatives, in particular, are prevalent in kinase inhibitors, where the N-H group can act as a crucial hydrogen bond donor.

Impact of Substituents on the Benzoyl Ring

The specific substitution pattern of the 3-chloro-6-fluoro-2-methoxybenzoyl core is critical for its biological activity.

  • 3-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the acidity of the carboxylic acid and the electronic properties of the aromatic ring, which can be crucial for π-π stacking interactions with the target protein. Its position can also direct the substitution pattern for further derivatization.

  • 6-Fluoro Group: The introduction of a fluorine atom can significantly impact the molecule's properties. Fluorine's high electronegativity can lead to stronger interactions with the target, and its small size allows it to act as a bioisostere for a hydrogen atom. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and enhance the drug's half-life.

  • 2-Methoxy Group: The methoxy group at the 2-position can impose a specific conformation on the molecule through steric interactions, which may be favorable for binding to the active site of an enzyme. It can also participate in hydrogen bonding and influence the molecule's solubility.

The N-Aryl Substituent: A Key Determinant of Potency and Selectivity in Amide Derivatives

In the case of N-aryl-3-chloro-6-fluoro-2-methoxybenzamides, the nature and position of substituents on the N-aryl ring are critical determinants of their anticancer activity. While direct SAR studies on a series of 3-chloro-6-fluoro-2-methoxybenzamides are limited, we can infer valuable insights from related N-phenylbenzamide derivatives.

For instance, a study on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents revealed that a fluorine substitution on the N-phenyl ring resulted in the most active compound in the series, with IC50 values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cancer cell lines, respectively.[2] Similarly, a para-methoxy group on the N-phenyl ring also conferred promising activity.[2] This suggests that electron-withdrawing and electron-donating groups at specific positions on the N-aryl ring can significantly modulate the anticancer potency.

Comparative Performance of this compound Derivatives

The following table summarizes the available experimental data on the anticancer activity of a representative 3-chlorobenzamide derivative. While not a direct derivative of the this compound core, the data for 3-Chloro-N-phenylbenzamide provides a valuable benchmark for the potential potency of this class of compounds.

CompoundTarget Cell LineIC50 (µM)Reference
3-Chloro-N-phenylbenzamideSiHa (Cervical Cancer)22.4[3]

This data indicates that even a simple N-phenyl amide of a chlorobenzoic acid can exhibit notable anticancer activity. The addition of the fluoro and methoxy groups in the this compound scaffold is anticipated to further modulate this activity, potentially leading to more potent and selective compounds.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N-Aryl-3-chloro-6-fluoro-2-methoxybenzamides

The synthesis of N-aryl-3-chloro-6-fluoro-2-methoxybenzamides can be readily achieved through a standard amide coupling reaction.

Synthesis starting_material 3-Chloro-6-fluoro- 2-methoxybenzoic acid intermediate Acyl Chloride starting_material->intermediate SOCl2 or (COCl)2 product N-Aryl-3-chloro-6-fluoro- 2-methoxybenzamide intermediate->product Base (e.g., Et3N) aniline Substituted Aniline aniline->product

A general synthetic route for N-Aryl-3-chloro-6-fluoro-2-methoxybenzamides.

Step-by-step Protocol:

  • Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or THF), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. Allow the reaction to stir at room temperature until the conversion to the acyl chloride is complete (monitored by TLC or IR spectroscopy).

  • Amide Coupling: In a separate flask, dissolve the desired substituted aniline and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent. Cool the solution to 0 °C and slowly add the freshly prepared acyl chloride solution.

  • Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-3-chloro-6-fluoro-2-methoxybenzamide.

In Vitro Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of compounds against a specific kinase.

Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound incubation Incubate Kinase, Substrate, and Test Compound reagents->incubation initiation Initiate Reaction with ATP incubation->initiation detection Measure Phosphorylation (e.g., Luminescence, Fluorescence) initiation->detection analysis Calculate % Inhibition and IC50 Value detection->analysis

Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified kinase enzyme

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 96- or 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of a microplate, add the assay buffer, the kinase enzyme, and the peptide substrate.

  • Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value using a suitable software.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle controls (medium with DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37 °C with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. The strategic incorporation of chlorine, fluorine, and methoxy groups on the benzoyl ring provides a solid foundation for achieving high potency and favorable drug-like properties. The available data, although limited to related structures, strongly suggests that the derivatization of the carboxylic acid moiety into amides and the judicious selection of substituents on the N-aryl ring are critical for optimizing the biological activity.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives. A comprehensive SAR study, including the exploration of a wide range of N-aryl substituents and the investigation of other bioisosteric replacements for the amide linker, will be instrumental in unlocking the full therapeutic potential of this scaffold. Furthermore, profiling the most potent compounds against a panel of kinases will be essential for determining their selectivity and mechanism of action. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of targeted therapies.

References

  • Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprof J Health Sci, 17(2), 72-9.
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Zahrani, A. A., Al-Ghamdi, M. A., & Al-Amri, A. M. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 27(15), 4995.
  • Roskoski, R., Jr (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15477–15577.
  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(5), 1421–1425.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • MDPI. (2022). Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. Molecules, 27(12), 3705.
  • MDPI. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. International Journal of Molecular Sciences, 23(23), 14757.
  • Beilstein Journals. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Beilstein Journal of Organic Chemistry, 10, 3019-3030.
  • PMC. (2018). Inhibitory Effect of Synthetic Flavone Derivatives on Pan-Aurora Kinases: Induction of G2/M Cell-Cycle Arrest and Apoptosis in HCT116 Human Colon Cancer Cells. International journal of molecular sciences, 19(12), 4065.
  • PubMed. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Medicinal Chemistry, 31.
  • ResearchGate. (2025). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)
  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(16), 4987.
  • PMC. (2014). A Conserved Negative Regulatory Region in αPAK: Inhibition of PAK Kinases Reveals Their Morphological Roles Downstream of Cdc42 and Rac1. Molecular and Cellular Biology, 18(2), 839-851.
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A Senior Application Scientist's Guide to the Synthetic Performance of 3-Chloro-6-fluoro-2-methoxybenzoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile precursors to a vast array of complex molecules. This guide provides an in-depth, objective comparison of the synthetic performance of 3-Chloro-6-fluoro-2-methoxybenzoic acid , a highly functionalized aromatic scaffold, against three viable alternatives: 2-Chloro-6-fluorobenzoic acid , 2,5-Dichloro-3-methoxybenzoic acid , and the widely used herbicide, 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) .

The analysis presented herein is grounded in established experimental data and proven synthetic strategies. We will delve into the nuances of their preparation, highlighting key performance indicators such as reaction yield, purity, and the practicality of the required reaction conditions. By understanding the underlying chemical principles and potential challenges associated with each, you will be empowered to make more informed decisions in your synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted Benzoic Acids

Polysubstituted benzoic acids are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of chloro, fluoro, and methoxy substituents on the benzene ring imparts unique electronic and steric properties, influencing reactivity and directing the course of chemical transformations.

This compound , the focus of this guide, presents a particularly interesting substitution pattern. The ortho-methoxy group is a powerful directing group for metallation, while the meta-chloro and para-fluoro substituents modulate the electronic nature of the ring and offer potential sites for further functionalization. This guide aims to benchmark its synthetic accessibility and utility against other structurally related benzoic acids.

Benchmarking Synthetic Accessibility: A Comparative Analysis

The ease and efficiency of preparing the starting benzoic acid are paramount considerations. Below, we compare the synthetic routes to our target compound and its alternatives.

Proposed Synthesis of this compound

Currently, a specific, high-yield synthesis for this compound is not well-documented in readily available literature. However, based on established principles of organic synthesis, a highly plausible and efficient route involves the directed ortho-lithiation of a suitable precursor followed by carboxylation.

The methoxy group is a potent directed metalation group (DMG), capable of directing an organolithium base to the adjacent ortho position.[1] This strategy is often superior to electrophilic aromatic substitution, which can suffer from poor regioselectivity with multiple directing groups.

Proposed Synthetic Workflow

cluster_0 Proposed Synthesis of this compound 1-Chloro-4-fluoro-2-methoxybenzene 1-Chloro-4-fluoro-2-methoxybenzene Lithiated Intermediate Lithiated Intermediate 1-Chloro-4-fluoro-2-methoxybenzene->Lithiated Intermediate 1. n-BuLi or s-BuLi, THF 2. -78 °C This compound This compound Lithiated Intermediate->this compound 1. CO2 (g) or dry ice 2. H3O+ workup

Caption: Proposed synthesis via directed ortho-lithiation.

Synthesis of Alternative Benzoic Acids

For a comprehensive comparison, we will examine the established synthetic routes for three alternative substituted benzoic acids.

Alternative 1: 2-Chloro-6-fluorobenzoic acid

This compound is commercially available, but its synthesis from 2-chloro-6-fluorotoluene provides a scalable route. The synthesis involves radical chlorination of the methyl group followed by hydrolysis.

Synthetic Workflow for 2-Chloro-6-fluorobenzoic acid

cluster_1 Synthesis of 2-Chloro-6-fluorobenzoic acid 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorotoluene Intermediate Trichloride Intermediate Trichloride 2-Chloro-6-fluorotoluene->Intermediate Trichloride Cl2, light irradiation 150 °C 2-Chloro-6-fluorobenzoic acid 2-Chloro-6-fluorobenzoic acid Intermediate Trichloride->2-Chloro-6-fluorobenzoic acid H2O, solid superacid catalyst 100-200 °C

Caption: Synthesis from 2-chloro-6-fluorotoluene.[2]

Alternative 2: 2,5-Dichloro-3-methoxybenzoic acid

A practical synthesis for this isomer is less commonly reported. A potential route could involve the nitration of 2,5-dichlorobenzoic acid, followed by reduction, diazotization, and methoxylation. However, a more direct approach involves the oxidation of a suitable dichlorotoluene precursor.

Synthetic Workflow for 2,5-Dichloro-3-methoxybenzoic acid

cluster_2 Synthesis of 2,5-Dichloro-3-methoxybenzoic acid 2,5-Dichlorotoluene 2,5-Dichlorotoluene 2,5-Dichlorobenzoic acid 2,5-Dichlorobenzoic acid 2,5-Dichlorotoluene->2,5-Dichlorobenzoic acid KMnO4, Pyridine/H2O 50-80 °C 2,5-Dichloro-3-nitrobenzoic acid 2,5-Dichloro-3-nitrobenzoic acid 2,5-Dichlorobenzoic acid->2,5-Dichloro-3-nitrobenzoic acid HNO3, H2SO4 5-10 °C 2,5-Dichloro-3-aminobenzoic acid 2,5-Dichloro-3-aminobenzoic acid 2,5-Dichloro-3-nitrobenzoic acid->2,5-Dichloro-3-aminobenzoic acid Reduction (e.g., Fe/HCl) Diazonium Salt Diazonium Salt 2,5-Dichloro-3-aminobenzoic acid->Diazonium Salt NaNO2, H2SO4 2,5-Dichloro-3-hydroxybenzoic acid 2,5-Dichloro-3-hydroxybenzoic acid Diazonium Salt->2,5-Dichloro-3-hydroxybenzoic acid H2O, Δ 2,5-Dichloro-3-methoxybenzoic acid 2,5-Dichloro-3-methoxybenzoic acid 2,5-Dichloro-3-hydroxybenzoic acid->2,5-Dichloro-3-methoxybenzoic acid Methylating agent (e.g., DMS, K2CO3)

Caption: Multi-step synthesis of 2,5-dichloro-3-methoxybenzoic acid.

Alternative 3: 3,6-Dichloro-2-methoxybenzoic acid (Dicamba)

As a widely produced herbicide, the synthesis of Dicamba is well-established and optimized for industrial scale. A common route starts from 2,5-dichloroaniline.

Synthetic Workflow for Dicamba

cluster_3 Synthesis of Dicamba 2,5-Dichloroaniline 2,5-Dichloroaniline Diazonium Salt Diazonium Salt 2,5-Dichloroaniline->Diazonium Salt NaNO2, H2SO4 3,6-Dichlorosalicylic acid 3,6-Dichlorosalicylic acid Diazonium Salt->3,6-Dichlorosalicylic acid Hydrolysis Dicamba Dicamba 3,6-Dichlorosalicylic acid->Dicamba Dimethyl carbonate, K2CO3 130 °C

Caption: Industrial synthesis of Dicamba.[3]

Performance Data Summary

The following table summarizes the key performance metrics for the synthesis of the target compound and its alternatives.

CompoundStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
This compound 1-Chloro-4-fluoro-2-methoxybenzenen-BuLi or s-BuLi, CO2-78 °C to rtProposedProposedN/A
2-Chloro-6-fluorobenzoic acid 2-Chloro-6-fluorotolueneCl2, H2O, solid superacid100-200 °C90-94>99[2]
2,5-Dichloro-3-methoxybenzoic acid 2,5-Dichlorobenzoic acidHNO3/H2SO4, Fe/HCl, NaNO2, DMSMulti-step, varied~40-50 (overall)>95[4][5]
3,6-Dichloro-2-methoxybenzoic acid (Dicamba) 3,6-Dichlorosalicylic acidDimethyl carbonate, K2CO3130 °C82.3>98.5[3][6]

Experimental Protocols

Detailed, step-by-step methodologies for the synthesis of each compound are provided below.

Protocol 1: Proposed Synthesis of this compound

Disclaimer: This is a proposed protocol based on established chemical principles and has not been experimentally validated from a specific literature source.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-chloro-4-fluoro-2-methoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Lithiating: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Carboxylation: While maintaining the temperature at -78 °C, bubble carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice in one portion.

  • Quenching and Work-up: Allow the reaction mixture to warm to room temperature overnight. Quench the reaction by the slow addition of water. Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Chloro-6-fluorobenzoic acid[2]
  • Chlorination: In a suitable reactor equipped with a reflux condenser, a gas inlet, and a light source (e.g., a metal halide lamp), charge 2-chloro-6-fluorotoluene. Heat the reactor to 150 °C and introduce chlorine gas under irradiation. Monitor the reaction by GC until the starting material is consumed.

  • Hydrolysis: To the crude reaction mixture containing the chlorinated intermediates, add a solid superacid catalyst and water. Heat the mixture to 100-200 °C and maintain with stirring for 4-5 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture. Adjust the pH of the filtrate to 5-6 with a suitable base to precipitate the crude 2-chloro-6-fluorobenzoic acid. The solid product can be collected by filtration and further purified by recrystallization to yield a product with >99% purity.

Protocol 3: Synthesis of 2,5-Dichloro-3-nitrobenzoic acid (Key intermediate for 2,5-Dichloro-3-methoxybenzoic acid)[4]
  • Nitration: Suspend 2,5-dichlorobenzoic acid (1.0 equiv) in concentrated sulfuric acid and cool to 5-10 °C. Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature.

  • Reaction: Stir the reaction mixture at room temperature for 15 hours.

  • Work-up: Pour the reaction mixture onto ice.

  • Purification: Filter the resulting precipitate, wash with water, and dry. Recrystallize the crude product from acetonitrile/water (9:1) to obtain colorless crystals of 2,5-dichloro-3-nitrobenzoic acid.

Protocol 4: Synthesis of 3,6-Dichloro-2-methoxybenzoic acid (Dicamba)[3]
  • Reaction Setup: In a reaction vessel, combine 3,6-dichlorosalicylic acid (1.0 equiv), dimethyl carbonate (2.5-3.5 equiv), anhydrous potassium carbonate (0.3-0.4 equiv), and a phase-transfer catalyst such as PEG-600.

  • Methylation: Heat the mixture to 130 °C. Slowly add additional dimethyl carbonate over several hours. Continue the reaction for an additional hour after the addition is complete.

  • Hydrolysis and Work-up: Recover the excess dimethyl carbonate. Add a 20% sodium hydroxide solution and stir at 100 °C for 2 hours.

  • Purification: Acidify the reaction mixture to pH 2-3 with 20% HCl. Filter and purify the resulting precipitate to obtain Dicamba.

Discussion and Recommendations

This compound: The proposed synthesis via directed ortho-lithiation offers a direct and potentially high-yielding route. The success of this reaction hinges on the selective deprotonation at the position flanked by the methoxy and fluoro groups. The methoxy group is a stronger directing group than the halogens, which should favor the desired lithiation. However, the use of cryogenic temperatures and pyrophoric organolithium reagents requires specialized equipment and handling procedures, which may not be suitable for all laboratory settings.

2-Chloro-6-fluorobenzoic acid: The synthesis from the corresponding toluene derivative is a robust and high-yielding process suitable for large-scale production. The starting material is readily available, and the reaction conditions, while requiring elevated temperatures, are generally manageable. This makes it a cost-effective and practical alternative.

2,5-Dichloro-3-methoxybenzoic acid: The multi-step synthesis of this isomer is a significant drawback. Each step introduces the potential for yield loss, and the overall process is more time-consuming and labor-intensive. The use of nitrating agents also presents safety considerations.

3,6-Dichloro-2-methoxybenzoic acid (Dicamba): The well-optimized industrial synthesis makes Dicamba a readily accessible and relatively inexpensive building block. The methylation of dichlorosalicylic acid is an efficient transformation. For applications where the specific substitution pattern of Dicamba is suitable, it represents a highly practical choice.

The choice between these substituted benzoic acids will ultimately depend on the specific requirements of the synthetic target and the available resources.

  • For applications requiring the unique substitution pattern of This compound , the proposed ortho-lithiation route is a promising strategy, though it requires careful execution.

  • 2-Chloro-6-fluorobenzoic acid offers a balance of high synthetic accessibility and useful functionality, making it a strong general-purpose alternative.

  • Dicamba is an excellent choice when its specific structure aligns with the synthetic goals, owing to its low cost and high availability.

  • The synthesis of 2,5-Dichloro-3-methoxybenzoic acid is the most challenging of the alternatives and should only be considered if its specific substitution pattern is essential.

This guide provides a framework for making an informed decision. It is always recommended to perform small-scale trial reactions to validate a chosen synthetic route before committing to a larger scale.

References

  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • 2-Chloro-6-fluorobenzoic acid. Acta Crystallographica Section E. [Link]

  • Dicamba basics. Bayer Crop Science Canada. [Link]

  • FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA 3,6-dichloro-2-methoxy-benzoic acid. Food and Agriculture Organization of the United Nations. [Link]

  • CN102125035B - Preparation process of herbicide dicamba.
  • CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.
  • Synthetic process of herbicide dicamba. Patsnap. [Link]

  • 2-chlorobenzoic acid - The Royal Society of Chemistry. [Link]

  • Dicamba. Wikipedia. [Link]

  • 2-Chloro-6-fluorobenzoic acid. NIST WebBook. [Link]

  • Synthesis of 2,5-dichloro-3-nitrobenzoic acid. PrepChem.com. [Link]

  • Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST WebBook. [Link]

  • Ligand-Promoted Nickel-Catalyzed para-Selective Carboxylation of Anisoles. Organic Letters. [Link]

  • Directed (ortho) Metallation. [Link]

  • Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. PrepChem.com. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • ChemInform Abstract: Lithium tert-Butoxide-Mediated Carboxylation Reactions of Unprotected Indoles and Pyrroles with Carbon Dioxide. ResearchGate. [Link]

  • 7-indolinecarboxaldehyde. Organic Syntheses. [Link]

  • Carboxylation of 2Naphthol with Carbon Dioxide in Anisole. ResearchGate. [Link]

  • Reactions of Lithiated Methoxyallene with Oxime Derivatives - Formation of 1,2-Oxazines and Functionalized Isoxazole Derivatives. ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Chloro-6-fluoro-2-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 3-Chloro-6-fluoro-2-methoxybenzoic acid, a halogenated aromatic carboxylic acid. By understanding the chemical nature of this compound and the principles of hazardous waste management, you can ensure the safety of your team and maintain full regulatory compliance.

Understanding the Hazard Profile: Why Caution is Critical

Key takeaway: Treat this compound with the same level of caution as other halogenated aromatic compounds, assuming it to be an irritant and an environmental hazard.

Immediate Safety and Spill Response: Your First Line of Defense

Accidents can happen, and a swift, informed response is crucial to mitigating any potential harm.

Personal Protective Equipment (PPE): The Non-Negotiable Standard

Before handling this compound in any capacity, from routine use to disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Spill Containment and Cleanup Protocol

In the event of a spill, follow these steps methodically:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect and Package: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

The Disposal Pathway: A Step-by-Step Procedural Guide

The disposal of this compound is governed by regulations for halogenated organic compounds. Landfilling of these wastes is often restricted, making incineration the primary and most effective disposal method[3][4][5].

Step 1: Waste Segregation - The Foundation of Proper Disposal

Proper segregation is the cornerstone of a safe and compliant waste management program.

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs[6]. It is also crucial to avoid mixing with incompatible materials such as strong oxidizing agents.

Step 2: Labeling and Storage - Clarity and Compliance

Accurate labeling is a legal requirement and a critical safety measure.

  • Content Identification: The label on your hazardous waste container must clearly state "Hazardous Waste" and list the full chemical name: "this compound."

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Step 3: Arranging for Professional Disposal - The Final, Critical Step

The disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and approved vendors for hazardous waste disposal.

  • Provide Complete Information: Be prepared to provide the full chemical name, quantity of waste, and any other relevant information to the EHS office or the disposal company.

  • Follow Institutional Protocols: Adhere strictly to your institution's guidelines for waste pickup and documentation.

The Rationale Behind the Regulations: A Deeper Dive

The stringent regulations surrounding halogenated organic compounds are in place for sound scientific reasons. The carbon-halogen bond, particularly the carbon-fluorine bond, is very strong, making these compounds resistant to natural degradation processes[7]. Improper disposal, such as landfilling, can lead to the contamination of soil and groundwater[4].

Incineration at high temperatures is the preferred disposal method because it can break these strong bonds and convert the halogenated organic material into less harmful substances like carbon dioxide, water, and hydrogen halides (e.g., hydrogen chloride and hydrogen fluoride)[8][9]. These acidic gases are then typically removed from the incinerator's exhaust stream by scrubbers.

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Class (Analogues) Skin Irritant, Eye Irritant, May cause respiratory irritation[1][2][10]
Primary Disposal Method High-Temperature Incineration[6]
Landfill Restrictions Prohibited for many halogenated organic compounds[3][4][5]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Segregation cluster_disposal Disposal Process Start Waste Generated: 3-Chloro-6-fluoro- 2-methoxybenzoic acid Segregate Segregate as Halogenated Organic Waste Start->Segregate Label Label Container: 'Hazardous Waste' + Chemical Name & Date Segregate->Label Store Store in Secure Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS Office Store->ContactEHS ArrangePickup Arrange for Pickup by Licensed Waste Vendor ContactEHS->ArrangePickup Incineration High-Temperature Incineration ArrangePickup->Incineration End Compliant Disposal Incineration->End

Sources

Comprehensive Handling Guide: Personal Protective Equipment for 3-Chloro-6-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. Handling novel or specialized chemical reagents like 3-Chloro-6-fluoro-2-methoxybenzoic acid requires a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for risk mitigation. Our protocols are designed as self-validating systems to build a culture of safety and confidence within your laboratory.

While specific toxicological data for this compound is not extensively published, a robust safety protocol can be established by analyzing data from structurally analogous compounds, such as other halogenated and methoxylated benzoic acid derivatives.[1][2][3][4][5] The consistent hazard profile among these analogues points to three primary areas of concern: skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][6][7]

Immediate Hazard Assessment

Based on the GHS classifications of structurally similar chemicals, we can anticipate the hazard profile of this compound. This data-driven assessment is the foundation of our PPE and handling recommendations.

Hazard ClassificationGHS CategoryHazard StatementRationale / Supporting Evidence
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThis classification is consistent across numerous related compounds, including 3-Chlorobenzoic acid, 3-Chloro-2-methoxybenzoic acid, and 3-Fluoro-2-methoxybenzoic acid.[3][4][8]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritationA primary hazard for this class of compounds, direct contact with the powder or solutions can lead to significant irritation.[3][6][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory system. This is a noted hazard for similar fluorinated benzoic acids.[2][4][5][7]
Combustible DustPotential HazardMay form combustible dust concentrations in airAs a solid powder, if dispersed in the air in sufficient concentration, it may form an explosive mixture.[1]

Core Protective Measures: Engineering Controls and PPE

The foundation of chemical safety is a hierarchy of controls. Before any personal protective equipment is selected, primary engineering controls must be in place and fully operational.

Primary Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of this compound in its solid, powdered form or in volatile solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust airborne particulates and vapors, providing a critical barrier between you and potential inhalation exposure.[10][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes fugitive emissions that may escape primary containment.

  • Emergency Stations: Before beginning work, verify the location and operational status of the nearest safety shower and eyewash station.[1] Ensure the pathway is unobstructed.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final, critical barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles that provide a complete seal around the eyes and conform to EN166 (EU) or ANSI Z87.1 (US) standards are required.[2]

    • Causality: Standard safety glasses are insufficient as they do not protect against airborne dust or splashes from the sides and top. Given the classification as a serious eye irritant, direct contact must be prevented.[8] For procedures with a higher risk of splashing, such as transferring large solution volumes, a face shield should be worn in addition to safety goggles.[9]

  • Hand Protection:

    • Requirement: Wear compatible, chemical-resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber.

    • Causality: This compound is a skin irritant.[3] Gloves provide the most direct protection against dermal exposure. Always inspect gloves for tears or pinholes before use.[9] After handling, remove gloves using a technique that avoids touching the outer surface with your bare skin and wash your hands thoroughly with soap and water.[3][8]

  • Body Protection:

    • Requirement: A full-length laboratory coat, buttoned completely, is mandatory.[9][10]

    • Causality: The lab coat protects your skin and personal clothing from contamination by dust or accidental spills. Contaminated clothing should be removed immediately and decontaminated before reuse.[3][11]

  • Respiratory Protection:

    • Requirement: When handling the solid compound outside of a fume hood (a scenario to be avoided) or if there is a risk of generating significant dust (e.g., during large-scale weighing or spill cleanup), a NIOSH/MSHA-approved respirator is necessary.[9] A particulate filter respirator (e.g., N95, P2) is appropriate for dust.[12]

    • Causality: The compound is predicted to be a respiratory irritant.[4][7] Inhaling the fine powder can cause irritation to the nose, throat, and lungs. Engineering controls are the preferred method to manage this risk.

Operational Workflow: From Preparation to Disposal

This section provides a step-by-step procedural guide to ensure safety throughout the entire handling lifecycle of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal & Final Steps prep1 Verify Fume Hood Operation prep2 Locate Emergency Equipment prep1->prep2 prep3 Don PPE Correctly prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Use Spatula to Minimize Dust handle1->handle2 handle3 Perform Dissolution/Reaction handle2->handle3 post1 Decontaminate Work Surface handle3->post1 post2 Segregate Waste post1->post2 post3 Doff PPE Correctly post2->post3 disp1 Dispose of Waste via EH&S post3->disp1 disp2 Wash Hands Thoroughly disp1->disp2

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol

1. Pre-Operational Safety Check:

  • Confirm that the chemical fume hood is on and the airflow indicator shows it is functioning correctly.
  • Ensure the work area is clean and uncluttered.
  • Locate the appropriate spill kit and fire extinguisher.
  • Put on all required PPE in the correct order: first the lab coat, then safety goggles, and finally gloves.

2. Handling the Compound:

  • Perform all manipulations of the solid powder inside the fume hood.
  • When weighing, use a spatula to carefully transfer the material. Avoid pouring the powder, as this can generate dust.
  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.
  • Keep the container tightly closed when not in use.[2]

3. Decontamination and Doffing PPE:

  • Once the experimental work is complete, decontaminate the work surface and any equipment used.
  • Segregate waste: place contaminated solids (e.g., weigh paper, paper towels) and empty containers into a designated, labeled solid waste container. Place contaminated liquid waste into a labeled hazardous liquid waste container.
  • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first by peeling them off without touching the outer surface.[8] Next, remove the lab coat, and finally, the safety goggles.
  • Dispose of single-use PPE (like gloves) in the designated hazardous waste stream.
  • Wash hands thoroughly with soap and water.[1]
Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[2][7]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a labeled container for disposal.[2][12] Use appropriate PPE during cleanup. For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

Disposal Plan

All waste containing this compound, including empty containers, contaminated labware, and unused material, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with general laboratory trash. Use separate, clearly labeled containers for solid and liquid hazardous waste.

  • Labeling: Ensure all waste containers are labeled with the full chemical name and appropriate hazard warnings.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations, typically through your institution's EH&S department.[1][6] Do not pour any waste down the drain.[11][12]

By adhering to this comprehensive guide, you can confidently handle this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

References

  • Vertex AI Search. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • BenchChem. (2025). Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt.
  • Fisher Scientific Company. (2025, December 18).
  • Techiescientist. (2023, November 15).
  • Thermo Fisher Scientific. (2025, September 15).
  • Ossila. (2023, August 16).
  • TCI Chemicals. (2025, May 27).
  • Sigma-Aldrich Inc. (2023, September 13).
  • PubChem. 3-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737361.
  • Carl ROTH.
  • Fisher Scientific. (2025, December 22).
  • University of Tennessee Knoxville. Personal Protective Equipment (PPE) - Glove Comparison Chart.
  • Sigma-Aldrich. (2024, September 8).
  • Fisher Scientific. (2024, March 2).
  • Carl ROTH.
  • Synquest Labs. (2016, December 6).

Sources

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